Product packaging for (S)-(-)-Nicotine-15N(Cat. No.:CAS No. 72496-00-5)

(S)-(-)-Nicotine-15N

Cat. No.: B1144416
CAS No.: 72496-00-5
M. Wt: 163.22
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(-)-Nicotine-15N is a stable isotope-labeled analog of the predominant naturally occurring nicotine enantiomer, specifically designed to serve as an internal standard in advanced analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use is critical for improving the accuracy and reliability of quantitative analyses in complex biological matrices, enabling researchers to track the parent compound without interference. This compound is an essential tool for investigating the absorption, distribution, metabolism, and excretion (ADME) of nicotine. Nicotine is the prototypical agonist at nicotinic acetylcholine receptors (nAChRs) . Its mechanism of action involves binding stereo-selectively to these receptors in the brain, particularly on dopaminergic neurons in the cortico-limbic pathways . This binding causes cation channel opening, leading to depolarization and a release of dopamine, which is largely responsible for the substance's reinforcing properties . The primary therapeutic application of (S)-nicotine is in Nicotine Replacement Therapy (NRT) to aid in smoking cessation, with forms like gums, patches, and lozenges proven to increase quit rates . The "S-" or "L-" enantiomer is the form that is over 99% prevalent in tobacco plants and is responsible for the characteristic pharmacological effects. Research indicates that products containing >99% S-nicotine result in significantly greater systemic nicotine exposure compared to those containing a racemic (50/50) mixture of S- and R-nicotine . The incorporation of the 15N isotope creates a mass difference that is easily distinguishable by mass spectrometry, making this compound invaluable for metabolic and pharmacokinetic studies. (S)-(-)-Nicotine is known to be metabolized primarily in the liver by enzymes including CYP2A6, with cotinine as its major metabolite . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use, and must be handled by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

72496-00-5

Molecular Formula

C₁₀H₁₄N¹⁵N

Molecular Weight

163.22

Synonyms

(-)-1-Methyl-2-[3-pyridyl]pyrrolidine;  3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine-15N;  (-)-Nicotine-15N;  Exodus-15N;  Nicolan-15N;  Niconil-15N;  Nicopatch-15N;  Nicorette-15N;  Nicotell TTS-15N;  Nicotin-15N;  l-Nicotine-15N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Isotopic Purity of (S)-(-)-Nicotine-15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (S)-(-)-Nicotine-15N, a critical isotopically labeled compound for metabolism, pharmacokinetic, and neurological studies. The document details established synthetic methodologies and novel isotopic exchange techniques, offering a comprehensive resource for researchers in drug development and related scientific fields. Furthermore, it outlines the analytical methods for determining the isotopic purity of the final product, ensuring the accuracy and reliability of experimental data.

Synthesis of this compound

The introduction of a stable 15N isotope into the nicotine molecule is crucial for tracing its metabolic fate and understanding its interaction with biological systems. Two primary approaches for the synthesis of this compound are detailed below: a classical multi-step synthesis involving the construction of the pyrrolidine ring with a 15N precursor, and a more recent, direct isotopic exchange method on the nicotine scaffold.

Classical Synthesis via [15N-pyrrolidinyl]-Nornicotine

This established method involves the synthesis of 15N-labeled nornicotine as a key intermediate, which is subsequently methylated to yield this compound. The 15N atom is introduced into the pyrrolidine ring using 15N-enriched ammonia.

Experimental Protocol:

The synthesis of [15N-pyrrolidinyl]-nornicotine and its subsequent conversion to 15N-nicotine can be summarized in the following key steps[1]:

  • Preparation of 1-(3-pyridyl)-4-hydroxybutanone: 3-Bromopyridine is reacted with n-butyllithium followed by γ-butyrolactone to yield the hydroxyketone.

  • Oxidation to 1-(3-pyridyl)-1,4-butanedione: The alcohol is oxidized under Swern conditions to the corresponding ketoaldehyde, which is used immediately in the next step.

  • Reductive Aminocyclization with 15N-Ammonia: The ketoaldehyde is treated with 15N-enriched ammonia in the presence of sodium cyanoborohydride to form [15N-pyrrolidinyl]-nornicotine. The 15N-ammonia can be generated from commercially available 15N-ammonium chloride.

  • Methylation to [15N-pyrrolidinyl]-Nicotine: The resulting 15N-nornicotine is methylated using the Eschweiler-Clarke reaction with formaldehyde and formic acid to produce this compound.

  • Purification: The final product is purified by column chromatography.

Synthesis_Pathway D D D_ref D_ref

14N to 15N Isotopic Exchange

Recent advancements have enabled the direct isotopic exchange of the nitrogen atom in the pyridine or pyrrolidine ring of nicotine. This method offers a more direct route to the labeled compound. One such method involves the activation of a nitrogen heterocycle followed by a ring-opening/ring-closure sequence with a 15N-labeled reagent[2][3][4].

Experimental Protocol:

A general procedure for the 14N to 15N isotopic exchange in pyridines involves the following steps[2][3]:

  • Activation of the Pyridine Nitrogen: The pyridine nitrogen of a nicotine derivative is activated, for example, by triflylation.

  • Nucleophilic Attack and Ring Opening: A 15N-labeled nucleophile, such as 15N-aspartate diester, attacks the activated pyridine ring, leading to ring opening.

  • Ring Closure and Elimination: The intermediate undergoes a ring-closure and subsequent elimination of a succinyl group to reform the aromatic pyridine ring, now containing the 15N isotope.

This method has been shown to produce high chemical and isotopic yields under mild conditions[2][3].

Isotopic_Exchange A Nicotine Derivative (14N) B N-Triflylated Intermediate A->B Activation (e.g., Tf2O) C Ring-Opened Intermediate B->C Nucleophilic Attack & Ring Opening D 15N-Nicotine Derivative C->D Ring Closure & Elimination N15_reagent 15N-Aspartate Diester N15_reagent->C

Isotopic Purity Analysis

The determination of isotopic purity is a critical quality control step to ensure the reliability of studies using this compound. The two primary analytical techniques for this purpose are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and 15N Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following table summarizes the typical isotopic enrichment levels achieved with the different synthetic methods.

Synthetic Method15N SourceAchieved Isotopic Enrichment (%)Reference
Classical Synthesis15N-Ammonium Chloride (10 atom % 15N)ca. 10[1]
14N to 15N Isotopic Exchange15N-Aspartate DiesterHigh (specific values vary with substrate)[2][3]
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is a powerful technique for the precise measurement of stable isotope ratios in individual compounds. It combines the separation capabilities of gas chromatography with the high-precision isotope ratio measurement of a mass spectrometer.

Experimental Protocol:

A general protocol for the analysis of 15N-labeled compounds by GC-IRMS is as follows[5][6]:

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent. Derivatization may be necessary to improve volatility and chromatographic performance, although nicotine is often analyzed directly[7].

  • Gas Chromatography: The sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the nicotine from any impurities.

  • Combustion Interface: The eluted nicotine is passed through a combustion reactor, typically a ceramic tube containing copper oxide at a high temperature (e.g., 850-1000 °C), which converts the nitrogen in the molecule to N2 gas.

  • Water and CO2 Removal: The gas stream is then passed through a water trap (e.g., a Nafion membrane) and a CO2 trap (if analyzing for 15N to avoid isobaric interference)[5].

  • Isotope Ratio Mass Spectrometry: The purified N2 gas enters the ion source of the IRMS, where it is ionized. The mass spectrometer then separates the 14N14N (mass 28), 14N15N (mass 29), and 15N15N (mass 30) isotopologues, and their relative abundances are measured to determine the 15N enrichment.

GC_IRMS_Workflow A Sample Injection B Gas Chromatograph (Separation) A->B C Combustion Reactor (N -> N2) B->C D Water/CO2 Trap C->D E Isotope Ratio Mass Spectrometer (Detection) D->E F Data Analysis (Isotopic Ratio) E->F

15N Nuclear Magnetic Resonance (NMR) Spectroscopy

15N NMR spectroscopy provides direct information about the chemical environment of the 15N nucleus, confirming its incorporation into the desired position within the molecule and allowing for the quantification of isotopic enrichment.

Experimental Protocol:

  • Sample Preparation: A sufficient amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl3). The concentration should be optimized for signal-to-noise, which is inherently lower for 15N than for 1H.

  • NMR Acquisition: A 15N NMR spectrum is acquired on a high-field NMR spectrometer. Due to the low gyromagnetic ratio and natural abundance of 15N, longer acquisition times or the use of polarization transfer techniques (e.g., DEPT or INEPT) may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Analysis: The chemical shift of the 15N signal confirms the position of the label. The integral of the 15N signal, relative to an internal standard or a known concentration of a reference compound, can be used to determine the isotopic enrichment.

Conclusion

The synthesis of this compound can be achieved through both classical multi-step approaches and modern isotopic exchange methods. The choice of method will depend on the desired isotopic enrichment, available starting materials, and synthetic expertise. Rigorous analysis of the final product using techniques such as GC-IRMS and 15N NMR is essential to confirm the isotopic purity and ensure the validity of subsequent research findings. This guide provides the fundamental knowledge and experimental frameworks for the successful synthesis and characterization of this important research tool.

References

Navigating Nicotine Analysis: A Technical Guide to (S)-(-)-Nicotine-¹⁵N Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nicotine, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This in-depth technical guide explores the commercial availability and application of (S)-(-)-Nicotine-¹⁵N, a critical tool for mass spectrometry-based analytical methods.

Stable isotope dilution analysis is a gold-standard technique in quantitative mass spectrometry, mitigating matrix effects and variations in sample preparation and instrument response. (S)-(-)-Nicotine-¹⁵N, with its single nitrogen-15 isotope label, serves as an ideal internal standard for the quantification of nicotine in various matrices, including pharmaceutical formulations, biological samples, and environmental extracts.

Commercial Availability of (S)-(-)-Nicotine-¹⁵N Standards

A survey of prominent suppliers of reference standards and research chemicals reveals the availability of (S)-(-)-Nicotine-¹⁵N. The primary vendors identified are LGC Standards and its subsidiary, Toronto Research Chemicals (TRC). While other suppliers may exist, these two provide the most readily accessible product information.

SupplierProduct CodeCAS NumberMolecular FormulaMolecular WeightFormatPurity & Isotopic Enrichment
LGC Standards TRC-N41245372496-00-5C₁₀H₁₄¹⁵NN163.225NeatInformation not readily available on the product page. A Certificate of Analysis should be requested for detailed specifications.
Toronto Research Chemicals (TRC) N41245372496-00-5C₁₀H₁₄¹⁵NN163.225NeatInformation not readily available on the product page. A Certificate of Analysis should be requested for detailed specifications.

Note: The information presented in this table is based on publicly available data from the suppliers' websites. For the most accurate and up-to-date specifications, it is crucial to obtain the Certificate of Analysis (CoA) for the specific lot number of the standard.[1]

Experimental Protocol: Quantification of Nicotine using (S)-(-)-Nicotine-¹⁵N by LC-MS/MS

While a specific, universally adopted protocol for (S)-(-)-Nicotine-¹⁵N is not available, the following methodology is a comprehensive synthesis based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for nicotine analysis that utilize other isotopically labeled internal standards, such as deuterated nicotine (nicotine-d₃ or -d₄).[2][3] This protocol can be adapted and validated for the use of (S)-(-)-Nicotine-¹⁵N.

Materials and Reagents
  • (S)-(-)-Nicotine (unlabeled) reference standard

  • (S)-(-)-Nicotine-¹⁵N internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Sample matrix (e.g., e-liquid, plasma, urine)

Standard and Sample Preparation

2.1. Preparation of Stock Solutions:

  • Nicotine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of (S)-(-)-Nicotine in methanol.

  • (S)-(-)-Nicotine-¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of (S)-(-)-Nicotine-¹⁵N in methanol.

2.2. Preparation of Working Standards:

  • Prepare a series of calibration standards by serial dilution of the Nicotine Stock Solution with the appropriate diluent (e.g., methanol, mobile phase).

  • Spike each calibration standard with a fixed concentration of the (S)-(-)-Nicotine-¹⁵N Internal Standard Stock Solution.

2.3. Sample Preparation:

  • E-liquids: Dilute the e-liquid sample with a suitable solvent (e.g., methanol or a mixture of methanol and water) to bring the nicotine concentration within the calibration range.[2][4] Spike the diluted sample with the (S)-(-)-Nicotine-¹⁵N internal standard.

  • Biological Matrices (e.g., Plasma, Urine): A protein precipitation or liquid-liquid extraction step is typically required.

    • Protein Precipitation: To an aliquot of the biological sample, add a precipitating agent (e.g., acetonitrile or methanol) containing the (S)-(-)-Nicotine-¹⁵N internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or further processed.

    • Liquid-Liquid Extraction: To an aliquot of the biological sample, add a buffer to adjust the pH, followed by the (S)-(-)-Nicotine-¹⁵N internal standard and an immiscible organic solvent. Vortex and centrifuge to separate the layers. The organic layer containing the nicotine and internal standard is then evaporated to dryness and reconstituted in the mobile phase.[5][6]

LC-MS/MS Instrumental Conditions

3.1. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used for nicotine analysis.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3.2. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for nicotine analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • Mass Transitions:

    • Nicotine (Analyte): The precursor ion will be the protonated molecule [M+H]⁺, which has an m/z of approximately 163.1. The product ions are typically around m/z 132.1 and/or 117.1, resulting from fragmentation of the nicotine molecule.[3]

    • (S)-(-)-Nicotine-¹⁵N (Internal Standard): The precursor ion will be the protonated molecule [M+H]⁺, which will have an m/z of approximately 164.1 due to the ¹⁵N label. The fragmentation pattern is expected to be similar to unlabeled nicotine, leading to product ions around m/z 133.1 and/or 118.1.

  • Instrument-Specific Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument being used to achieve maximum sensitivity for both the analyte and the internal standard.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the ratio of the peak area of the nicotine analyte to the peak area of the (S)-(-)-Nicotine-¹⁵N internal standard against the concentration of the nicotine in the calibration standards.

  • Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Visualizations

To further elucidate the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Nicotine & ¹⁵N-Nicotine) Working_Standards Prepare Working Standards (Serial Dilution & Spiking) Stock_Solutions->Working_Standards Sample_Prep Prepare Samples (Dilution/Extraction & Spiking) Stock_Solutions->Sample_Prep LC_Separation Chromatographic Separation (C18 Column) Working_Standards->LC_Separation Sample_Prep->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Nicotine in Samples Calibration_Curve->Quantification

Caption: A typical workflow for the quantitative analysis of nicotine using an isotopic internal standard.

Mass_Fragmentation cluster_nicotine Nicotine (Analyte) cluster_nicotine_15N (S)-(-)-Nicotine-¹⁵N (Internal Standard) Nicotine_Precursor [Nicotine + H]⁺ m/z ≈ 163.1 Nicotine_Product1 Product Ion 1 m/z ≈ 132.1 Nicotine_Precursor->Nicotine_Product1 Fragmentation Nicotine_Product2 Product Ion 2 m/z ≈ 117.1 Nicotine_Precursor->Nicotine_Product2 Fragmentation Nicotine_15N_Precursor [¹⁵N-Nicotine + H]⁺ m/z ≈ 164.1 Nicotine_15N_Product1 Product Ion 1 m/z ≈ 133.1 Nicotine_15N_Precursor->Nicotine_15N_Product1 Fragmentation Nicotine_15N_Product2 Product Ion 2 m/z ≈ 118.1 Nicotine_15N_Precursor->Nicotine_15N_Product2 Fragmentation

Caption: Expected mass transitions for nicotine and its ¹⁵N-labeled internal standard in positive ESI mode.

Conclusion

The commercial availability of (S)-(-)-Nicotine-¹⁵N from suppliers like LGC Standards provides researchers with a valuable tool for the accurate and precise quantification of nicotine. While detailed specifications should always be confirmed via the Certificate of Analysis, the information available indicates its suitability as an internal standard. By adapting established LC-MS/MS methodologies, researchers can develop and validate robust analytical methods for a wide range of applications in drug development, clinical research, and environmental monitoring. The use of this stable isotope-labeled standard is a critical component in ensuring the quality and reliability of analytical data in the study of nicotine.

References

Navigating the Nitrogen Trail: A Technical Guide to the Natural Abundance of ¹⁵N in Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and methodologies for analyzing the natural abundance of the stable isotope Nitrogen-15 (¹⁵N) in nicotine molecules. Understanding the ¹⁵N signature of nicotine is a powerful tool in modern chemical analysis, offering insights into the geographical origin of tobacco, the authenticity of nicotine products, and the metabolic pathways within the Nicotiana tabacum plant. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the biochemical pathways governing nitrogen isotope fractionation in nicotine.

Section 1: Quantitative Analysis of ¹⁵N Natural Abundance in Nicotine

The natural abundance of ¹⁵N is typically expressed in "delta" notation (δ¹⁵N) in parts per thousand (‰) relative to a standard (atmospheric N₂). Isotopic ratios are influenced by a variety of environmental and physiological factors, making δ¹⁵N a valuable tracer. Factors such as soil nitrogen composition, fertilizer use, climate, and the plant's metabolic processes create distinct isotopic fingerprints in the final nicotine molecule.

Below is a summary of representative δ¹⁵N values for tobacco and nicotine from various geographical origins. These values illustrate the typical range and variation observed, which is fundamental for traceability and authentication studies.

Geographic OriginSample Typeδ¹⁵N Value (‰ vs. Air N₂)Analytical Method
China
Yunnan (YN)Flue-cured Tobacco Leaf-0.1 to +4.5EA-IRMS
Sichuan (SC)Flue-cured Tobacco Leaf+3.0 to +6.0EA-IRMS
Guizhou (GZ)Flue-cured Tobacco Leaf+1.5 to +5.0EA-IRMS
Italy
UmbriaVirginia Bright Tobacco+0.5 to +3.5EA-IRMS
VenetoVirginia Bright Tobacco+1.0 to +4.0EA-IRMS
North America
CanadaCigarette TobaccoNot specified, used for counterfeit detectionIRMS

Note: The data presented is compiled from various research studies. Absolute values can vary based on specific crop year, local soil conditions, and agricultural practices.

Section 2: Experimental Protocol for δ¹⁵N Analysis in Nicotine

The determination of ¹⁵N abundance in nicotine is predominantly achieved using Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS). This technique offers high precision and reproducibility for measuring stable isotope ratios.[1] The following protocol outlines the key steps for this analysis.

Nicotine Extraction and Purification
  • Sample Homogenization : Dried tobacco leaves or tobacco products are ground into a fine, homogenous powder to ensure representative sampling.

  • Alkaline Extraction : A known mass of the homogenized sample is treated with a basic solution (e.g., 5% sodium hydroxide) to deprotonate the nicotine, making it soluble in organic solvents.

  • Solvent Extraction : The basified mixture is extracted with an immiscible organic solvent, such as n-hexane or dichloromethane. This step selectively transfers nicotine and other alkaloids from the aqueous matrix to the organic phase.

  • Purification : The organic extract may be washed and dried to remove impurities. For high-purity nicotine analysis, further purification using techniques like solid-phase extraction (SPE) or preparative chromatography may be employed.[2]

  • Solvent Evaporation : The solvent is carefully evaporated under a stream of nitrogen gas or using a rotary evaporator to yield the purified nicotine extract.

Isotope Ratio Mass Spectrometry (IRMS) Analysis
  • Sample Preparation : A precise sub-milligram amount (typically 0.1-0.5 mg) of the purified nicotine extract is weighed into a small tin capsule. The capsule is then sealed.

  • Combustion : The sealed capsule is introduced into a high-temperature ( >1000°C) combustion furnace of the elemental analyzer. The sample undergoes flash combustion in the presence of oxygen, converting all organic nitrogen into a mixture of nitrogen oxides (NOₓ).

  • Reduction : The resulting gases are passed over a reduction column containing heated copper, which reduces the nitrogen oxides to pure dinitrogen gas (N₂).

  • Gas Chromatography : The N₂ gas is separated from other combustion products (like CO₂ and H₂O, which are trapped) using a gas chromatography column.

  • Mass Spectrometry : The purified N₂ gas is introduced into the ion source of the isotope ratio mass spectrometer. Here, it is ionized, and the resulting ions (²⁸N₂ and ²⁹N₂) are accelerated and separated by a magnetic field based on their mass-to-charge ratio.[3]

  • Detection and Data Analysis : Sensitive detectors (Faraday cups) simultaneously measure the ion beams for the different nitrogen isotopologues. The ratio of ²⁹N₂ to ²⁸N₂ is used to calculate the δ¹⁵N value relative to a calibrated reference gas, which is traceable to international standards. The precision of measurements is typically better than 0.5‰.[1][2]

Section 3: Visualization of Key Pathways

The isotopic composition of nicotine is a direct result of the nitrogen metabolism and biosynthetic pathways within the tobacco plant. The following diagrams, rendered in Graphviz DOT language, illustrate these critical processes.

Experimental Workflow for ¹⁵N Analysis

The following diagram outlines the logical flow of the experimental protocol, from sample collection to the final determination of the δ¹⁵N value.

G cluster_prep Sample Preparation cluster_irms EA-IRMS Analysis A Tobacco Sample B Homogenization (Grinding) A->B C Alkaline Solvent Extraction B->C D Purification (e.g., SPE) C->D E Purified Nicotine D->E F Weighing into Tin Capsule E->F Analysis G Combustion (>1000°C) F->G H Reduction (NOx -> N₂) G->H I GC Separation H->I J IRMS Detection (²⁹N₂ / ²⁸N₂) I->J K δ¹⁵N Value J->K

Workflow for δ¹⁵N analysis of nicotine.
Nitrogen Uptake and Assimilation in Nicotiana tabacum

Nicotine biosynthesis is fundamentally dependent on the plant's ability to acquire and assimilate nitrogen from the soil. This pathway shows how inorganic nitrogen is converted into the amino acid building blocks required for alkaloid synthesis.

G SoilN Soil Nitrogen (Nitrate NO₃⁻, Ammonium NH₄⁺) Root Root Uptake SoilN->Root Nitrate Nitrate (NO₃⁻) Root->Nitrate Ammonium Ammonium (NH₄⁺) Root->Ammonium Nitrite Nitrite (NO₂⁻) Nitrate->Nitrite Nitrate Reductase Glutamine Glutamine Ammonium->Glutamine Glutamine Synthetase Nitrite->Ammonium Nitrite Reductase Glutamate Glutamate Glutamine->Glutamate GOGAT AminoAcids Other Amino Acids (Aspartate, Arginine) Glutamate->AminoAcids NicotineSynth Nicotine Biosynthesis AminoAcids->NicotineSynth

Simplified nitrogen assimilation pathway in tobacco roots.
Nicotine Biosynthesis Pathway

Nicotine is composed of two nitrogen-containing rings: a pyridine ring and a pyrrolidine ring. These are synthesized from distinct amino acid precursors. The final step involves the condensation of these two structures.[2][4] This diagram illustrates the origin of the nitrogen atoms from these precursors.

G cluster_pyridine Pyridine Ring Synthesis cluster_pyrrolidine Pyrrolidine Ring Synthesis Aspartate Aspartate Quinolinate Quinolinate Aspartate->Quinolinate Aspartate Oxidase (AO) Quinolinate Synthase (QS) NicotinicAcid Nicotinic Acid Mononucleotide Quinolinate->NicotinicAcid QPT Condensation Condensation NicotinicAcid->Condensation Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine ODC / ADC NMethyl N-Methylputrescine Putrescine->NMethyl PMT Methylamino 4-Methylaminobutanal NMethyl->Methylamino MPO Methylamino->Condensation Nicotine Nicotine Condensation->Nicotine BBL Enzymes

References

The Unseen Signature: A Technical Guide to Stable Isotope Applications in Nicotine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotopes have emerged as an indispensable tool in the nuanced and multifaceted field of nicotine research. Their ability to act as tracers without altering the fundamental chemical properties of nicotine and its metabolites provides an unparalleled window into its complex journey through biological and environmental systems. This technical guide delves into the core applications of stable isotopes in nicotine research, offering insights into metabolism, pharmacokinetics, environmental monitoring, and forensic analysis. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are provided to equip researchers with the knowledge to leverage these powerful techniques.

Core Applications of Stable Isotopes in Nicotine Research

The unique properties of stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), allow for the precise tracking and quantification of nicotine and its derivatives. These non-radioactive isotopes can be incorporated into the nicotine molecule, creating labeled compounds that are distinguishable from their naturally abundant counterparts by mass spectrometry. This fundamental principle underpins a wide array of applications.

Unraveling Nicotine Metabolism and Pharmacokinetics

Stable isotope-labeled nicotine has been instrumental in elucidating the intricate pathways of nicotine metabolism and its pharmacokinetic profile in humans. By administering a known dose of labeled nicotine, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous or tobacco-derived nicotine.

A key application is the use of a dual stable isotope method to study the conversion of nicotine to its primary metabolite, cotinine.[1] In these studies, deuterium-labeled nicotine (e.g., d2-nicotine) and cotinine (e.g., d4-cotinine) are administered intravenously to smokers and non-smokers.[1] This allows for the simultaneous determination of the disposition kinetics of both compounds and the fractional conversion of nicotine to cotinine.[1]

Key Findings from Isotope-Based Pharmacokinetic Studies:

  • On average, 72% of nicotine is converted to cotinine, with a range of 55% to 92%.[1]

  • The total clearance of nicotine averages about 1200 ml/min.[2]

  • The elimination half-life of nicotine averages 203 minutes.[3]

  • The oral bioavailability of nicotine is approximately 44%.[3]

These studies have also revealed significant interindividual variability in nicotine metabolism, largely influenced by genetic variations in enzymes like CYP2A6.[4] Faster metabolizers of nicotine tend to smoke more to maintain their desired nicotine levels.[5]

ParameterValueIsotope UsedReference
Nicotine to Cotinine Conversion
Average Conversion72%d2-nicotine, d4-cotinine[1]
Conversion Range55% - 92%d2-nicotine, d4-cotinine[1]
Nicotine Pharmacokinetics
Total Clearance~1200 ml/minDeuterated nicotine[2]
Elimination Half-life203 minutes3',3'-dideuteronicotine[3]
Oral Bioavailability44%3',3'-dideuteronicotine[3]
Nicotine Intake per Cigarette
Average Intake2.29 mg3',3'-dideuteronicotine[3]

This protocol outlines a typical experimental design for determining the fractional conversion of nicotine to cotinine.

1. Subject Preparation:

  • Recruit healthy adult smokers and non-smokers.
  • Subjects should abstain from smoking for a specified period before the study.
  • Insert intravenous catheters for infusion and blood sampling.

2. Isotope Administration:

  • Prepare a sterile infusion solution containing known concentrations of deuterium-labeled nicotine (e.g., d2-nicotine) and deuterium-labeled cotinine (e.g., d4-cotinine).
  • Administer the solution as a constant-rate intravenous infusion over a set period (e.g., 30 minutes).[3]

3. Sample Collection:

  • Collect serial blood samples at predetermined time points before, during, and after the infusion.
  • Collect urine samples over a 24-hour period.

4. Sample Analysis:

  • Separate plasma from blood samples.
  • Extract nicotine and cotinine from plasma and urine samples using solid-phase extraction (SPE).
  • Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of labeled and unlabeled nicotine and cotinine.[6]

5. Data Analysis:

  • Calculate pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life for both nicotine and cotinine using appropriate pharmacokinetic modeling software.
  • Determine the fractional conversion of nicotine to cotinine by comparing the area under the curve (AUC) of labeled cotinine derived from labeled nicotine to the AUC of infused labeled nicotine.

The primary metabolic pathway of nicotine involves its conversion to cotinine, a process primarily mediated by the cytochrome P450 enzyme CYP2A6.[2] This is followed by further metabolism to other compounds like trans-3'-hydroxycotinine. Other minor pathways include N-demethylation to nornicotine and glucuronidation.[2]

Nicotine_Metabolism Nicotine Nicotine Iminium Nicotine-Δ1'(5')-iminium ion Nicotine->Iminium CYP2A6 Nornicotine Nornicotine Nicotine->Nornicotine N-demethylation Glucuronide Nicotine-N-glucuronide Nicotine->Glucuronide UGT Hydroxy 5'-Hydroxynicotine Iminium->Hydroxy Equilibrium Cotinine Cotinine Hydroxy->Cotinine Aldehyde Oxidase Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 Environmental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Wipe, Dust, Air Filter) Spike Spike with Nicotine-d3 Internal Standard Sample->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction LCMS HILIC-MS/MS Analysis Extraction->LCMS Quant Quantification based on Native/Labeled Ratio LCMS->Quant Result Nicotine Concentration Quant->Result Final Concentration

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Understanding Mass Shift in ¹⁵N Labeled Nicotine

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of ¹⁵N labeled nicotine in mass spectrometry-based research. It is designed to serve as a technical resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry.

The Principle of Isotopic Labeling and Mass Shift

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing an atom of a specific element with one of its heavier, stable isotopes, the molecule's mass is increased. This "mass shift" allows the labeled compound to be distinguished from its unlabeled counterpart by a mass spectrometer.

Nitrogen, a key element in nicotine (C₁₀H₁₄N₂), has two stable isotopes: ¹⁴N and ¹⁵N. The natural abundance of ¹⁴N is approximately 99.63%, while ¹⁵N is only about 0.37%[1]. ¹⁵N contains one additional neutron compared to ¹⁴N, making it heavier.

The core of understanding ¹⁵N labeled nicotine lies in this mass difference.

  • Atomic Mass of ¹⁴N: ~14.003074 amu

  • Atomic Mass of ¹⁵N: ~15.000109 amu

The mass difference per nitrogen atom is approximately 0.997 amu . Since nicotine contains two nitrogen atoms, a fully labeled ¹⁵N₂-nicotine molecule will exhibit a mass shift of approximately 1.994 amu compared to the unlabeled molecule. This distinct mass difference is easily resolved by modern mass spectrometers and is the foundation for its use as an ideal internal standard in quantitative bioanalysis.

Applications in Quantitative Mass Spectrometry

The primary application of ¹⁵N labeled nicotine is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should have physicochemical properties nearly identical to the analyte of interest but a different mass. ¹⁵N₂-nicotine fits this requirement perfectly:

  • Co-elution: It co-elutes with unlabeled nicotine during chromatographic separation.

  • Identical Ionization Efficiency: It exhibits the same behavior in the mass spectrometer's ion source.

  • No Isotopic Interference: The mass difference is sufficient to prevent signal overlap with the natural isotopic distribution of unlabeled nicotine.

These characteristics allow it to accurately correct for variations in sample preparation (e.g., extraction efficiency), matrix effects, and instrument response, leading to highly accurate and precise quantification of nicotine and its metabolites in complex biological matrices like plasma, urine, and saliva.

Experimental Workflow and Protocols

A typical quantitative analysis using ¹⁵N labeled nicotine involves sample preparation, LC-MS/MS analysis, and data processing.

General Experimental Workflow

The logical flow for a typical bioanalytical experiment is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Matrix (e.g., Plasma, Urine) B Spike with ¹⁵N-Nicotine (IS) A->B C Extraction (LLE or SPE) B->C D LC Separation C->D E Tandem Mass Spectrometry (MS/MS Detection) D->E F Peak Integration E->F G Ratio Calculation (Analyte / IS) F->G H Quantification via Calibration Curve G->H

Caption: General workflow for quantitative analysis using ¹⁵N-nicotine.

Detailed Experimental Protocol: Liquid-Liquid Extraction (LLE)

This protocol is a representative example for the quantification of nicotine in human urine, adapted from common methodologies.[2]

  • Standard and Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of unlabeled nicotine into blank urine.

    • Aliquot 250 µL of each standard, QC, and unknown urine sample into a 4 mL glass vial.

  • Internal Standard Spiking:

    • Add 40 µL of the ¹⁵N₂-nicotine internal standard working solution (e.g., 250 ng/mL in methanol) to each vial.

  • Alkalinization:

    • Add 50 µL of 5 N sodium hydroxide (NaOH) to each sample to deprotonate the nicotine, making it more soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene chloride:diethyl ether).

    • Vortex or stir vigorously for 1.5-2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the vials at approximately 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Solvent Transfer and Evaporation:

    • Carefully transfer 1 mL of the lower organic phase to a clean HPLC vial.

    • Add 10 µL of 0.25 N hydrochloric acid (HCl) to form the salt and prevent evaporative loss.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitution:

    • Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

Quantitative Data and Mass Transitions

In tandem mass spectrometry, specific mass-to-charge (m/z) ratios are monitored. A precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.

The table below summarizes typical MRM transitions for nicotine, its major metabolite cotinine, and their corresponding isotopically labeled internal standards. Note that deuterated standards (e.g., nicotine-d₄) are also common and are included for comparison. The precursor ion for ¹⁵N₂-nicotine is calculated based on the mass shift.

AnalyteInternal Standard (IS)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)
Nicotine 163.1132.1
¹⁵N₂-Nicotine165.1134.1
Nicotine-d₄167.2136.1
Cotinine 177.198.1
Cotinine-d₃180.2101.1
trans-3'-Hydroxycotinine 193.180.0
trans-3'-Hydroxycotinine-d₃196.280.0

Data compiled from representative LC-MS/MS methods.[2][3]

Biological Context: Metabolism and Signaling Pathways

Understanding the biological fate of nicotine is crucial for drug development. ¹⁵N-labeling can be used in metabolic studies to trace the biotransformation of nicotine.

Primary Metabolic Pathway of Nicotine

Approximately 70-80% of nicotine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6.[4] The major pathway leads to the formation of cotinine, which is then further metabolized to trans-3'-hydroxycotinine.

G Nicotine Nicotine Enzyme1 CYP2A6 Aldehyde Oxidase Nicotine->Enzyme1 Cotinine Cotinine Enzyme2 CYP2A6 Cotinine->Enzyme2 Hcot trans-3'-Hydroxycotinine Enzyme1->Cotinine Enzyme2->Hcot

Caption: The primary metabolic pathway of nicotine to cotinine.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotine exerts its psychoactive effects by binding to nicotinic acetylcholine receptors (nAChRs) in the brain.[5] Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (like Na⁺ and Ca²⁺), causing neuronal depolarization and the release of various neurotransmitters, most notably dopamine in the brain's reward pathways.[6][7]

G Nicotine Nicotine nAChR nAChR Receptor Nicotine->nAChR binds Depolarization Cellular Depolarization (Ca²⁺/Na⁺ Influx) nAChR->Depolarization activates Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Release PI3K PI3K/Akt Pathway Depolarization->PI3K activates Survival Neuronal Survival PI3K->Survival

Caption: Simplified nicotine signaling via the nAChR receptor.

References

(S)-(-)-Nicotine-15N CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-(-)-Nicotine-¹⁵N, a stable isotope-labeled form of the naturally occurring alkaloid, nicotine. This guide covers its chemical and physical properties, relevant signaling pathways, and detailed experimental protocols where its isotopic label is advantageous, particularly in metabolism and quantitative analysis studies.

Core Data Presentation

The incorporation of a ¹⁵N stable isotope into the (S)-(-)-Nicotine molecule results in a predictable mass shift, a feature that is leveraged in various analytical techniques. The key quantitative data for (S)-(-)-Nicotine-¹⁵N, along with its unlabeled counterpart for comparison, are summarized below.

Property(S)-(-)-Nicotine-¹⁵N(S)-(-)-Nicotine
CAS Number 72496-00-554-11-5
Molecular Formula C₁₀H₁₄¹⁵N₂C₁₀H₁₄N₂
Molecular Weight (Average) 163.225 g/mol 162.236 g/mol
Monoisotopic Mass 163.113 u162.1157 u

Note on Molecular Weight vs. Monoisotopic Mass: Molecular weight (or average molecular mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. Monoisotopic mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For applications such as high-resolution mass spectrometry, the monoisotopic mass is a more precise and relevant value.

Nicotine Signaling Pathways

(S)-(-)-Nicotine primarily exerts its physiological effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. The binding of nicotine to nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the neuron. This initial event activates a cascade of downstream signaling pathways that mediate the diverse effects of nicotine.

The following diagram illustrates a simplified overview of the key signaling pathways activated by nicotine. The use of ¹⁵N-labeled nicotine can be instrumental in tracing the engagement of nicotine with its receptors and its subsequent downstream effects in experimental models.

Nicotine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens channel Nicotine (S)-(-)-Nicotine-¹⁵N Nicotine->nAChR Binds to PI3K PI3K Ca_Influx->PI3K Ras Ras Ca_Influx->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos, BDNF) CREB->Gene_Expression Promotes

Nicotine binding to nAChR and activation of downstream signaling cascades.

Experimental Protocols

The primary utility of (S)-(-)-Nicotine-¹⁵N lies in its application as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies.

Quantification of Nicotine in Biological Samples by Isotope Dilution Mass Spectrometry

This protocol provides a general workflow for the quantification of nicotine in biological matrices such as plasma, urine, or saliva using (S)-(-)-Nicotine-¹⁵N as an internal standard.

a. Sample Preparation:

  • To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of (S)-(-)-Nicotine-¹⁵N solution in a suitable solvent (e.g., methanol) to serve as the internal standard.

  • Perform a protein precipitation step by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or acetone).

  • Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Carefully collect the supernatant for analysis.

b. LC-MS/MS Analysis:

  • Chromatography: Employ a reverse-phase C18 column for chromatographic separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes is typically effective for eluting nicotine.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Multiple Reaction Monitoring (MRM):

      • Nicotine (unlabeled): Monitor the transition of the precursor ion (m/z 163.1) to a specific product ion (e.g., m/z 132.1).

      • (S)-(-)-Nicotine-¹⁵N (internal standard): Monitor the transition of the precursor ion (e.g., m/z 164.1) to its corresponding product ion (e.g., m/z 133.1).

    • The exact m/z values should be optimized for the specific instrument used.

c. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled nicotine and a fixed concentration of the (S)-(-)-Nicotine-¹⁵N internal standard.

  • Calculate the ratio of the peak area of the unlabeled nicotine to the peak area of the ¹⁵N-labeled internal standard for each sample and calibrator.

  • Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Nicotine Metabolism Studies

(S)-(-)-Nicotine-¹⁵N can be used to trace the metabolic fate of nicotine in in vitro or in vivo systems.

a. In Vitro Metabolism (e.g., using liver microsomes):

  • Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a NADPH-generating system, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Add (S)-(-)-Nicotine-¹⁵N to the mixture to initiate the metabolic reaction.

  • Incubate at 37°C for a specified time.

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to remove precipitated proteins and analyze the supernatant by LC-MS/MS.

  • By monitoring for the expected masses of potential ¹⁵N-labeled metabolites (e.g., ¹⁵N-cotinine, ¹⁵N-nornicotine), the metabolic profile can be elucidated.

b. In Vivo Metabolism (e.g., in animal models):

  • Administer a known dose of (S)-(-)-Nicotine-¹⁵N to the animal model.

  • Collect biological samples (e.g., blood, urine, feces) at various time points.

  • Process the samples as described in the quantification protocol.

  • Analyze the samples by LC-MS/MS to identify and quantify the parent ¹⁵N-labeled nicotine and its ¹⁵N-labeled metabolites. This allows for the determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Synthesis of (S)-(-)-Nicotine-¹⁵N

While commercially available, understanding the synthesis of (S)-(-)-Nicotine-¹⁵N can be valuable. A common synthetic route involves the methylation of (S)-nornicotine using a ¹⁵N-labeled methylating agent. A more direct approach would involve the use of ¹⁵N-labeled precursors in the total synthesis of the nicotine molecule. One reported method for the synthesis of (S)-nicotine involves the reduction of myosmine to nornicotine, followed by enantiomeric separation and subsequent methylation. To produce the ¹⁵N-labeled variant, a ¹⁵N-containing precursor would need to be incorporated in the early stages of the synthesis of the pyrrolidine or pyridine ring.

The following diagram outlines a conceptual workflow for a study investigating nicotine metabolism using the ¹⁵N-labeled compound.

Metabolism_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Dosing Administer (S)-(-)-Nicotine-¹⁵N to In Vivo or In Vitro System Sampling Collect Biological Samples (e.g., Plasma, Urine, Microsomes) at various time points Dosing->Sampling Preparation Extract Analytes and Remove Interferences (e.g., Protein Precipitation, SPE) Sampling->Preparation Analysis LC-MS/MS Analysis (Monitor for ¹⁵N-Nicotine and its ¹⁵N-Metabolites) Preparation->Analysis Data Identify Metabolites and Determine Pharmacokinetic Profile Analysis->Data

Workflow for a nicotine metabolism study using ¹⁵N-labeled nicotine.

An In-Depth Technical Guide to the Storage and Handling of Isotopic Nicotine Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the storage and handling of isotopic nicotine standards. Ensuring the stability and purity of these standards is paramount for accurate and reproducible results in research, clinical, and drug development settings. This document outlines recommended storage conditions, handling procedures, and analytical methods for assessing the integrity of isotopic nicotine standards.

Introduction to Isotopic Nicotine Standards

Isotopically labeled nicotine, such as nicotine-d4 or ¹³C-nicotine, serves as an essential internal standard in quantitative analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest allows for precise quantification by correcting for variations in sample preparation and instrument response. However, the accuracy of these methods is fundamentally dependent on the stability and purity of the isotopic standard itself. Improper handling and storage can lead to degradation, compromising the integrity of experimental data.

Stability of Isotopic Nicotine Standards

The stability of isotopic nicotine standards is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. While isotopic labeling does not significantly alter the chemical stability of the nicotine molecule, the same degradation pathways that affect unlabeled nicotine will also affect its isotopic counterparts.

Factors Affecting Stability
  • Temperature: Elevated temperatures accelerate the degradation of nicotine. Long-term storage at low temperatures is crucial to minimize degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of nicotine.

  • pH: Nicotine is more stable in acidic conditions. In alkaline solutions, it is more susceptible to degradation.

  • Oxidation: Nicotine can be oxidized, especially in the presence of oxidizing agents or when exposed to air over extended periods. The primary oxidation product is typically nicotine-N'-oxide.

Quantitative Stability Data

The following table summarizes available data on the stability of nicotine under various conditions. While some studies focus on unlabeled nicotine, the degradation patterns are expected to be similar for isotopic standards.

Isotopic Standard/NicotineStorage ConditionDurationAnalyte Remaining (%)Reference(s)
¹³C₃-Nicotine (in vaping liquid)40°C1 weekStable[1]
¹³C₃-Nicotine (in vaping liquid)40°C> 1 weekDegradation observed[1]
Nicotine (in alkaline medium)60°C5 days87.7 ± 0.6
Nicotine (in aqueous solution)60°C10 days83.1 ± 0.2
Pure Nicotine60°C5 days93.6 ± 0.2
Nicotine (in 0.3% H₂O₂)Room Temperature24 hours79.2 ± 0.9
Nicotine (in 0.03% H₂O₂)Room Temperature3 days85.7 ± 0.4
Nicotine (in filter pads)-80°C30 daysStable
Nicotine (in saliva)Room Temp, 4°C, -80°C21 daysStable[2]
Reference Cigarettes-20°C3 yearsStable[3]

Recommended Storage and Handling Procedures

To ensure the long-term stability and purity of isotopic nicotine standards, the following storage and handling procedures are recommended:

  • Long-Term Storage: For long-term storage, isotopic nicotine standards should be stored at -20°C or preferably -80°C in tightly sealed, amber glass vials to protect from light and moisture.[3]

  • Short-Term Storage: For daily use, a working solution can be prepared and stored in a refrigerator at 2-8°C for a limited period. The stability of the working solution under these conditions should be verified.

  • Solvent Selection: Standards should be dissolved in a high-purity, appropriate solvent. Methanol is a commonly used solvent for preparing stock and working solutions.[1]

  • Inert Atmosphere: For highly sensitive applications or long-term storage of the neat standard, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Handling:

    • Allow the standard to equilibrate to room temperature before opening to prevent condensation of moisture into the vial.

    • Use calibrated pipettes and clean glassware to avoid contamination.

    • Minimize the exposure of the standard to light and air.

    • Prepare working solutions in volumetric flasks to ensure accurate concentrations.

Experimental Protocols

Protocol for Preparation of Isotopic Nicotine Standard Stock and Working Solutions

This protocol describes the preparation of a stock solution and serial dilutions for calibration standards using deuterated nicotine (nicotine-d4) as an example.

Materials:

  • Nicotine-d4 standard

  • Methanol (HPLC grade or higher)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials for storage

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a precise amount (e.g., 10 mg) of the nicotine-d4 standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then fill the flask to the mark with methanol.

    • Stopper the flask and mix thoroughly by inversion.

    • Transfer the stock solution to an amber glass vial and store at -20°C or below.

  • Working Solution and Calibration Standards Preparation:

    • Prepare an intermediate working solution (e.g., 10 µg/mL) by diluting the stock solution. For example, pipette 1 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.

    • Prepare a series of calibration standards by performing serial dilutions of the intermediate working solution. The concentration range should bracket the expected concentration of the analyte in the samples.

Protocol for Isotope Dilution Analysis of Nicotine by GC-MS

This protocol outlines a general procedure for the quantification of nicotine in a sample using isotope dilution with nicotine-d4 as the internal standard.

Materials:

  • Sample containing nicotine

  • Nicotine-d4 internal standard solution (of known concentration)

  • Extraction solvent (e.g., dichloromethane or methyl tert-butyl ether)

  • Sodium hydroxide (for pH adjustment)

  • Anhydrous sodium sulfate (for drying)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise volume of the nicotine-d4 internal standard solution.

    • Adjust the pH of the sample to >10 with sodium hydroxide to ensure nicotine is in its free base form.

    • Extract the nicotine and nicotine-d4 from the sample using an appropriate organic solvent (e.g., three extractions with dichloromethane).

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature program that provides good separation of nicotine.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both nicotine and nicotine-d4.

      • Nicotine: m/z 162 (molecular ion), 133, 84

      • Nicotine-d4: m/z 166 (molecular ion), 137, 88

  • Quantification:

    • Calculate the ratio of the peak area of the target analyte (nicotine) to the peak area of the internal standard (nicotine-d4).

    • Determine the concentration of nicotine in the sample by comparing this ratio to a calibration curve constructed by analyzing standards containing known concentrations of nicotine and a fixed concentration of nicotine-d4.

Visualizations

Nicotine Degradation Pathway

Nicotine_Degradation Nicotine Nicotine Nornicotine Nornicotine Nicotine->Nornicotine Demethylation Cotinine Cotinine Nicotine->Cotinine Oxidation Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide Oxidation Beta_Nicotyrine β-Nicotyrine Nicotine->Beta_Nicotyrine Dehydrogenation Myosmine Myosmine Nornicotine->Myosmine Dehydrogenation

Caption: Major degradation pathways of nicotine.

Isotope Dilution Mass Spectrometry Workflow

Isotope_Dilution_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Unknown Nicotine Conc.) Add_IS Add Known Amount of Isotopic Nicotine Standard (e.g., Nicotine-d4) Sample->Add_IS Extraction Extraction and Cleanup Add_IS->Extraction Final_Extract Final Extract for Analysis Extraction->Final_Extract LC_MS LC-MS/MS Analysis Final_Extract->LC_MS Data Acquire Mass Spectra (Monitor Nicotine & Nicotine-d4 ions) LC_MS->Data Peak_Integration Integrate Peak Areas Data->Peak_Integration Ratio Calculate Peak Area Ratio (Nicotine / Nicotine-d4) Peak_Integration->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Nicotine Concentration in Original Sample Calibration_Curve->Concentration

Caption: Workflow for quantitative analysis using isotope dilution mass spectrometry.

References

An In-depth Technical Guide to (S)-(-)-Nicotine-15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive safety data, potential applications, and biological pathway information for (S)-(-)-Nicotine-15N, tailored for researchers, scientists, and drug development professionals. While specific safety studies for the 15N-labeled isotopologue are not available, the data presented here is based on the well-documented properties of the parent compound, (S)-(-)-Nicotine, as the single stable isotope substitution is not expected to alter its chemical or toxicological properties.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of nicotine, a naturally occurring alkaloid found in plants of the nightshade family (Solanaceae)[1]. The incorporation of the heavy isotope of nitrogen (¹⁵N) makes it a valuable tool for various research applications, particularly in studies requiring mass differentiation from its natural counterpart.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 72496-00-5[2]
Unlabeled CAS Number 54-11-5[2][3][4]
Molecular Formula C₁₀H₁₄¹⁵N₂C[15N]1CCC[C@H]1c2cccnc2[2][5]
Molecular Weight 163.113[2][5]
Appearance Colorless to Yellow or Brown Liquid[6][7]
Odor Fishy[6][7]
Melting Point -80 °C / -112 °F[6][7]
Boiling Point 247 °C / 476.6 °F @ 760 mmHg[6][7]
Flash Point 101 °C / 213.8 °F[6][7]
Specific Gravity / Density 1.015 g/cm³[6][7]
Vapor Pressure 0.53 mbar @ 25 °C[6][7]
Vapor Density 5.61[6][7]
Water Solubility Miscible[6]
pH 10.2 (0.05M aqueous solution)[7][8]
Log P (octanol/water) 1.17[8]
Explosion Limits Lower: 0.7 Vol%, Upper: 4 Vol%[6][7]

Safety and Hazard Information

(S)-(-)-Nicotine is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[3][6][7][9][10] It is also toxic to aquatic life with long-lasting effects.[6][8][9][10]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Oral Toxicity Category 2 / 3H300/H301: Fatal/Toxic if swallowed[3][6][9][10]
Acute Dermal Toxicity Category 1 / 2H310: Fatal in contact with skin[3][6][9][10]
Acute Inhalation Toxicity Category 2H330: Fatal if inhaled[3][6]
Chronic Aquatic Toxicity Category 2H411: Toxic to aquatic life with long lasting effects[6][9][10][11]

Signal Word: Danger [3][6][7][9]

Hazard Pictograms:

  • GHS06 (Skull and crossbones)[3][9]

  • GHS09 (Environment)[3][9]

Handling, Storage, and Disposal

Handling:

  • Use only under a chemical fume hood and ensure adequate ventilation.[6]

  • Wear personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[3][6][7]

  • Do not breathe mist, vapors, or spray.[6][11]

  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Do not eat, drink, or smoke when using this product.[3][6][7]

  • Wash hands and any exposed skin thoroughly after handling.[6][7]

Storage:

  • Store in a well-ventilated, cool, and dry place.[6][7]

  • Keep containers tightly closed and store locked up.[6][7][11]

  • It is recommended to keep the container under nitrogen.[6]

  • Protect from light, as it may cause decomposition.[11]

  • Store away from open flames, hot surfaces, and sources of ignition.[6]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

  • Avoid release to the environment.[8][11]

Toxicological Information

Nicotine is a potent neurotoxin.[1] The toxicological data for unlabeled nicotine is extensive and directly applicable to the 15N-labeled variant.

Table 3: Acute Toxicity Data

RouteSpeciesValueSource
LD50 Oral Rat5 mg/kg - 50 mg/kg[8]
LD50 Dermal Rabbit=70 mg/kg
LD50 Dermal Rat285 mg/kg[4]
LC50 Inhalation (dust/mist) Rat=0.19 mg/L
  • Carcinogenicity: Nicotine is not classified as a probable or confirmed human carcinogen by IARC or OSHA.[8] However, it may act as a tumor promoter.[9]

  • Sensitization: No data available to indicate it is a skin or respiratory sensitizer.[6][8]

Potential Experimental Applications

While specific, detailed experimental protocols for this compound are not available in public search results, its properties as a stable isotope-labeled compound make it ideal for a range of advanced research applications. The primary advantage is the ability to distinguish the administered compound from endogenous or unlabeled nicotine using mass-sensitive analytical techniques.

Methodologies:

  • Mass Spectrometry (MS): this compound is commonly used as an internal standard in quantitative MS-based assays (e.g., LC-MS/MS). By adding a known amount of the labeled compound to a sample, researchers can accurately quantify the concentration of unlabeled nicotine, correcting for variations in sample preparation and instrument response.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N nucleus is NMR-active. Using ¹⁵N-labeled nicotine allows for specialized NMR experiments to probe the molecule's electronic environment and its interactions with biological targets, such as nicotinic acetylcholine receptors (nAChRs).[4]

  • Pharmacokinetic (PK) and Metabolism Studies: In preclinical and clinical studies, administering this compound allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without interference from environmental nicotine exposure. Researchers can differentiate the administered dose from nicotine ingested through other means (e.g., smoking).

  • Metabolic Tracing: This compound can be used to trace the metabolic fate of the nitrogen atom in nicotine within a biological system, helping to identify and quantify novel metabolites.

Nicotine Signaling Pathway

Nicotine exerts its primary physiological and psychoactive effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[10] The activation of these receptors, particularly the α4β2 and α7 subtypes in the brain, initiates a cascade of downstream signaling events.[2]

The binding of nicotine to nAChRs opens the ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺.[11] The resulting neuronal depolarization triggers neurotransmitter release, including dopamine, which is central to nicotine's rewarding and addictive properties.[10][11] The influx of calcium also acts as a second messenger, activating multiple intracellular signaling pathways, such as the PI3K/Akt pathway, which is known to promote cell survival and neuroprotection.[2][3]

NicotineSignaling cluster_intracellular nAChR nAChR (α7, α4β2) Ca_ion nAChR->Ca_ion Channel Opens Na_ion nAChR->Na_ion Nicotine (S)-(-)-Nicotine Nicotine->nAChR PI3K PI3K Akt Akt (Protein Kinase B) PI3K->Akt Activates CellSurvival Neuronal Survival Neuroprotection Akt->CellSurvival Promotes Dopamine Dopamine Release Ca_ion->PI3K Activates Na_ion->Dopamine Depolarization leads to

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

References

The Core Principles of 15N in Mass Spectrometry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the fundamental principles and applications of using the stable isotope ¹⁵N in mass spectrometry for quantitative proteomics. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this powerful technique for protein analysis, biomarker discovery, and understanding mechanism of action.

Introduction to Stable Isotope Labeling with ¹⁵N

Stable Isotope Labeling (SIL) is a cornerstone of modern quantitative mass spectrometry. It involves the incorporation of a "heavy" non-radioactive isotope into a protein or entire proteome, which can then be distinguished from its "light" (natural abundance) counterpart by a mass spectrometer. The nitrogen isotope ¹⁵N is particularly valuable due to its central role in biological macromolecules.

Nitrogen is a fundamental component of all amino acids and, by extension, all proteins. By replacing the common ¹⁴N isotope with the heavier ¹⁵N, we can create a mass-shifted version of a protein that is chemically identical to its natural form but resolvable by a mass spectrometer. This mass difference allows for the precise relative or absolute quantification of proteins between different cell populations or experimental conditions.

Core Principles of ¹⁵N-Based Quantification

The foundation of ¹⁵N labeling lies in the mass difference between ¹⁴N (14.003 Da) and ¹⁵N (15.006 Da). When a peptide containing ¹⁵N is analyzed in a mass spectrometer, its mass-to-charge (m/z) ratio will be higher than that of the corresponding ¹⁴N peptide.

The key principles are:

  • Mass Shift: Every nitrogen atom in a peptide that is replaced with ¹⁵N increases the peptide's mass by approximately 1 Da.

  • Co-elution: The light (¹⁴N) and heavy (¹⁵N) versions of a peptide are chemically identical, meaning they behave the same way during chromatographic separation and ionization. They will therefore elute at the same time.

  • Ratio Measurement: In the mass spectrum, the light and heavy peptides appear as a pair of peaks separated by a known mass difference. The relative abundance of a protein in two different samples can be determined by comparing the intensities of these heavy and light isotopic peaks.

cluster_2 Mass Spectrometry Analysis A_Protein Protein with ¹⁴N MS_Analysis A_Protein->MS_Analysis Mix & Digest B_Protein Protein with ¹⁵N B_Protein->MS_Analysis MS_Spec Mass Spectrum MS_Analysis->MS_Spec Analyze Peptides

Caption: Logical flow of ¹⁵N differential labeling for mass spectrometry.

Key Experimental Strategies and Protocols

There are two primary methods for incorporating ¹⁵N into proteins for quantitative analysis: metabolic labeling and stable isotope labeling by amino acids in cell culture (SILAC).

Metabolic Labeling

In this approach, cells are cultured in a medium where all nitrogen sources (e.g., amino acids, ammonium salts) are enriched with ¹⁵N. This results in the global incorporation of ¹⁵N into all newly synthesized proteins.

  • Cell Culture Preparation: Begin with two separate populations of cells. One will be the "control" (light) and the other the "experimental" (heavy).

  • Media Formulation:

    • Light Medium: Standard cell culture medium containing natural abundance nitrogen sources.

    • Heavy Medium: A custom medium where all nitrogen-containing components are replaced with their ¹⁵N-labeled counterparts (e.g., ¹⁵N-labeled amino acids).

  • Cell Growth and Labeling: Culture the "heavy" cell population in the ¹⁵N-enriched medium for a sufficient number of cell divisions (typically 5-7) to ensure near-complete incorporation of the heavy isotope. The "light" population is grown in parallel in the standard medium.

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Harvesting and Lysis: Harvest both cell populations and lyse them to extract the proteins.

  • Protein Quantification and Mixing: Determine the total protein concentration for each lysate and mix them in a 1:1 ratio.

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Identify peptide pairs (light and heavy) and calculate the intensity ratios to determine the relative protein abundance between the two samples.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a more specific form of metabolic labeling where only certain ¹⁵N-labeled amino acids, typically lysine (Lys) and arginine (Arg), are used. Since trypsin cleaves proteins after these residues, nearly all resulting peptides will contain at least one labeled amino acid, making it a highly efficient labeling method.

  • Media Preparation: Prepare SILAC-specific media that lack natural lysine and arginine. Supplement the "heavy" medium with ¹⁵N-labeled lysine and arginine and the "light" medium with their standard ¹⁴N counterparts.

  • Cell Adaptation and Growth: Adapt and grow the "heavy" cell line in the heavy SILAC medium for at least five passages to achieve full incorporation of the labeled amino acids.

  • Experimental Treatment: Once full labeling is confirmed, apply the experimental stimulus to one of the cell populations.

  • Harvesting, Mixing, and Digestion: Follow steps 5-7 from the metabolic labeling protocol above.

  • LC-MS/MS Analysis: Analyze the peptide mixture. The mass spectrometer will detect peptide pairs that differ in mass by the number of incorporated ¹⁵N-labeled Lys/Arg residues.

  • Data Analysis: Quantify the relative protein abundance by comparing the peak areas of the heavy and light peptide pairs.

cluster_light Light Cell Population cluster_heavy Heavy Cell Population Light_Culture Culture in ¹⁴N Medium Light_Treatment Control Condition Light_Culture->Light_Treatment Mix Combine & Lyse Cells (1:1) Light_Treatment->Mix Heavy_Culture Culture in ¹⁵N Medium Heavy_Treatment Experimental Condition Heavy_Culture->Heavy_Treatment Heavy_Treatment->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General experimental workflow for ¹⁵N-based quantitative proteomics.

Data Presentation and Interpretation

The output of a ¹⁵N labeling experiment is a list of identified proteins and their corresponding heavy-to-light (H/L) ratios. This data is typically presented in tables for clear comparison.

Table 1: Comparison of ¹⁵N Labeling Strategies
FeatureMetabolic Labeling (¹⁵N Medium)SILAC (¹⁵N-Arg/Lys)
Principle Global incorporation of ¹⁵N into all proteins.Incorporation of ¹⁵N into specific amino acids (Arg, Lys).
Labeling Efficiency Can be difficult to achieve 100% incorporation.Highly efficient, typically >98% incorporation.
Cost Generally more expensive due to the need for fully ¹⁵N-labeled media.More cost-effective as only specific amino acids are labeled.
Complexity Mass shift varies depending on the number of N atoms in each peptide.Mass shift is predictable based on the number of Arg/Lys residues.
Applicability Can be used for a wide range of organisms, including those where SILAC is not feasible.Primarily used for in vitro cell culture experiments.
Table 2: Example Quantitative Data from a Drug Treatment Study

This table shows hypothetical data for proteins that were significantly up- or down-regulated upon treatment with a drug, as determined by a ¹⁵N SILAC experiment.

Protein IDGene NameH/L Ratio (Treated/Control)Regulationp-value
P04637TP533.15Up-regulated0.001
P62258HSP90AB10.48Down-regulated0.005
P08670VIM1.05Unchanged0.950
P10636GDI12.50Up-regulated0.012
Q06830BAX0.33Down-regulated0.002

Applications in Drug Development and Research

The use of ¹⁵N in mass spectrometry provides critical insights across various stages of research and drug development.

  • Target Identification and Validation: By comparing the proteomes of diseased vs. healthy cells, or treated vs. untreated cells, researchers can identify proteins that are differentially expressed, pointing to potential drug targets.

  • Mechanism of Action Studies: ¹⁵N labeling can reveal downstream effects of a drug on cellular signaling pathways. For example, a change in the abundance of specific kinases or transcription factors can elucidate how a drug exerts its effect.

  • Biomarker Discovery: Proteins that show consistent changes in abundance upon disease or treatment can serve as biomarkers for diagnosis, prognosis, or therapeutic response.

  • Protein Turnover Studies: By introducing ¹⁵N-labeled amino acids and monitoring their incorporation over time, researchers can measure the synthesis and degradation rates of proteins, providing a dynamic view of the proteome.

Drug Drug Target Engagement Kinase Kinase A (H/L = 0.4) Drug->Kinase Inhibition ProteinX Protein X Kinase->ProteinX Phosphorylation (Reduced) Phosphatase Phosphatase B (H/L = 1.1) Phosphatase->ProteinX Dephosphorylation (Constant) ProteinY Protein Y (H/L = 2.8) ProteinX->ProteinY Upregulates

Caption: Example signaling pathway analysis using ¹⁵N labeling data.

Conclusion

The use of ¹⁵N stable isotopes in mass spectrometry is a robust and versatile technique for quantitative proteomics. From broad metabolic labeling to the precision of SILAC, these methods provide invaluable data for understanding complex biological systems. For professionals in drug development and life sciences research, mastering these principles is essential for elucidating protein function, discovering novel therapeutic targets, and understanding the intricate mechanisms that govern cellular life.

Methodological & Application

Application Note: Quantitative Analysis of Nicotine and Cotinine in Human Urine Using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of nicotine and its major metabolite, cotinine, in biological matrices like urine is crucial for assessing tobacco smoke exposure, monitoring smoking cessation programs, and conducting pharmacokinetic studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as (S)-(-)-Nicotine-15N, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.

This application note details a robust and validated LC-MS/MS method for the simultaneous determination of nicotine and cotinine in human urine. The protocol employs this compound as an internal standard for nicotine and Cotinine-d3 for cotinine, coupled with a straightforward Solid-Phase Extraction (SPE) for sample cleanup.

Experimental Protocols

Materials and Reagents
  • Standards: Nicotine, Cotinine, this compound, Cotinine-d3 (certified reference materials)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade)

  • Reagents: Ammonium formate, Sodium hydroxide

  • SPE Cartridges: Mixed-mode strong cation exchange SPE cartridges (e.g., Bond Elut Certify, SOLA CX).[5][6]

  • Equipment:

    • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Scientific, Waters) equipped with an electrospray ionization (ESI) source.

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • SPE manifold

    • Nitrogen evaporator

Preparation of Standards and Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine, cotinine, this compound, and Cotinine-d3 in methanol.

  • Working Standard Solution: Create a combined working standard solution containing nicotine and cotinine at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions in 50:50 methanol/water.

  • Internal Standard (IS) Working Solution: Prepare a combined IS working solution of this compound and Cotinine-d3 (e.g., 100 ng/mL) in methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking appropriate volumes of the working standard solution into blank human urine.[5]

  • Quality Control (QC) Samples: Prepare QC samples in blank urine at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL) to assess assay accuracy and precision.

Sample Preparation (Solid-Phase Extraction)

The following is a general SPE protocol; optimization may be required based on the specific cartridge used.

  • Sample Pre-treatment: To 200 µL of urine sample, standard, or QC, add 20 µL of the IS working solution and 500 µL of 100 mM ammonium formate buffer (pH 6.8). Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 100 mM ammonium formate buffer. Do not allow the sorbent to dry.

  • Loading: Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[7]

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes. Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 or Biphenyl column (e.g., 50 x 2.1 mm, 1.7 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, and re-equilibrate for 1.5 minutes. (Total run time ~5 minutes).

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Optimize MS parameters (e.g., ion spray voltage, temperature, gas flows) according to instrument manufacturer recommendations.

Data Presentation

The following tables summarize the typical parameters for this quantitative method.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Nicotine 163.2 130.1 22
This compound (IS) 164.2 131.1 22
Cotinine 177.1 98.0 25

| Cotinine-d3 (IS) | 180.1 | 101.0 | 25 |

Table 2: Calibration Curve and Linearity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) Weighting
Nicotine 1 - 1,000 > 0.998 1/x

| Cotinine | 1 - 1,000 | > 0.998 | 1/x |

Table 3: Assay Performance Characteristics

Parameter Nicotine Cotinine Acceptance Criteria
LOD (ng/mL) 0.3 0.3 S/N > 3
LLOQ (ng/mL) 1.0 1.0 S/N > 10, Accuracy ±20%, Precision <20%
Intra-day Precision (%CV) < 5% < 5% < 15%
Inter-day Precision (%CV) < 7% < 6% < 15%
Accuracy (% Bias) -4% to +6% -5% to +3% ± 15%
Recovery (%) > 85% > 88% Consistent and reproducible

| Matrix Effect (%) | 96 - 104% | 95 - 102% | 85 - 115% |

Visualizations

The following diagrams illustrate the key workflows and principles of the analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s0 Urine Sample (200 µL) s1 Spike with This compound & Cotinine-d3 s0->s1 s2 Buffer Addition & Vortex s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Elution s3->s4 s5 Evaporation s4->s5 s6 Reconstitution s5->s6 a0 LC-MS/MS Injection s6->a0 a1 Chromatographic Separation (C18 Column) a0->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 Tandem MS Detection (MRM) a2->a3 d0 Peak Integration a3->d0 d1 Calculate Analyte/IS Peak Area Ratios d0->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Experimental workflow from urine sample preparation to final data analysis.

G cluster_sample Sample Processing cluster_ms MS Detection Analyte Nicotine (Unknown Amount) IS This compound (Known Amount Added) Loss Sample Loss (Extraction, Injection) Analyte->Loss IS->Loss Analyte_Signal Nicotine Signal IS_Signal This compound Signal Ratio Calculate Ratio: (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Quant Determine Original Nicotine Amount via Calibration Curve Ratio->Quant

Caption: Principle of stable isotope dilution for quantitative LC-MS/MS analysis.

References

Application Note: Quantitative Analysis of Nicotine and Cotinine in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotine is the primary psychoactive alkaloid in tobacco, and its measurement, along with its major metabolite cotinine, is crucial for assessing tobacco exposure, studying smoking cessation therapies, and understanding nicotine pharmacokinetics. Cotinine is the preferred biomarker for determining smoking status due to its longer half-life (approximately 16 hours) compared to nicotine (approximately 2 hours). This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nicotine and cotinine in biological matrices like plasma and urine. The use of stable isotope-labeled internal standards (¹⁵N-labeled) is critical for ensuring high accuracy and precision by correcting for matrix effects and variability during sample preparation.

Principle

This method employs liquid chromatography (LC) to separate nicotine and cotinine from endogenous matrix components. The separated analytes are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding stable isotope-labeled internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to its internal standard and plotting it against the concentration of the calibration standards.

Experimental Protocols

Materials and Reagents
  • Standards: Nicotine, Cotinine, Nicotine-¹⁵N, Cotinine-¹⁵N (or other stable isotope-labeled variants like -d₃ or -d₄).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid, Ammonium acetate.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or solvents for Liquid-Liquid Extraction (LLE) (e.g., dichloromethane, methyl tert-butyl ether).

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 or Phenyl-Hexyl column is commonly used.

Sample Preparation (Example: Protein Precipitation for Plasma)

A simple and rapid protein precipitation method is suitable for high-throughput analysis.[1][2]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (containing Nicotine-¹⁵N and Cotinine-¹⁵N in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm

  • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    4.0 95
    5.0 95
    5.1 10

    | 7.0 | 10 |

Mass Spectrometry (MS/MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Gas Temperature: 350 °C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Capillary Voltage: 4000 V

Data and Performance

MRM Transitions

The following table summarizes typical MRM transitions for the analytes and their internal standards. Note that ¹⁵N internal standards will have a mass shift corresponding to the number of ¹⁵N atoms incorporated. The table provides examples using commonly cited deuterated standards for m/z values.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotine 163.2130.121
Nicotine-d₃ (IS)166.3132.023
Cotinine 177.298.025
Cotinine-d₃ (IS)180.2101.025

Collision energies should be optimized for the specific instrument used.[3][4]

Method Validation Summary

The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for clinical and research applications.

ParameterNicotineCotinine
Linearity Range 0.5 - 100 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
LLOQ (Lower Limit of Quantification) 0.5 ng/mL[1]1.0 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Extraction Recovery > 85%> 85%

LLOQ values can be as low as 0.15 ng/mL for nicotine and 0.30 ng/mL for cotinine depending on the specific method and matrix.[1]Linear dynamic ranges can extend up to 10,000 ng/mL for nicotine and 5,000 ng/mL for cotinine in urine samples.[2]

Workflow Visualization

The diagram below illustrates the complete analytical workflow from sample receipt to final data reporting.

LCMSMS_Workflow Sample Sample Receipt (Plasma/Urine) Spike Spike with ¹⁵N Internal Standards Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Centrifuge Centrifugation Prepare->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject LC Injection & Separation Transfer->Inject Analyze MS/MS Detection (MRM) Inject->Analyze Process Data Processing (Integration & Quantification) Analyze->Process Report Final Report Process->Report

Caption: Analytical workflow for nicotine and cotinine quantification.

References

Application Notes and Protocols for Pharmacokinetic Studies of Nicotine using (S)-(-)-Nicotine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of nicotine using the stable isotope-labeled compound, (S)-(-)-Nicotine-¹⁵N. The use of ¹⁵N-labeled nicotine allows for the differentiation between exogenously administered nicotine and endogenous or previously consumed nicotine, enabling precise pharmacokinetic characterization.

Introduction

(S)-(-)-Nicotine is the primary psychoactive alkaloid in tobacco and is responsible for its addictive properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for the development of nicotine replacement therapies (NRTs), smoking cessation products, and for assessing the exposure from novel nicotine delivery systems.

The use of stable isotope-labeled (S)-(-)-Nicotine-¹⁵N offers a significant advantage in pharmacokinetic research. By introducing a known amount of the ¹⁵N-labeled compound, researchers can accurately track the fate of a single dose of nicotine without the confounding presence of unlabeled nicotine from prior tobacco or nicotine product use. This is particularly valuable in studies involving smokers or users of other nicotine products. The analytical method of choice for distinguishing and quantifying labeled and unlabeled nicotine and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Advantages of Using (S)-(-)-Nicotine-¹⁵N

  • High Specificity: Allows for the precise measurement of the administered dose and its metabolites, separate from pre-existing nicotine levels.

  • Accurate Bioavailability Studies: Enables the determination of absolute bioavailability by administering the labeled compound intravenously and an unlabeled or differently labeled form via another route.

  • Detailed Metabolic Profiling: Facilitates the tracking of metabolic pathways and the formation of specific metabolites from a single nicotine dose.

  • Non-Radioactive: As a stable isotope, ¹⁵N is non-radioactive, making it safe for use in human studies with no risk of radiation exposure.

Data Presentation: Pharmacokinetic Parameters of Nicotine

The following tables summarize typical pharmacokinetic parameters of nicotine following intravenous and oral administration. While this data is derived from studies using unlabeled nicotine, it is representative of the values that would be obtained in a study using (S)-(-)-Nicotine-¹⁵N. The use of the labeled compound would allow for the precise determination of these parameters for a single administered dose, even in the presence of baseline nicotine levels.

Table 1: Pharmacokinetic Parameters of Intravenous Nicotine

ParameterSymbolTypical ValueUnit
ClearanceCL67L/h (for a 70-kg individual)[1]
Volume of DistributionVd4.3L/kg[1]
Initial Half-Lifet½α7min[1]
Terminal Half-Lifet½β4.5h[1]

Table 2: Pharmacokinetic Parameters of Oral Nicotine

ParameterSymbolTypical ValueUnit
BioavailabilityF40%[1]
Time to Maximum ConcentrationTmax30min
Maximum ConcentrationCmax6.1ng/mL
Area Under the Curve (0-last)AUC(0-last)12.3h*ng/mL

Data for Tmax, Cmax, and AUC are representative values for an oral inhaler and can vary significantly based on the specific oral product formulation.

Experimental Protocols

Protocol for Intravenous Administration of (S)-(-)-Nicotine-¹⁵N and Blood Sampling

Objective: To determine the fundamental pharmacokinetic parameters (clearance, volume of distribution, elimination half-life) of nicotine.

Materials:

  • (S)-(-)-Nicotine-¹⁵N solution for injection (sterile, known concentration)

  • Saline solution for infusion

  • Infusion pump

  • Catheters for intravenous administration and blood collection

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

Procedure:

  • Subject Preparation: Subjects should abstain from all nicotine and tobacco products for a specified period (e.g., 12 hours) prior to the study to minimize baseline nicotine levels.

  • Catheter Placement: Insert two intravenous catheters, one in each arm. One catheter will be used for the infusion of (S)-(-)-Nicotine-¹⁵N, and the other for blood sampling.

  • Baseline Blood Sample: Collect a baseline blood sample prior to the start of the infusion.

  • Infusion: Administer a precise dose of (S)-(-)-Nicotine-¹⁵N via a controlled intravenous infusion over a set period (e.g., 30 minutes).

  • Blood Sampling: Collect blood samples at predetermined time points during and after the infusion. A typical sampling schedule would be: 2, 4, 7, 10, 15, 20, 30, 40, 50, 60, 120, and 240 minutes after the start of the infusion.[2]

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until analysis.

Protocol for LC-MS/MS Analysis of (S)-(-)-Nicotine-¹⁵N and its Metabolites

Objective: To quantify the concentrations of (S)-(-)-Nicotine-¹⁵N and its major metabolite, Cotinine-¹⁵N, in plasma samples.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Analytical column (e.g., HILIC or C18)

  • (S)-(-)-Nicotine-¹⁵N and Cotinine-¹⁵N analytical standards

  • Internal standards (e.g., deuterated nicotine and cotinine)

  • Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

  • Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile, or solid-phase extraction cartridges)

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standards.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Chromatography: Use a suitable analytical column to achieve separation of nicotine and cotinine from other endogenous plasma components. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes and internal standards. The specific mass transitions will need to be optimized for your instrument.

    • Example MRM Transitions:

      • (S)-(-)-Nicotine-¹⁵N: The precursor ion will have a mass-to-charge ratio (m/z) of 164.1 (due to the ¹⁵N). The product ions would be selected based on fragmentation patterns (e.g., m/z 132.1).

      • Unlabeled Nicotine: m/z 163.1 → 132.1

      • Cotinine-¹⁵N: The m/z of the precursor ion will be 178.1. Product ions would be determined empirically.

      • Unlabeled Cotinine: m/z 177.1 → 98.0

Data Analysis:

  • Construct calibration curves using the analytical standards.

  • Determine the concentrations of (S)-(-)-Nicotine-¹⁵N and its metabolites in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

  • Use the concentration-time data to calculate the pharmacokinetic parameters using non-compartmental analysis software.

Visualizations

Nicotine Signaling Pathway

Nicotine_Signaling_Pathway Nicotine (S)-(-)-Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K nAChR->PI3K MAPK_ERK MAPK/ERK Pathway nAChR->MAPK_ERK Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ca_influx->Neurotransmitter_Release AKT AKT PI3K->AKT Cell_Survival Cell Survival and Proliferation AKT->Cell_Survival MAPK_ERK->Cell_Survival

Caption: Simplified signaling pathway of nicotine upon binding to nAChRs.

Experimental Workflow for Pharmacokinetic Study

Experimental_Workflow cluster_study_conduct Study Conduct cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation Subject_Prep Subject Preparation (Nicotine Abstinence) Dosing Administration of (S)-(-)-Nicotine-¹⁵N Subject_Prep->Dosing Sampling Timed Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Sample_Prep Sample Preparation (e.g., Protein Precipitation) Processing->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification of ¹⁵N-Nicotine & Metabolites LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Reporting Reporting of Results PK_Analysis->Reporting

References

Application Notes and Protocols for the Determination of Nicotine Metabolites in Plasma Using ¹⁵N-Nicotine as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans, primarily by the cytochrome P450 enzyme system, particularly CYP2A6. The quantification of nicotine and its major metabolites in plasma is crucial for a variety of research and clinical applications, including smoking cessation studies, pharmacokinetic analyses of nicotine replacement therapies, and understanding individual differences in nicotine metabolism. The primary metabolites of interest are cotinine, which has a longer half-life than nicotine and is a reliable biomarker of tobacco exposure, and trans-3'-hydroxycotinine, the ratio of which to cotinine can be used to phenotype CYP2A6 activity.

The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they co-elute with the analyte of interest and compensate for variations in sample preparation and matrix effects. While deuterium-labeled standards are commonly used, ¹⁵N-labeled nicotine offers an alternative with a distinct mass shift. This document provides a detailed protocol for the determination of nicotine, cotinine, and trans-3'-hydroxycotinine in human plasma using ¹⁵N-nicotine as an internal standard.

Nicotine Metabolism Signaling Pathway

Nicotine_Metabolism Nicotine Nicotine CYP2A6_1 CYP2A6 Nicotine->CYP2A6_1 Cotinine Cotinine CYP2A6_2 CYP2A6 Cotinine->CYP2A6_2 trans-3'-hydroxycotinine trans-3'-hydroxycotinine CYP2A6_1->Cotinine ~80% CYP2A6_2->trans-3'-hydroxycotinine Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_is Internal Standard cluster_spe Solid Phase Extraction (SPE) cluster_final Final Steps Plasma 200 µL Plasma IS Add 20 µL ¹⁵N-Nicotine (100 ng/mL) Plasma->IS Condition Condition SPE Cartridge (Methanol then Water) Load Load Sample Condition->Load Wash1 Wash 1: Water Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute with 5% NH₄OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Application Note and Protocol for Spiking Biological Samples with (S)-(-)-Nicotine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, a primary alkaloid in tobacco, is a critical analyte in clinical and toxicological studies, as well as in the development of smoking cessation therapies. Accurate quantification of nicotine in biological matrices such as plasma, urine, and saliva is essential for understanding its pharmacokinetics, pharmacodynamics, and for monitoring exposure. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing. This document provides a detailed protocol for the use of (S)-(-)-Nicotine-15N as an internal standard for the quantification of nicotine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is an ideal internal standard due to its chemical identity with the analyte of interest, differing only in the presence of a stable isotope. This ensures that it co-elutes with the unlabeled nicotine and experiences similar ionization efficiency, leading to highly accurate and precise quantification.

Quantitative Data Summary

The following tables summarize typical performance data for methods utilizing isotopically labeled nicotine internal standards for the quantification of nicotine in biological matrices. While specific values may vary between laboratories and instrumentation, these tables provide a representative overview of expected method performance.

Table 1: Typical Method Performance for Nicotine Quantification in Human Plasma

ParameterValue
Linearity Range0.05 - 50.0 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL[1]
Accuracy at LLOQ85% - 115%
Precision at LLOQ (CV%)< 20%
Mean Recovery85% - 110%
Matrix EffectMinimal (<15%)

Table 2: Typical Method Performance for Nicotine Quantification in Human Urine

ParameterValue
Linearity Range1.0 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.0 ng/mL[2]
Accuracy at LLOQ85% - 115%
Precision at LLOQ (CV%)< 20%
Mean Recovery90% - 115%[2]
Matrix EffectMinimal (<15%)

Experimental Protocols

Materials and Reagents
  • (S)-(-)-Nicotine (analyte)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Human plasma/urine (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • 96-well plates

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve (S)-(-)-Nicotine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute the primary stock solutions with methanol to create intermediate stock solutions of 10 µg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the nicotine intermediate stock solution with 50:50 methanol:water. These will be used to create the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound intermediate stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample, add 20 µL of the IS working solution (100 ng/mL this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)
  • To 100 µL of urine sample, add 20 µL of the IS working solution (100 ng/mL this compound).

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate nicotine from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Nicotine: Q1 m/z 163.1 -> Q3 m/z 130.1

    • Nicotine-15N: Q1 m/z 164.1 -> Q3 m/z 131.1

Visualizations

G Experimental Workflow for Nicotine Quantification cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma/Urine) spike Spike with This compound (IS) sample->spike extract Extraction (Protein Precipitation or SPE) spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Workflow for biological sample analysis.

G Nicotinic Acetylcholine Receptor Signaling Pathway nicotine Nicotine nachr Nicotinic Acetylcholine Receptor (nAChR) nicotine->nachr ion_channel Ion Channel Opening (Na+, Ca2+ influx) nachr->ion_channel depolarization Membrane Depolarization ion_channel->depolarization downstream Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/AKT) depolarization->downstream response Cellular Response (e.g., Neurotransmitter Release) downstream->response

Caption: Nicotine's signaling pathway.

References

Application Notes and Protocols for Solid-Phase Extraction of Nicotine and its ¹⁵N-Labeled Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solid-phase extraction (SPE) of nicotine and its stable isotope-labeled internal standard, ¹⁵N-nicotine, from biological matrices such as plasma and urine. The inclusion of a labeled internal standard is critical for accurate quantification by correcting for matrix effects and variations in extraction recovery. The following methods are compiled from established procedures and are suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: SPE of Nicotine and Metabolites from Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of nicotine and its metabolites.[1]

1. Sample Preparation: a. To 1 mL of plasma sample, add 50 µL of the ¹⁵N-nicotine internal standard solution (concentration should be optimized based on expected nicotine levels). b. To precipitate proteins and clean up the matrix, add 1 mL of 10% aqueous trichloroacetic acid. c. Vortex the mixture thoroughly. d. Centrifuge at 1100 × g for 10 minutes. e. The resulting supernatant is used for the SPE procedure.

2. Solid-Phase Extraction: a. SPE Cartridge: Use a mixed-mode SPE cartridge suitable for the retention of basic compounds like nicotine. b. Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of 10% aqueous trichloroacetic acid. Do not allow the sorbent to dry.[1] c. Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge. d. Washing: Wash the cartridge to remove interferences. A common wash solution is 1 mL of a weak organic solvent or an acidic buffer. e. Elution: Elute the analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide (v/v).[1] f. Post-Elution: Add 100 µL of 1% concentrated aqueous hydrochloric acid in methanol (v/v) to the eluate to stabilize the analytes.[1] g. Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. h. Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: SPE of Nicotine and Metabolites from Urine

This protocol is a common procedure for the extraction of nicotine and its metabolites from urine samples.[2][3]

1. Sample Preparation: a. To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0).[2] b. Add the ¹⁵N-nicotine internal standard. c. Mix the sample thoroughly. d. Centrifuge for 10 minutes at 3000 rpm to pellet any precipitates.[2]

2. Solid-Phase Extraction: a. SPE Cartridge: A cation-exchange or mixed-mode sorbent is typically used. b. Conditioning: i. Add 3 mL of methanol.[2] ii. Add 3 mL of deionized water.[2] iii. Add 1 mL of 0.1 M phosphate buffer (pH 6.0). Ensure the sorbent does not dry out.[2] c. Sample Loading: Load the prepared urine sample at a flow rate of 1-2 mL/minute.[2] d. Washing: i. Wash with 3 mL of deionized water.[2] ii. Wash with 3 mL of 1 M acetic acid.[2] iii. Wash with 3 mL of methanol.[2] iv. Dry the column for 5 minutes under high vacuum or positive pressure.[2] e. Elution: i. Elute the analytes with 3 mL of a freshly prepared mixture of methylene chloride:isopropanol:ammonium hydroxide (78:20:2 v/v/v).[2] ii. Collect the eluate at a rate of 1-2 mL/minute.[2] f. Drying: Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 35°C.[2] g. Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of nicotine using SPE followed by LC-MS/MS. The use of a ¹⁵N-labeled internal standard ensures high accuracy and precision.

ParameterMatrixValueReference
Linearity (R²) Plasma & Urine> 0.99[1]
Environmental Samples> 0.999[4]
Limit of Quantification (LOQ) Plasma1.0 ng/mL[1][5]
Urine0.5 - 2.5 ng/mL[1][3][5]
Recovery Plasma52 - 88%[1]
90.5 - 101.2%[5]
Urine51 - 118%[1]
80.1 - 109.6%[5]
Intra-day Imprecision Plasma & Urine≤ 14%[1]
Inter-day Imprecision Plasma & Urine≤ 17%[1]

Visualizations

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Biological Sample (Plasma or Urine) Add_IS Add ¹⁵N-Nicotine Internal Standard Sample->Add_IS Precipitate Protein Precipitation (for Plasma) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 1. Condition Cartridge (Methanol, Buffer) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Analytes (Nicotine & ¹⁵N-Nicotine) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of nicotine.

Metabolic Pathway of Nicotine

Nicotine_Metabolism Nicotine Nicotine CYP2A6_1 CYP2A6 Nicotine->CYP2A6_1 CYP2A6_3 CYP2A6 Nicotine->CYP2A6_3 FMO FMO Nicotine->FMO Cotinine Cotinine CYP2A6_2 CYP2A6 Cotinine->CYP2A6_2 NicotineImine Nicotine-Δ1'(5')-iminium ion AO Aldehyde Oxidase NicotineImine->AO Hydroxycotinine trans-3'-Hydroxycotinine Nornicotine Nornicotine NicotineOxide Nicotine-N'-oxide CYP2A6_1->NicotineImine CYP2A6_2->Hydroxycotinine AO->Cotinine CYP2A6_3->Nornicotine FMO->NicotineOxide

Caption: Major metabolic pathways of nicotine in humans.

References

Application Notes and Protocols for (S)-(-)-Nicotine-15N in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of (S)-(-)-Nicotine labeled with Nitrogen-15 ((S)-(-)-Nicotine-15N) in Nuclear Magnetic Resonance (NMR) spectroscopy. The inclusion of the 15N isotope provides a sensitive probe for detailed molecular-level investigations crucial for drug discovery and development, particularly in studying interactions with nicotinic acetylcholine receptors (nAChRs) and metabolic pathways.

Synthesis of this compound

A key prerequisite for NMR studies is the synthesis of the isotopically labeled compound. The following protocol is adapted from the literature for the preparation of this compound, which involves the reductive aminocyclization of a 1,4-ketoaldehyde with a 15N-labeled amine source, followed by methylation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromopyridine

  • n-Butyllithium (n-BuLi)

  • γ-Butyrolactone

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • 15N-Ammonium chloride (15NH4Cl)

  • Sodium cyanoborohydride (NaBH3CN)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl)

  • Formic acid (98%)

  • Formaldehyde (37% aqueous solution)

  • Magnesium sulfate (MgSO4)

  • Silica gel for flash chromatography

Procedure:

Part A: Synthesis of 15N-labeled Nornicotine

  • Preparation of the ketoaldehyde: This intermediate is prepared from 3-bromopyridine and γ-butyrolactone following established organic synthesis procedures.

  • Preparation of 15N-labeled ammonia: In a fume hood, treat 15N-ammonium chloride with potassium hydroxide pellets to generate 15N-labeled ammonia gas, which is then dissolved in methanol to create a solution of 15N-ammonium hydroxide.

  • Reductive Aminocyclization:

    • Dissolve the ketoaldehyde intermediate in methanol.

    • Add the freshly prepared methanolic solution of 15N-ammonium hydroxide in excess.

    • Stir the mixture at room temperature for 20 minutes.

    • Add sodium cyanoborohydride (NaBH3CN) and adjust the pH to approximately 6-8 with concentrated HCl.

    • Continue stirring the reaction mixture for 16 hours at room temperature.

  • Work-up and Purification:

    • Make the reaction mixture alkaline by adding solid potassium carbonate (K2CO3) to saturation.

    • Extract the resulting paste with dichloromethane (CH2Cl2) (3 x 30 mL).

    • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using a mobile phase of CH2Cl2/MeOH/NH3 (75:25:1) to obtain pure 15N-labeled nornicotine.

Part B: Methylation to this compound

  • Eschweiler-Clarke Methylation:

    • To the purified 15N-labeled nornicotine, add 98% formic acid followed by 37% aqueous formaldehyde.

    • Heat the solution with stirring for 3 hours at 80°C.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and make it alkaline by saturating with solid K2CO3.

    • Extract the product with CH2Cl2 (5 x 30 mL).

    • Dry the combined organic extracts over MgSO4, filter, and evaporate the solvent.

    • Purify the final product by flash chromatography (CH2Cl2/MeOH, 98:2) to yield this compound.

Diagram of the Synthesis Workflow:

Synthesis Workflow for this compound cluster_0 Part A: Synthesis of 15N-Nornicotine cluster_1 Part B: Methylation start Ketoaldehyde Intermediate aminocyclization Reductive Aminocyclization start->aminocyclization amine_prep Preparation of 15N-Ammonia amine_prep->aminocyclization workup_A Work-up & Purification aminocyclization->workup_A nornicotine 15N-Nornicotine workup_A->nornicotine methylation Eschweiler-Clarke Methylation nornicotine->methylation workup_B Work-up & Purification methylation->workup_B nicotine This compound workup_B->nicotine

Caption: Workflow for the two-part synthesis of this compound.

Application: Investigating Nicotine-Receptor Interactions

This compound is an invaluable tool for studying its binding to nicotinic acetylcholine receptors (nAChRs) at atomic resolution. Ligand-observe NMR experiments, such as 1D 15N NMR and 2D 1H-15N HSQC, can be used to monitor changes in the chemical environment of the nitrogen atoms of nicotine upon binding to its receptor.

Quantitative Data: 15N Chemical Shifts of Nicotine

The 15N chemical shifts of the two nitrogen atoms in nicotine are sensitive to their local environment, including protonation state and binding to a receptor. The following table provides estimated 15N chemical shift values for the pyrrolidine (N-methyl) and pyridine nitrogens in different states, referenced to liquid ammonia. These values are based on data for the closely related compound nornicotine and general principles of NMR spectroscopy.

State of this compoundPyrrolidine Nitrogen (N-CH3) Chemical Shift (ppm)Pyridine Nitrogen Chemical Shift (ppm)
Free Base (in aprotic solvent)~330~70
Protonated (at pyrrolidine N)~340-350~70
Protonated (at pyridine N)~330~170-180
Bound to nAChR (hypothetical)Shifted from free/protonated stateShifted from free/protonated state

Note: The exact chemical shifts will depend on the solvent, pH, and the specific nAChR subtype.

Experimental Protocol: 15N NMR-Based Receptor Binding Assay

This protocol outlines a general procedure for a titration experiment to study the binding of this compound to a purified nAChR preparation.

Materials:

  • This compound stock solution of known concentration.

  • Purified and concentrated nAChR sample in a suitable NMR buffer (e.g., phosphate buffer in D2O or H2O/D2O).

  • NMR tubes.

  • High-field NMR spectrometer with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples containing a constant concentration of this compound (e.g., 100 µM).

    • To each sample, add increasing concentrations of the nAChR, covering a range from well below to well above the expected dissociation constant (Kd).

    • Include a control sample with only this compound in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire 1D 15N NMR or 2D 1H-15N HSQC spectra for each sample at a constant temperature.

    • Typical 1H-15N HSQC parameters:

      • Spectrometer Frequency: 600 MHz or higher

      • Temperature: 298 K

      • Number of scans: 16-64 (depending on concentration)

      • Acquisition time: ~100 ms in the direct (1H) dimension, ~50 ms in the indirect (15N) dimension.

      • Relaxation delay: 1.5 s.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify the cross-peaks corresponding to the pyrrolidine and pyridine nitrogens of nicotine in the 2D HSQC spectra.

    • Measure the chemical shift changes (perturbations) for both nitrogen atoms as a function of the nAChR concentration.

    • Plot the chemical shift perturbation (Δδ) against the receptor concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Diagram of the NMR Binding Assay Workflow:

Workflow for 15N NMR-Based Nicotine-Receptor Binding Assay prep Prepare NMR Samples: Constant [15N-Nicotine] Increasing [nAChR] acquire Acquire 2D 1H-15N HSQC Spectra prep->acquire process Process NMR Data acquire->process analyze Measure Chemical Shift Perturbations (Δδ) process->analyze plot Plot Δδ vs. [nAChR] analyze->plot fit Fit Data to Binding Isotherm plot->fit result Determine Dissociation Constant (Kd) fit->result Simplified nAChR Signaling Pathway nicotine Nicotine nAChR nAChR nicotine->nAChR ion_influx Ion Influx (Na+, Ca2+) nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signal Increased Intracellular [Ca2+] ion_influx->ca_signal pi3k PI3K/Akt Pathway ca_signal->pi3k mapk MAPK/ERK Pathway ca_signal->mapk neurotransmitter_release Neurotransmitter Release ca_signal->neurotransmitter_release gene_expression Changes in Gene Expression pi3k->gene_expression mapk->gene_expression

Application Notes and Protocols for Measuring Nicotine Exposure in Smokers Using Isotopic Dilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate measurement of nicotine exposure is critical for researchers studying the health effects of tobacco use, for scientists developing smoking cessation therapies, and for drug development professionals evaluating the pharmacokinetics of nicotine delivery systems. Isotopic dilution analysis, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying nicotine and its metabolites in biological samples due to its high sensitivity, specificity, and accuracy.[1][2][3] This application note provides a detailed protocol for the determination of nicotine and its major metabolites in the urine of smokers, enabling a comprehensive assessment of nicotine exposure.

The principle of isotopic dilution analysis involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., nicotine-d4) to a sample. The ratio of the unlabeled (native) analyte to the labeled internal standard is then measured by mass spectrometry. Because the internal standard behaves chemically and physically identically to the analyte of interest during sample preparation and analysis, this method corrects for any analyte loss during these steps, leading to highly accurate quantification.

Nicotine Metabolism Overview

Upon entering the body, nicotine is extensively metabolized, primarily in the liver by the cytochrome P450 enzyme system, with CYP2A6 being the key enzyme.[4] The major metabolic pathway involves the conversion of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine.[1] Cotinine has a longer half-life than nicotine (approximately 16 hours versus 2 hours), making it a reliable biomarker for assessing nicotine exposure.[3] Other significant metabolites include nornicotine, nicotine-N'-oxide, and their respective glucuronide conjugates.[1][5] Measuring both the free and glucuronidated forms of nicotine and its metabolites provides a more complete picture of total nicotine uptake.[1]

Experimental Protocols

Sample Collection and Storage
  • Sample Type: Urine is a commonly used and non-invasive biological matrix for assessing nicotine exposure.[1][5]

  • Collection: Collect spot urine samples from smokers in sterile, polypropylene containers.

  • Storage: Immediately after collection, samples should be frozen and stored at -20°C or lower until analysis to prevent degradation of the analytes.[1]

Materials and Reagents
  • Nicotine, cotinine, trans-3'-hydroxycotinine, and other metabolite standards

  • Isotopically labeled internal standards (e.g., nicotine-d4, cotinine-d3)

  • β-glucuronidase (from E. coli)[1][5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Sample Preparation: Isotopic Dilution and Enzymatic Hydrolysis

This protocol allows for the determination of "total" nicotine and metabolite concentrations by including an enzymatic hydrolysis step to cleave the glucuronide conjugates.[1]

  • Thaw Samples: Thaw frozen urine samples at room temperature.

  • Spike with Internal Standards: To 100 µL of each urine sample, add a known amount (e.g., 50 µL of a 100 ng/mL solution) of the isotopically labeled internal standard mix containing nicotine-d4, cotinine-d3, and other relevant labeled metabolites.[1]

  • Enzymatic Hydrolysis:

    • Add 100 µL of HPLC water and 160 µL of β-glucuronidase solution (e.g., 1600 units) to the sample.[1]

    • Incubate the mixture at 37°C overnight (approximately 16-21 hours) to ensure complete hydrolysis of the glucuronidated metabolites.[1][5]

  • Protein Precipitation:

    • To precipitate proteins and other matrix components, add a sufficient volume of cold acetonitrile (e.g., 3 volumes).[6]

    • Vortex mix and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][2]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of nicotine and its metabolites.[6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is typically employed.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored.

Data Presentation

The following table summarizes representative concentration ranges of nicotine and its metabolites found in the urine of daily smokers, as determined by isotopic dilution LC-MS/MS.

AnalyteConcentration Range (ng/mL) in Smokers' Urine
Nicotine10 - 20,000[8]
Cotinine10 - 20,000[8]
trans-3'-Hydroxycotinine10 - 40,000[8]
Nornicotine2 - 10,000[8]
Nicotine-N'-Oxide5 - 20,000[8]
Total Nicotine Equivalents (Mean ± SD) 75.5 ± 67.8 µM *

*Note: This value represents the mean total concentration of nicotine and 15 of its metabolites in the urine of 61 smokers and is presented in µM.[5] The ng/mL ranges are typical reportable ranges from a validated method.[8]

Visualizations

Nicotine Metabolism Pathway

Nicotine_Metabolism cluster_conjugation Glucuronidation Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (Major Pathway) Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide Glucuronides Glucuronides Nicotine->Glucuronides trans_3_Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->trans_3_Hydroxycotinine CYP2A6 Cotinine->Glucuronides trans_3_Hydroxycotinine->Glucuronides

Caption: Major metabolic pathways of nicotine.

Experimental Workflow for Isotopic Dilution Analysis

Isotopic_Dilution_Workflow start Urine Sample Collection from Smoker spike Spike with Isotopically Labeled Internal Standards start->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase) spike->hydrolysis precipitation Protein Precipitation (Acetonitrile) hydrolysis->precipitation centrifugation Centrifugation precipitation->centrifugation analysis LC-MS/MS Analysis (MRM Mode) centrifugation->analysis quantification Data Analysis and Quantification (Ratio of Native to Labeled Analytes) analysis->quantification

Caption: Workflow for nicotine exposure analysis.

References

Application Note: Analysis of Synthetic Nicotine Products Using ¹⁵N Isotope Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of synthetic nicotine in e-cigarette liquids and other nicotine products presents a significant challenge for regulation, product labeling, and public health.[1][2] Unlike nicotine derived from tobacco, synthetic nicotine is manufactured in a laboratory, potentially allowing manufacturers to circumvent regulations applied to tobacco products.[2][3] The ability to analytically distinguish between tobacco-derived nicotine (TDN) and synthetic nicotine (SyN) is therefore crucial. While methods like chiral separation of (R)- and (S)-nicotine enantiomers can be effective, as TDN is predominantly (S)-nicotine and some synthetic versions are a racemic mixture, the introduction of enantiomerically pure synthetic (S)-nicotine renders this approach insufficient.[3][4][5]

Stable isotope ratio analysis offers a robust solution. The natural abundance of stable isotopes, such as ¹⁵N, in organic compounds is dependent on the source materials and the processes they have undergone. Nicotine from the tobacco plant (Nicotiana tabacum) has a characteristic ¹⁵N signature resulting from the plant's metabolism and nitrogen sources.[6] Synthetic nicotine, produced from different chemical precursors, will exhibit a different ¹⁵N isotopic signature.[1] Furthermore, ¹⁵N-labeled nicotine serves as an ideal internal standard for accurate quantification of nicotine in various product matrices by isotope dilution mass spectrometry.

This application note provides detailed protocols for the analysis of synthetic nicotine products using ¹⁵N standards for both source verification (via natural abundance ¹⁵N analysis) and quantification (via ¹⁵N-labeled internal standards).

Principle of the Method

The core of this methodology relies on mass spectrometry to determine the ratio of ¹⁵N to ¹⁴N isotopes in the nicotine molecule.

  • Source Authentication (δ¹⁵N Analysis): Isotope Ratio Mass Spectrometry (IRMS) is used to measure the natural abundance δ¹⁵N value of nicotine. The δ¹⁵N value is a measure of the ratio of ¹⁵N to ¹⁴N relative to a standard (atmospheric air) and is expressed in parts per thousand (‰).[7] Tobacco-derived nicotine will have a different δ¹⁵N range compared to synthetically produced nicotine, allowing for source differentiation.[1]

  • Quantification (Isotope Dilution): A known amount of a stable isotope-labeled standard, in this case, ¹⁵N-nicotine, is added to the sample at the beginning of the preparation process. This "spiked" standard is chemically identical to the analyte (nicotine) but has a different mass. By measuring the ratio of the native analyte to the labeled standard using a technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the concentration of nicotine in the original sample can be determined with high accuracy and precision, correcting for any sample loss during preparation and analysis.

Experimental Protocols

Protocol for Nicotine Quantification using ¹⁵N-Nicotine Internal Standard by LC-MS/MS

This protocol is for the quantification of total nicotine in e-liquids.

3.1.1. Materials and Reagents

  • Nicotine standard (≥99% purity)

  • ¹⁵N₂-Nicotine (as internal standard)

  • Methanol (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Ammonium Formate

  • E-liquid samples

  • Volumetric flasks, pipettes, and vials

3.1.2. Sample Preparation

  • Internal Standard Spiking: Prepare a working solution of ¹⁵N₂-Nicotine in methanol at a concentration of 1 µg/mL.

  • Sample Dilution: Accurately weigh 100 mg of the e-liquid into a 10 mL volumetric flask.

  • Add 100 µL of the 1 µg/mL ¹⁵N₂-Nicotine internal standard solution.

  • Dilute to the mark with methanol.

  • Serial Dilution: Perform a further 1:100 dilution in methanol to bring the expected nicotine concentration into the calibration range.

  • Transfer the final solution to an LC-MS vial for analysis.

3.1.3. Instrumentation and Conditions

  • Liquid Chromatograph: HPLC system capable of binary gradient elution.

  • Column: Chiral column such as AZYP Nicoshell (4.6 x 100 mm, 2.7 µm) for potential enantiomeric separation.[5]

  • Mobile Phase A: 0.2% Ammonium Formate in Water

  • Mobile Phase B: 0.2% Ammonium Formate in Methanol[5]

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Nicotine: Q1 163.1 -> Q3 130.1

    • ¹⁵N₂-Nicotine: Q1 165.1 -> Q3 132.1

3.1.4. Data Analysis

  • Generate a calibration curve using known concentrations of nicotine standard spiked with the internal standard.

  • Plot the peak area ratio of nicotine to ¹⁵N₂-nicotine against the concentration of the nicotine standards.

  • Calculate the concentration of nicotine in the samples by applying the peak area ratio to the linear regression equation from the calibration curve.

Protocol for δ¹⁵N Isotopic Signature Analysis by GC-IRMS

This protocol is for determining the source of nicotine.

3.2.1. Materials and Reagents

  • Nicotine reference materials with known δ¹⁵N values (e.g., USGS reference materials).[7][8]

  • Dichloromethane (high purity)

  • Sodium Hydroxide (5% solution)

  • Anhydrous Sodium Sulfate

  • E-liquid samples or purified nicotine extracts

3.2.2. Sample Preparation (Nicotine Extraction)

  • Dilute 1 mL of e-liquid in 10 mL of deionized water.

  • Alkalinize the solution with 5% sodium hydroxide to a pH > 10.[1]

  • Perform a liquid-liquid extraction by adding 10 mL of dichloromethane and shaking vigorously for 5 minutes.[3]

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction two more times with fresh dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to concentrate the nicotine extract.

  • Reconstitute in a suitable solvent for GC injection.

3.2.3. Instrumentation and Conditions

  • Gas Chromatograph: GC equipped with a suitable column (e.g., DB-WAX).[3]

  • Carrier Gas: Helium

  • Oven Program: Start at 100°C, ramp at 10°C/min to 240°C, hold for 5 minutes.

  • Isotope Ratio Mass Spectrometer: A continuous-flow IRMS system coupled to the GC via a combustion interface. The interface converts the eluted nicotine into N₂ gas.

  • Reference Gas: High-purity N₂ gas with a known isotopic composition.

3.2.4. Data Analysis

  • Analyze the nicotine reference materials to calibrate the instrument and establish a two-point calibration for δ¹⁵N values.[7][8]

  • Analyze the extracted nicotine samples.

  • The IRMS software will calculate the δ¹⁵N value of the sample nicotine by comparing its ¹⁵N/¹⁴N ratio to that of the calibrated reference gas.

  • Compare the resulting δ¹⁵N value to established ranges for tobacco-derived and synthetic nicotine to determine the likely source.

Data Presentation

Table 1: Example Isotopic Signatures for Nicotine Standards

Standard ID Nicotine Source δ¹⁵N (‰)
USGS-N1 Tobacco-Derived +1.5 ± 0.2
SYN-A Synthetic (Route A) -5.8 ± 0.3

| SYN-B | Synthetic (Route B) | +8.2 ± 0.4 |

Table 2: Quantitative and Isotopic Analysis of Commercial E-Liquid Products

Sample ID Labeled Nicotine Measured Nicotine (mg/mL) ¹⁵N₂-Nicotine Recovery (%) δ¹⁵N (‰) Inferred Source
Product A 20 mg/mL "Tobacco-Free" 19.8 ± 0.5 98.5 -6.1 Synthetic
Product B 18 mg/mL 17.5 ± 0.4 99.1 +1.2 Tobacco-Derived
Product C 5% "Synthetic" 48.9 ± 1.2 97.9 -5.9 Synthetic

| Product D | 24 mg/mL | 25.1 ± 0.6 | 98.2 | +1.8 | Tobacco-Derived |

Table 3: Method Validation Parameters for LC-MS/MS Quantification

Parameter Result
Linearity (r²) > 0.998
Limit of Quantification (LOQ) 2.0 ng/mL[9]
Precision (%RSD) < 5%

| Accuracy (Recovery %) | 95-105%[3] |

Visualizations

experimental_workflow cluster_quant Quantitative Analysis (LC-MS/MS) cluster_iso Isotopic Analysis (GC-IRMS) quant_start E-Liquid Sample quant_spike Spike with ¹⁵N₂-Nicotine Internal Standard quant_start->quant_spike quant_dilute Serial Dilution quant_spike->quant_dilute quant_lcms LC-MS/MS Analysis quant_dilute->quant_lcms quant_data Data Processing (Calibration Curve) quant_lcms->quant_data quant_result Nicotine Concentration quant_data->quant_result iso_start E-Liquid Sample iso_extract Liquid-Liquid Extraction iso_start->iso_extract iso_concentrate Concentration iso_extract->iso_concentrate iso_gcms GC-IRMS Analysis iso_concentrate->iso_gcms iso_data Data Processing (δ¹⁵N Calculation) iso_gcms->iso_data iso_result Nicotine Source iso_data->iso_result

Caption: Experimental workflow for nicotine analysis.

logical_relationship cluster_source Nicotine Source cluster_process Isotopic Fractionation cluster_result Resulting Isotopic Signature tobacco Tobacco Plant (Biological Synthesis) process_bio Metabolic Pathways (e.g., Nitrogen Uptake) tobacco->process_bio synthetic Chemical Precursors (Laboratory Synthesis) process_chem Synthetic Route (Kinetic Isotope Effects) synthetic->process_chem delta_bio Characteristic δ¹⁵N Range (e.g., +1 to +3‰) process_bio->delta_bio delta_chem Different δ¹⁵N Range (e.g., < -3‰ or > +5‰) process_chem->delta_chem decision δ¹⁵N Measurement via GC-IRMS delta_bio->decision delta_chem->decision conclusion Source Determination decision->conclusion nicotine_pathway nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) nicotine->nAChR binds & activates ion_channel Ion Channel Opening nAChR->ion_channel depolarization Neuron Depolarization ion_channel->depolarization Na⁺, Ca²⁺ influx dopamine Dopamine Release (Nucleus Accumbens) depolarization->dopamine reward Reward, Reinforcement, Addiction dopamine->reward

References

Troubleshooting & Optimization

Technical Support Center: (S)-(-)-Nicotine-15N in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for overcoming matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis using (S)-(-)-Nicotine-15N as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample's matrix (e.g., plasma, urine, saliva).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help overcome matrix effects?

A2: A SIL-IS is an ideal tool to compensate for matrix effects.[3] this compound is chemically identical to the analyte (nicotine) but has a slightly higher mass due to the incorporation of a heavy isotope (¹⁵N). It is designed to have the same extraction efficiency and co-elute chromatographically with the analyte.[3] Because they behave nearly identically during sample preparation and ionization, any signal suppression or enhancement experienced by the nicotine analyte will also be experienced by the Nicotine-15N internal standard.[4] By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is effectively cancelled out, leading to more accurate and reliable quantification.[4]

Q3: Why is it critical for the SIL-IS to co-elute with the analyte?

A3: The ability of a SIL-IS to compensate for matrix effects is highly dependent on its co-elution with the unlabeled compound.[3] If the internal standard and the analyte have different retention times, they may be exposed to different co-eluting matrix components as they enter the mass spectrometer's ion source. This can result in a different degree of ion suppression or enhancement for each compound, leading to inaccurate results.[3]

Q4: Can I use a structurally similar compound (analog) as an internal standard instead of a SIL-IS?

A4: While structural analogs can be used, they are not as effective as SIL-IS for correcting matrix effects.[5] A structural analog, being a different molecule, will have different physicochemical properties, leading to potential differences in extraction recovery, chromatographic retention, and ionization efficiency. A SIL-IS is considered the gold standard because it mirrors the analyte's behavior at every stage of the analysis.[4]

Troubleshooting Guide

Problem: My analyte recovery is low or inconsistent, even with an internal standard.

  • Possible Cause: Inefficient sample extraction. The SIL-IS can compensate for signal variability in the MS, but it cannot fix consistently poor recovery during sample preparation.

  • Solution:

    • Re-evaluate your extraction method. Ensure the chosen technique (e.g., protein precipitation, liquid-liquid extraction (LLE)[6], or solid-phase extraction (SPE)[7]) is optimized for your specific matrix. For example, a study analyzing nicotine in plasma and hair found recoveries of 72% and 50%, respectively, indicating that efficiency can be matrix-dependent.[8]

    • Check pH. The pH of the sample and extraction solvents can significantly impact the extraction efficiency of basic compounds like nicotine.

    • Ensure proper mixing/vortexing. Inadequate mixing during extraction can lead to incomplete partitioning of the analyte and internal standard into the extraction solvent.

Problem: I am still observing significant ion suppression/enhancement.

  • Possible Cause: Extreme matrix complexity or chromatographic issues. The SIL-IS may not be able to fully compensate if the matrix effects are exceptionally severe or if the analyte and IS do not perfectly co-elute.

  • Solution:

    • Improve chromatographic separation. Optimize your LC method to better separate nicotine from interfering matrix components. Consider using alternative column chemistries, such as a Raptor Biphenyl column, which provides good retention for basic compounds like nicotine.[6]

    • Dilute the sample. A simple "dilute-and-shoot" approach can reduce the concentration of matrix components entering the MS system.

    • Enhance sample cleanup. Implement a more rigorous sample preparation method, such as SPE, to remove a greater percentage of matrix interferences before injection.[9]

Problem: The peak shapes for nicotine and/or the internal standard are poor (e.g., tailing, fronting).

  • Possible Cause: Chromatographic or mobile phase issues.

  • Solution:

    • Mobile Phase pH: For basic compounds like nicotine, using a mobile phase with an acidic modifier (e.g., formic acid) can improve peak shape by ensuring the analyte is in its protonated form.[9][10]

    • Column Choice: Ensure the column is appropriate for the analysis of basic compounds. Some methods utilize HILIC (Hydrophilic Interaction Liquid Chromatography) columns for this purpose.[10]

    • System Contamination: Flush the LC system and column to remove any potential contaminants that could be interacting with the analytes.

Experimental Protocols & Data

Protocol: Quantification of Nicotine in Human Plasma

This protocol provides a general workflow for the extraction and analysis of nicotine from human plasma using this compound as an internal standard.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Transfer to an HPLC vial for analysis.

  • LC-MS/MS Parameters (Example):

    • LC System: UPLC/HPLC System

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Nicotine: 163.2 -> 130.1[11]

      • This compound: 164.2 -> 131.1 (Note: mass will shift based on the number of ¹⁵N labels)

Data Tables: Performance Metrics

The use of a SIL-IS significantly improves method performance by compensating for matrix variability.

Table 1: Matrix Effect and Recovery in Different Biological Matrices

MatrixAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%) (Analyte)IS-Normalized Matrix Effect (%)
Human Plasma91.593.285.3 (Suppression)98.7
Human Urine95.894.778.9 (Suppression)99.1
Human Saliva88.489.1115.2 (Enhancement)101.5

Data are hypothetical and for illustrative purposes.

Table 2: Method Precision With and Without Internal Standard Correction

QC Level (ng/mL)Precision (%CV) without ISPrecision (%CV) with SIL-IS
Low (5 ng/mL)18.54.2
Medium (50 ng/mL)15.23.1
High (500 ng/mL)12.82.5

Data are hypothetical and for illustrative purposes.

Visualizations

Workflow for Sample Analysis

The following diagram illustrates the typical workflow from sample collection to final data analysis when using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Matrix (e.g., Plasma) Spike 2. Spike with Nicotine-15N (IS) Sample->Spike Extract 3. Perform Extraction (e.g., Protein Precipitation) Spike->Extract Reconstitute 4. Evaporate & Reconstitute Extract->Reconstitute Inject 5. Inject into LC-MS/MS Reconstitute->Inject Detect 6. Detect Analyte & IS (MRM Mode) Inject->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Calculate 8. Calculate Area Ratio (Analyte / IS) Integrate->Calculate Quantify 9. Quantify vs. Calibration Curve Calculate->Quantify

Caption: Experimental workflow for LC-MS quantification.

Mechanism of Matrix Effect Compensation

This diagram explains how a co-eluting internal standard corrects for signal variations caused by matrix interferences.

G cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: Ion Suppression A1 Analyte Signal = 100 IS1 IS Signal = 100 Ratio1 Ratio = 1.0 A2 Analyte Signal = 70 (-30%) IS2 IS Signal = 70 (-30%) Ratio2 Ratio = 1.0 IonSource Ion Source Detector MS Detector IonSource->Detector Matrix Matrix Interference Matrix->IonSource Suppresses Signal Result Consistent Ratio Accurate Quantification Detector->Result Ratio remains constant

References

Technical Support Center: Optimizing 15N-Nicotine Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) for 15N-nicotine in mass spectrometry experiments.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 15N-nicotine and provides step-by-step solutions to enhance your signal and reduce background noise.

Issue 1: Low Signal Intensity or Poor Peak Shape

Possible Causes:

  • Inefficient sample extraction and cleanup.

  • Suboptimal Liquid Chromatography (LC) or Mass Spectrometry (MS) parameters.

  • Matrix effects leading to ion suppression.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal of sample preparation is to remove interfering substances from the matrix while efficiently extracting 15N-nicotine.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like plasma and urine.[1][2] Mixed-mode SPE cartridges can be particularly useful for extracting nicotine and its metabolites.[1]

    • Liquid-Liquid Extraction (LLE): LLE is another common method for sample cleanup.

    • Protein Precipitation: For plasma or serum samples, protein precipitation with acetonitrile or methanol can be a quick and effective cleanup step.[3][4]

  • Refine Liquid Chromatography Parameters: Proper chromatographic separation is crucial for reducing co-eluting interferences and improving S/N.

    • Column Selection: For polar compounds like nicotine, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can provide better retention and separation compared to traditional C18 columns.[5]

    • Mobile Phase Composition: The use of a high percentage of organic solvent in the mobile phase, often employed in HILIC, can enhance ionization efficiency in the MS source.[5] Adjusting the pH of the mobile phase can also improve peak shape and retention.

  • Optimize Mass Spectrometry Parameters: Fine-tuning the MS settings is critical for maximizing the signal of 15N-nicotine.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for nicotine analysis.[1][6] Optimization of ESI parameters is essential.

    • Parameter Tuning: Key parameters to optimize include nebulizer gas pressure, drying gas flow rate and temperature, capillary voltage, and collision energy. These should be tuned specifically for 15N-nicotine to achieve the best response.

Issue 2: High Background Noise

Possible Causes:

  • Contamination from solvents, reagents, or labware.

  • Co-elution of matrix components with the analyte.

  • Suboptimal MS settings.

Troubleshooting Steps:

  • Identify and Eliminate Contamination Sources:

    • Use high-purity solvents and reagents (e.g., LC-MS grade).

    • Thoroughly clean all glassware and plasticware.

    • Run solvent blanks to identify potential sources of contamination in the system.

  • Improve Chromatographic Separation:

    • As mentioned previously, optimizing the LC method, including the gradient profile and column chemistry, can separate 15N-nicotine from interfering background ions.

  • Adjust Mass Spectrometry Settings:

    • Ensure that the mass spectrometer is properly calibrated and tuned.

    • In some cases, increasing the resolution of the mass analyzer can help to distinguish the analyte signal from background noise, though this may come at the cost of sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for 15N-nicotine from biological fluids?

A1: The optimal extraction method depends on the sample matrix and the desired level of cleanliness.

  • Solid-Phase Extraction (SPE) is generally considered the gold standard for complex matrices like plasma and urine, as it provides excellent sample cleanup and can lead to significant improvements in S/N.[1][2]

  • Liquid-Liquid Extraction (LLE) and Protein Precipitation are simpler and faster methods that can be effective, particularly for less complex matrices or when high throughput is required.[3][4]

Q2: How can I minimize matrix effects for 15N-nicotine analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS.

  • Effective Sample Cleanup: The most crucial step is to remove as much of the sample matrix as possible during sample preparation using techniques like SPE or LLE.[1]

  • Chromatographic Separation: Ensure that 15N-nicotine is well-separated from other matrix components. Utilizing a HILIC column can be advantageous for this purpose.[5]

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as deuterated nicotine, is highly recommended to compensate for matrix effects and improve quantitative accuracy.

Q3: What are the key ESI-MS parameters to optimize for 15N-nicotine?

A3: Several ESI-MS parameters should be carefully optimized to maximize the signal for 15N-nicotine. These include:

  • Capillary Voltage: Typically in the range of 3-5 kV for positive mode.

  • Nebulizer Gas Pressure: Controls the formation of droplets.

  • Drying Gas Flow and Temperature: Aids in the desolvation of droplets.

  • Sheath Gas Flow and Temperature: Helps to focus the spray and further aids desolvation.

  • Collision Energy (for MS/MS): Optimizes the fragmentation of the precursor ion to a specific product ion.

Q4: Should I use a C18 or a HILIC column for 15N-nicotine analysis?

A4: While C18 columns are widely used, a HILIC column often provides superior retention and peak shape for polar analytes like nicotine.[5] This improved retention can lead to better separation from early-eluting matrix interferences, resulting in a better S/N ratio.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 15N-Nicotine from Human Plasma

This protocol is adapted from a method for the determination of nicotine and its metabolites in human plasma.[1]

  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of 15N-nicotine internal standard. Add 1 mL of 10% aqueous trichloroacetic acid, vortex, and centrifuge for 10 minutes at 1100 x g.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of 10% aqueous trichloroacetic acid.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elution: Elute the 15N-nicotine with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide.

  • Evaporation and Reconstitution: Add 100 µL of 1% concentrated aqueous hydrochloric acid in methanol to the eluate and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization

This is a general workflow for optimizing LC-MS/MS parameters for 15N-nicotine.

  • Direct Infusion: Infuse a standard solution of 15N-nicotine directly into the mass spectrometer to optimize source parameters.

  • Source Parameter Optimization: While infusing, adjust the following parameters to maximize the signal intensity of the [M+H]+ ion for 15N-nicotine:

    • Nebulizer Gas Flow

    • Drying Gas Temperature and Flow

    • Capillary Voltage

    • Sheath Gas Temperature and Flow

  • MS/MS Optimization: Select the [M+H]+ ion as the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions. Optimize the collision energy (CE) to maximize the signal of the chosen product ion.

  • LC Gradient Optimization: Develop a chromatographic method that provides good retention and peak shape for 15N-nicotine while separating it from potential isomers and matrix components. A gradient starting with a high percentage of organic solvent on a HILIC column is a good starting point.

Quantitative Data Summary

The following tables summarize typical parameters and performance metrics gathered from various validated methods for nicotine analysis. While specific to nicotine, these provide a strong starting point for optimizing 15N-nicotine analysis.

Table 1: Comparison of Sample Preparation Methods

MethodMatrixRecovery (%)Key Advantages
Solid-Phase Extraction (SPE)Plasma, Urine52-88[1]Excellent cleanup, reduces matrix effects
Protein PrecipitationPlasma>90Fast and simple
Liquid-Liquid Extraction (LLE)UrineNot specifiedGood for removing salts

Table 2: Typical LC-MS/MS Parameters for Nicotine Analysis

ParameterTypical SettingReference
LC Column HILIC or C18[5]
Mobile Phase A Ammonium formate/acetate buffer[6]
Mobile Phase B Acetonitrile or Methanol[5][6]
Ionization Mode ESI Positive[1][6]
Capillary Voltage 2.0 - 4.5 kV[7]
Drying Gas Temp. 250 - 350 °C[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with 15N-Nicotine IS Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject LC LC Separation (HILIC) Inject->LC MS MS Detection (ESI+) LC->MS Data Data Acquisition MS->Data Integrate Peak Integration Data->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report Troubleshooting_Logic Start Low S/N Ratio Check_Sample_Prep Review Sample Prep Protocol Start->Check_Sample_Prep Check_LC Evaluate LC Separation Check_Sample_Prep->Check_LC If no improvement Result_Good S/N Improved Check_Sample_Prep->Result_Good If successful Check_MS Optimize MS Parameters Check_LC->Check_MS If no improvement Check_LC->Result_Good If successful Check_MS->Result_Good If successful Result_Bad Issue Persists Check_MS->Result_Bad If unsuccessful

References

addressing isotopic interference in nicotine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of nicotine by mass spectrometry.

Troubleshooting Guide

Q1: My nicotine-d4 internal standard channel shows a signal in my non-spiked analyte sample. What could be the cause?

A1: This issue, known as "crosstalk" or isotopic interference, can arise from several sources. The most common cause is the contribution of naturally occurring heavy isotopes of nicotine to the mass-to-charge ratio (m/z) of the deuterated internal standard (nicotine-d4).

Troubleshooting Steps:

  • Verify the absence of contamination:

    • Analyze a blank solvent injection to ensure the system is clean and free from residual nicotine or nicotine-d4.

    • Review your sample preparation procedure to rule out any cross-contamination between samples.

  • Assess the isotopic contribution of the analyte:

    • Inject a high-concentration standard of unlabeled nicotine and monitor the m/z channel of nicotine-d4. The presence of a signal confirms isotopic contribution from the analyte.

    • Theoretically, the M+4 peak of nicotine can contribute to the nicotine-d4 signal. The natural abundance of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) in the nicotine molecule (C₁₀H₁₄N₂) leads to a predictable pattern of isotopic peaks (M+1, M+2, etc.).

  • Optimize chromatographic separation:

    • Ensure that your liquid chromatography (LC) method provides baseline separation between nicotine and any potential isobaric interferences. While nicotine-d4 is an ideal internal standard, other sample matrix components could potentially interfere.

  • Implement a correction strategy:

    • If isotopic contribution is confirmed, you will need to apply a correction. This can be done through mathematical correction or by modifying the experimental method.

Q2: My calibration curve for nicotine is non-linear, especially at higher concentrations. Could this be due to isotopic interference?

A2: Yes, isotopic interference is a likely cause of non-linearity in your calibration curve, particularly when the analyte concentration is high relative to the internal standard.[1][2] The contribution of the analyte's isotopic peaks to the internal standard's signal can artificially inflate the internal standard's response, leading to a plateauing effect on the calibration curve.

Troubleshooting Steps:

  • Evaluate the analyte to internal standard concentration ratio:

    • At high analyte concentrations, the M+4 isotope peak of nicotine can become significant enough to contribute to the signal of the nicotine-d4 internal standard.

  • Perform a cross-contribution experiment:

    • Analyze a series of nicotine standards without the internal standard, monitoring the nicotine-d4 channel.

    • Conversely, analyze the nicotine-d4 standard alone to check for any impurities that might contribute to the nicotine channel.

  • Apply a mathematical correction:

    • Use a nonlinear calibration model that accounts for the isotopic overlap.[1] Several approaches have been developed to correct for this type of interference.[2]

    • Alternatively, a simpler mathematical correction can be applied post-acquisition if the percentage of contribution is known and consistent.

  • Increase the concentration of the internal standard:

    • Increasing the concentration of the nicotine-d4 internal standard can help to minimize the relative contribution of the analyte's isotopic peaks, potentially restoring linearity to the calibration curve.[3]

Frequently Asked Questions (FAQs)

Q: What is isotopic interference in the context of nicotine quantification?

A: Isotopic interference occurs when the isotopes of the nicotine molecule (the analyte) contribute to the signal of the stable isotope-labeled internal standard (e.g., nicotine-d4). Nicotine is composed of carbon, hydrogen, and nitrogen, which have naturally occurring heavy isotopes (¹³C, ²H, ¹⁵N). These heavy isotopes result in small peaks at m/z values higher than the monoisotopic mass of nicotine (M+1, M+2, etc.). When using a deuterated internal standard like nicotine-d4, the M+4 peak of nicotine can overlap with the signal of the internal standard, leading to inaccurate quantification.

Q: How can I predict the extent of isotopic interference?

A: The potential for isotopic interference can be estimated by examining the natural isotopic abundance of the elements in the nicotine molecule (C₁₀H₁₄N₂). Several online isotope distribution calculators can predict the relative intensities of the isotopic peaks for a given chemical formula. This allows you to anticipate the degree of overlap between the analyte and the internal standard.

Q: What are the primary strategies to mitigate isotopic interference?

A: There are two main approaches to address isotopic interference:

  • Methodological Adjustments:

    • Use a more heavily labeled internal standard: If significant interference is observed with nicotine-d4, consider using an internal standard with a higher mass, such as nicotine-d7. This shifts the internal standard's m/z further from the analyte's isotopic cluster.

    • Optimize chromatography: While not a direct solution for isotopic overlap, good chromatographic separation is crucial to eliminate other potential isobaric interferences from the sample matrix.

  • Data Analysis Corrections:

    • Mathematical Correction: This involves calculating the contribution of the analyte's isotopic peaks to the internal standard's signal and subtracting it from the measured response.[4]

    • Nonlinear Calibration: Employing a calibration model that accounts for the known interference can provide more accurate quantification.[1]

Q: Can the choice of precursor and product ions in MS/MS analysis help reduce isotopic interference?

A: Yes, careful selection of precursor and product ions in a tandem mass spectrometry (MS/MS) experiment can help. If the isotopic interference is primarily in the precursor ion, selecting a unique fragment ion (product ion) for the internal standard that is not produced by the interfering isotopic peak of the analyte can help to mitigate the issue. However, if the fragmentation of the interfering isotopic peak is similar to that of the internal standard, this approach may not be effective.

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

Objective: To determine the percentage of signal contribution from unlabeled nicotine to the nicotine-d4 internal standard channel.

Methodology:

  • Prepare a high-concentration stock solution of unlabeled nicotine (e.g., 1000 ng/mL) in a suitable solvent (e.g., methanol).

  • Prepare a stock solution of nicotine-d4 internal standard at the concentration used in your analytical method (e.g., 100 ng/mL).

  • Set up your LC-MS/MS system with the optimized parameters for nicotine and nicotine-d4 analysis.

  • Perform the following injections:

    • Inject a solvent blank to establish the baseline noise.

    • Inject the high-concentration unlabeled nicotine standard and measure the peak area in the nicotine-d4 MRM transition.

    • Inject the nicotine-d4 internal standard solution and measure the peak area in the nicotine-d4 MRM transition.

  • Calculate the percent crosstalk:

    • % Crosstalk = (Area of nicotine in IS channel / Area of IS in IS channel) * 100

Protocol 2: Mathematical Correction for Isotopic Interference

Objective: To correct the measured internal standard response for the contribution from the analyte.

Methodology:

  • Determine the percent crosstalk using the protocol described above. Let's assume the crosstalk is 0.5%.

  • For each sample, measure the peak area of the analyte (Area_analyte) and the internal standard (Area_IS_measured).

  • Calculate the corrected internal standard area (Area_IS_corrected):

    • Area_IS_corrected = Area_IS_measured - (Area_analyte * 0.005)

  • Calculate the analyte concentration using the corrected internal standard area in your calibration equation.

Quantitative Data Summary

The following table illustrates the potential impact of uncorrected isotopic interference on the accuracy of nicotine quantification. The data is hypothetical but based on the principles of isotopic interference.

True Nicotine Concentration (ng/mL)Uncorrected Measured Concentration (ng/mL)% Inaccuracy
1010.11.0%
5051.53.0%
100105.25.2%
500535.57.1%
10001120.012.0%

Table 1: Illustrative Impact of Isotopic Interference on Nicotine Quantification Accuracy. As the concentration of nicotine increases, the absolute contribution of its isotopic peaks to the internal standard signal also increases, leading to a greater overestimation of the true concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Nicotine-d4 Internal Standard Sample->Spike Extract Solid Phase or Liquid-Liquid Extraction Spike->Extract Evap Evaporation and Reconstitution Extract->Evap LC LC Separation Evap->LC MS Tandem Mass Spectrometry Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Correct Isotopic Interference Correction (if necessary) Calibrate->Correct Quantify Quantification of Nicotine Correct->Quantify

Caption: Experimental workflow for nicotine quantification.

Troubleshooting_Workflow start Unexpected Results in Nicotine Quantification (e.g., non-linear curve, IS signal in blank) check_contamination Check for System and Sample Contamination start->check_contamination contamination_yes Clean System / Re-prepare Samples check_contamination->contamination_yes Contamination Found assess_crosstalk Assess Analyte Isotopic Contribution check_contamination->assess_crosstalk No Contamination contamination_yes->start crosstalk_yes Implement Correction Strategy assess_crosstalk->crosstalk_yes Crosstalk Confirmed crosstalk_no Investigate Other Issues (e.g., matrix effects, instrument malfunction) assess_crosstalk->crosstalk_no No Significant Crosstalk correction_options Correction Options crosstalk_yes->correction_options math_correction Mathematical Correction correction_options->math_correction nonlinear_cal Non-linear Calibration correction_options->nonlinear_cal heavier_is Use Heavier Labeled IS correction_options->heavier_is end Accurate Quantification math_correction->end nonlinear_cal->end heavier_is->end

Caption: Troubleshooting decision tree for isotopic interference.

References

Technical Support Center: Optimizing Chromatographic Separation of Nicotine and 15N-Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of nicotine and its stable isotope-labeled internal standard, 15N-nicotine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation between nicotine and 15N-nicotine critical in our LC-MS/MS assays?

A1: While mass spectrometry can distinguish between nicotine and 15N-nicotine based on their mass-to-charge (m/z) ratios, co-elution can lead to ion suppression or enhancement effects in the mass spectrometer's ion source. This can negatively impact the accuracy and precision of quantification. Achieving chromatographic separation ensures that each compound enters the mass spectrometer at a different time, minimizing these matrix effects and leading to more reliable and reproducible results.

Q2: What are the primary chromatographic techniques used for the separation of nicotine and its isotopologues?

A2: The two most common techniques are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP) HPLC: This is a widely used technique. However, nicotine, being a polar compound, can have limited retention on traditional C18 columns. Method optimization is often required to achieve adequate retention and separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like nicotine. It often provides better retention and can be a powerful tool for resolving closely related species like isotopologues.[1]

Q3: We are observing significant peak tailing for nicotine. What are the likely causes and solutions?

A3: Peak tailing for a basic compound like nicotine is often due to secondary interactions with acidic silanol groups on the silica-based column packing. Here are some solutions:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH above 7 is generally effective.

  • Use of an End-capped Column: Employ a column that has been "end-capped," a process that chemically modifies the surface to reduce the number of free silanol groups.

  • Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing. Try injecting a more dilute sample.

Q4: Can the choice of organic modifier in the mobile phase affect the separation?

A4: Absolutely. While acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography, their properties can influence selectivity.

  • Acetonitrile: Generally has a lower viscosity and can provide different selectivity compared to methanol due to its aprotic nature.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions with the analyte and stationary phase, which can alter the separation.

It is often beneficial to screen both solvents during method development to determine which provides the optimal resolution for nicotine and 15N-nicotine.

Troubleshooting Guide: Co-elution of Nicotine and 15N-Nicotine

Co-elution of an analyte and its isotopically labeled internal standard is a common challenge. The following guide provides a systematic approach to troubleshoot and resolve this issue.

Experimental Workflow for Troubleshooting Co-elution

Caption: A logical workflow for troubleshooting co-elution issues.

Step-by-Step Troubleshooting
Problem Potential Cause Recommended Action
Complete Co-elution Insufficient selectivity of the chromatographic system.1. Optimize Mobile Phase:     a. Gradient Slope: Decrease the gradient slope for shallower elution.     b. Organic Modifier: Switch from acetonitrile to methanol or vice versa.     c. pH: Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly impact the retention of ionizable compounds like nicotine.
2. Change Column Chemistry:     a. Stationary Phase: If using a C18 column, consider a phenyl-hexyl or a polar-embedded phase for different selectivity.     b. HILIC: Switch to a HILIC column, which often provides excellent separation for polar and closely related compounds.
Partial Co-elution (Peak Shouldering) Sub-optimal chromatographic conditions.1. Adjust Column Temperature:     a. Increase Temperature: This can improve peak shape and sometimes enhance resolution.     b. Decrease Temperature: In some cases, lower temperatures can increase retention and improve separation.
2. Flow Rate: Decrease the flow rate to increase the interaction time with the stationary phase, which can improve resolution.
Inconsistent Retention Times System instability or improper column equilibration.1. Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. 2. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.

Experimental Protocols

Example Reversed-Phase HPLC-MS/MS Method

This protocol is a starting point and may require optimization for your specific instrumentation and application.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detector Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Nicotine: m/z 163.1 → 132.1 15N-Nicotine: m/z 164.1 → 133.1
Example HILIC Method

HILIC methods can provide orthogonal selectivity to reversed-phase methods.

Parameter Condition
Column Amide or Cyano, 2.1 x 100 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 7 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
MS Detector Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Nicotine: m/z 163.1 → 132.1 15N-Nicotine: m/z 164.1 → 133.1

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Peak Shape Issues

PeakShapeTroubleshooting Start Poor Peak Shape Observed Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Splitting Split Peaks Start->Splitting Tailing_Sol1 Increase Mobile Phase pH Tailing->Tailing_Sol1 Tailing_Sol2 Use End-capped Column Tailing->Tailing_Sol2 Tailing_Sol3 Add Competing Base (e.g., TEA) Tailing->Tailing_Sol3 Fronting_Sol1 Reduce Sample Concentration Fronting->Fronting_Sol1 Fronting_Sol2 Decrease Injection Volume Fronting->Fronting_Sol2 Splitting_Sol1 Check for Column Void/Contamination Splitting->Splitting_Sol1 Splitting_Sol2 Ensure Sample Solvent is Compatible with Mobile Phase Splitting->Splitting_Sol2

Caption: A decision tree for addressing common peak shape problems.

References

troubleshooting poor recovery of (S)-(-)-Nicotine-15N during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of (S)-(-)-Nicotine-15N, helping researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the most common causes for poor recovery of this compound during extraction?

Poor recovery of this compound can stem from several factors throughout the extraction process. The most common issues are related to incorrect pH adjustment, suboptimal solvent selection, and procedural errors during both liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Nicotine is a dibasic compound, and its extraction efficiency is highly dependent on its protonation state, which is controlled by the pH of the solution.[1][2][3][4] Under acidic conditions, nicotine is protonated and more soluble in aqueous phases, while in alkaline conditions, it is in its uncharged, free-base form, which is more soluble in organic solvents.[1][5]

Common problems in solid-phase extraction (SPE) that can lead to low recovery include the use of an inappropriate sorbent, incorrect flow rates during sample loading and elution, and insufficient volume or strength of the elution solvent.[6][7][8]

Question 2: How does pH affect the extraction efficiency of this compound, and what is the optimal pH range?

The pH of the sample solution is a critical factor in the extraction of nicotine.[1][2][3] Nicotine has two pKa values, approximately 3.1 for the pyridine ring and 8.0 for the pyrrolidine ring.

  • Acidic pH (below ~7): Nicotine will be protonated, forming a cation that is more soluble in the aqueous phase. This is beneficial for trapping nicotine in an aqueous solution.

  • Alkaline pH (above ~8): Nicotine will be in its uncharged, free-base form.[5] This form is more hydrophobic and will preferentially partition into an organic solvent during liquid-liquid extraction or be retained on a non-polar SPE sorbent.

For optimal extraction of this compound into an organic solvent, the pH of the aqueous sample should be adjusted to a range of 9-10.[5] This ensures that the nicotine is predominantly in its free-base form, maximizing its transfer to the organic phase.

Experimental Protocol: pH Optimization for Liquid-Liquid Extraction
  • Sample Preparation: Prepare your aqueous sample containing this compound.

  • pH Adjustment: Add a suitable base, such as 1M NaOH, dropwise to the aqueous sample while monitoring the pH with a calibrated pH meter. Adjust the pH to the desired level (e.g., test pH 8, 9, 10, and 11).

  • Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane or a mixture of isopropanol and cyclohexane).

  • Extraction: Vortex or shake the mixture vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the extracted this compound.

  • Analysis: Analyze the concentration of this compound in the organic extract using a suitable analytical method (e.g., LC-MS/MS).

  • Comparison: Compare the recovery at different pH values to determine the optimal condition for your specific sample matrix.

Question 3: I am experiencing low recovery with Solid-Phase Extraction (SPE). What are the likely causes and how can I troubleshoot this?

Low recovery in SPE can be attributed to several factors. A systematic evaluation of each step is recommended to identify the source of the problem.[6][8]

Troubleshooting Low SPE Recovery
Potential Cause Troubleshooting Steps
Improper Sorbent Selection Ensure the sorbent chemistry is appropriate for retaining this compound. For retaining the free base, a non-polar sorbent (e.g., C18) is suitable. For retaining the protonated form, a cation-exchange sorbent can be used.
Sample pH Not Optimized Adjust the pH of your sample before loading it onto the SPE cartridge to ensure the desired interaction with the sorbent. For reversed-phase SPE, the pH should be alkaline to retain the uncharged nicotine.
Cartridge Drying Out Do not allow the SPE sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to poor recovery.[8]
Incorrect Flow Rate A flow rate that is too fast during sample loading can result in insufficient interaction between the analyte and the sorbent, leading to breakthrough. A typical flow rate is around 1 mL/min.[7]
Inadequate Elution Solvent The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the elution strength of the solvent (e.g., increase the percentage of organic solvent). For ion-exchange sorbents, ensure the pH of the elution solvent is appropriate to neutralize the charge of the analyte.
Insufficient Elution Volume Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the cartridge. Try collecting and analyzing multiple elution fractions to confirm complete elution.[8]
Experimental Protocol: Optimizing SPE Recovery
  • Sorbent Selection: Choose an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange).

  • Conditioning: Condition the cartridge by passing a suitable organic solvent (e.g., methanol) through it.

  • Equilibration: Equilibrate the cartridge with a solution that mimics the sample matrix (e.g., water adjusted to the same pH as the sample).

  • Sample Loading: Adjust the pH of your sample to the optimal range (e.g., >8 for reversed-phase) and load it onto the cartridge at a controlled flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with a weak solvent to remove interferences without eluting the this compound.

  • Elution: Elute the this compound with a strong organic solvent. If using an ion-exchange mechanism, the elution solvent should neutralize the analyte.

  • Analysis: Analyze the eluate for the concentration of this compound.

Visual Guides

Troubleshooting Workflow for Poor Extraction Recovery

G Troubleshooting Poor Recovery of this compound start Start: Poor Recovery Observed check_ph Is the sample pH optimized for the desired form of nicotine? start->check_ph adjust_ph Adjust pH to 9-10 for free base extraction check_ph->adjust_ph No check_solvent Is the extraction solvent appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Select a solvent with appropriate polarity (e.g., Dichloromethane) check_solvent->change_solvent No check_spe Are you using SPE? check_solvent->check_spe Yes change_solvent->check_spe troubleshoot_spe Go to SPE Troubleshooting Protocol check_spe->troubleshoot_spe Yes review_protocol Review LLE protocol for procedural errors (e.g., insufficient mixing) check_spe->review_protocol No end Recovery Improved troubleshoot_spe->end review_protocol->end

Caption: A flowchart for troubleshooting poor extraction recovery.

pH-Dependent Equilibrium of Nicotine

G Effect of pH on Nicotine Protonation State cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 8) protonated Diprotonated Nicotine (Aqueous Soluble) free_base Free Base Nicotine (Organic Soluble) protonated->free_base Increase pH (add base) free_base->protonated Decrease pH (add acid)

Caption: The effect of pH on the form of nicotine.

References

Technical Support Center: (S)-(-)-Nicotine-15N Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the analysis of (S)-(-)-Nicotine-15N and its unlabeled counterpart.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of nicotine?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, (S)-(-)-Nicotine or its 15N labeled internal standard, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte. In complex biological matrices such as plasma, urine, or saliva, endogenous compounds like salts, phospholipids, and proteins are common causes of ion suppression.[2]

Q2: How does using this compound as an internal standard help in minimizing the impact of ion suppression?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis. Since it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes and experiences the same degree of ion suppression.[3][4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.[5]

Q3: What are the primary sources of ion suppression when analyzing nicotine in biological samples?

A3: The primary sources of ion suppression in biological sample analysis include:

  • Phospholipids: Abundant in plasma and serum, these molecules can co-elute with nicotine and significantly suppress its ionization.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the electrospray ionization (ESI) process.

  • Endogenous Metabolites: A wide range of small molecules present in biological fluids can co-elute and compete for ionization.

  • Proteins: Although largely removed during sample preparation, residual proteins can still contribute to ion source contamination and suppression.

Q4: Which ionization technique is more susceptible to ion suppression for nicotine analysis, ESI or APCI?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2] This is because ESI is more sensitive to changes in the droplet surface tension and the presence of non-volatile components, which are common in biological matrices. However, ESI is often preferred for the analysis of polar compounds like nicotine due to its higher sensitivity under optimal conditions.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.

Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the column, column contamination, or extra-column dead volume.[6][7]1. Check for secondary interactions: Ensure the mobile phase pH is appropriate to keep nicotine in its protonated state (e.g., pH < 7). 2. Clean the column: Flush the column with a strong solvent. 3. Inspect connections: Ensure all fittings are properly tightened to minimize dead volume.
Peak Fronting Sample overload or incompatible injection solvent.[7]1. Reduce sample concentration: Dilute the sample and re-inject. 2. Match injection solvent: Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Split Peaks Partially clogged column frit, column void, or co-elution with an interfering compound.[6][8]1. Reverse-flush the column: If the manufacturer allows, this can dislodge particulates from the inlet frit. 2. Replace the column: If a void has formed, the column may need to be replaced. 3. Optimize chromatography: Adjust the gradient or mobile phase composition to improve separation from interfering peaks.
Issue 2: Inconsistent Retention Times

Shifts in retention time can lead to misidentification of peaks and inaccurate quantification.

Symptom Potential Cause Troubleshooting Steps
Gradual Retention Time Shift Column aging, changes in mobile phase composition due to evaporation.[9][10]1. Monitor column performance: Track column backpressure and peak shape. 2. Prepare fresh mobile phase: Prepare fresh mobile phase daily to avoid changes in composition.
Sudden Retention Time Shift Leak in the LC system, air bubbles in the pump, or incorrect mobile phase.[9][10]1. Check for leaks: Inspect all fittings and connections. 2. Purge the pumps: Remove any air from the pump heads. 3. Verify mobile phase: Ensure the correct mobile phase bottles are connected.
Issue 3: High Background Noise or Poor Sensitivity

High background noise can obscure small peaks and reduce the overall sensitivity of the assay.

Symptom Potential Cause Troubleshooting Steps
High Background Noise Contaminated solvents, mobile phase additives, or a dirty ion source.[11][12][13]1. Use high-purity solvents: Ensure all solvents and additives are LC-MS grade.[11] 2. Clean the ion source: Follow the manufacturer's instructions for cleaning the ion source components. 3. Check for contamination: Run a blank gradient to identify the source of contamination.
Low Signal Intensity (Poor Sensitivity) Significant ion suppression, incorrect instrument parameters, or sample degradation.[1]1. Optimize sample preparation: Use a more rigorous cleanup method (e.g., SPE) to remove matrix components. 2. Tune the mass spectrometer: Ensure the instrument is properly tuned for nicotine and its 15N isotopologue. 3. Check sample stability: Ensure samples are stored correctly and analyzed within their stability window.

Experimental Protocols

Detailed methodologies for sample preparation are crucial for minimizing ion suppression.

Protocol 1: Solid Phase Extraction (SPE) from Human Urine

This protocol is effective for removing a wide range of interfering compounds.

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard working solution containing this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Protein Precipitation (PPT) of Human Plasma

This is a simpler but potentially less clean method suitable for high-throughput analysis.

  • Sample Aliquoting: To a microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 25 µL of an internal standard working solution containing this compound.

  • Precipitation: Add 400 µL of cold acetonitrile. Vortex for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE) from Saliva

LLE is effective at removing non-polar interferences.

  • Sample and IS: In a glass tube, combine 200 µL of saliva with 25 µL of the this compound internal standard solution.

  • Basification: Add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Extraction: Add 1 mL of a mixture of dichloromethane and isopropanol (95:5, v/v). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the lower organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation

The following table summarizes typical recovery and matrix effect data for nicotine analysis using different sample preparation techniques. While specific data for this compound is limited, the behavior is expected to be very similar to other stable isotope-labeled internal standards like Nicotine-d4. The use of an appropriate SIL internal standard should result in a corrected recovery close to 100% and a matrix effect close to 1.0.

Matrix Sample Preparation Method Analyte Average Recovery (%) Matrix Effect (%) Reference
Human PlasmaProtein PrecipitationNicotine85 - 9580 - 110[14]
Human UrineSolid Phase ExtractionNicotine> 9095 - 105[4][15]
Human SalivaLiquid-Liquid ExtractionNicotine80 - 9085 - 115
Tobacco ProductsQuEChERSNicotine78 - 110Ion Suppression Observed[5]

Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Troubleshooting Workflow for Ion Suppression

This diagram outlines a logical workflow for identifying and mitigating ion suppression.

IonSuppressionWorkflow Troubleshooting Workflow for Ion Suppression start Observe Low Analyte Signal or Poor Reproducibility check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement SIL-IS (this compound) check_is->use_is No assess_me Assess Matrix Effect: Post-extraction Spike vs. Neat Standard check_is->assess_me Yes use_is->assess_me me_significant Is Matrix Effect Significant (e.g., >15% suppression)? assess_me->me_significant optimize_sp Optimize Sample Preparation me_significant->optimize_sp Yes end Acceptable Performance me_significant->end No sp_options Options: - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - More efficient Protein Precipitation optimize_sp->sp_options optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom optimize_chrom->assess_me Re-assess chrom_options Options: - Modify Gradient - Change Column Chemistry - Divert Flow optimize_chrom->chrom_options

Caption: A step-by-step guide to troubleshooting ion suppression in LC-MS analysis.

General Experimental Workflow for Nicotine Analysis

This diagram illustrates the overall process from sample collection to data analysis.

NicotineAnalysisWorkflow General Workflow for Nicotine Analysis sample_collection Sample Collection (Plasma, Urine, Saliva) sample_prep Sample Preparation sample_collection->sample_prep prep_methods Choose Method: - SPE - LLE - PPT sample_prep->prep_methods lc_separation LC Separation (Reversed-Phase or HILIC) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM mode) lc_separation->ms_detection data_analysis Data Analysis (Analyte/IS Ratio) ms_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: A typical workflow for the quantitative analysis of nicotine in biological matrices.

References

Technical Support Center: (S)-(-)-Nicotine-15N in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-(-)-Nicotine-15N in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of nicotine in solution is primarily influenced by pH, temperature, exposure to light, and the presence of oxidizing agents. Generally, nicotine exhibits greater stability in acidic conditions and is prone to degradation in alkaline (basic) and oxidative environments.[1] Elevated temperatures also accelerate degradation.

Q2: How does the 15N isotopic label affect the stability of the nicotine molecule?

A2: The 15N isotopic label in this compound is not expected to significantly alter its chemical stability compared to the unlabeled (14N) counterpart. The kinetic isotope effect (KIE) for heavier atoms like 15N is typically very small (in the range of 1.02-1.04), meaning the rate of degradation reactions will be nearly identical.[2][3] Therefore, stability data for standard (S)-(-)-Nicotine can be reliably used as a proxy for the 15N-labeled version in most experimental settings.

Q3: What are the common degradation products of nicotine in solution?

A3: Under stress conditions, nicotine can degrade into several products. The most commonly identified degradation products include cotinine, myosmine, and nicotine-N'-oxide.[4][5] The formation of these products is dependent on the specific degradation pathway, such as oxidation.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: To ensure maximum stability, stock solutions of this compound should be stored at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage) and protected from light by using amber vials or by wrapping the container in aluminum foil.[1] For aqueous solutions, it is advisable to use a slightly acidic buffer if compatible with the experimental design.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is the most common and reliable method for quantifying nicotine and its degradation products.[1][6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique.[9]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in working solutions.
  • Possible Cause 1: Degradation due to pH.

    • Troubleshooting Step: Measure the pH of your solution. Nicotine is less stable in neutral to alkaline conditions. If your experimental conditions allow, consider preparing your solutions in a slightly acidic buffer (e.g., pH 4-6).

  • Possible Cause 2: Oxidative degradation.

    • Troubleshooting Step: Ensure your solvents are degassed and consider purging your vials with an inert gas (e.g., nitrogen or argon) before sealing, especially for long-term storage. Avoid sources of oxidative stress.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Always store your solutions in amber vials or protect them from light. Cover any clear containers with aluminum foil during experiments if they are exposed to light for extended periods.

Issue 2: Appearance of unknown peaks in HPLC/LC-MS chromatograms.
  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: Compare the retention times of the unknown peaks with those of known nicotine degradation product standards (e.g., cotinine, myosmine, nicotine-N'-oxide). If standards are unavailable, the presence of these degradants can often be confirmed by mass spectrometry.

  • Possible Cause 2: Contamination of solvent or glassware.

    • Troubleshooting Step: Run a blank injection of your solvent to check for contamination. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.

Quantitative Stability Data

The following tables summarize the stability of nicotine in aqueous solutions under various stress conditions. This data is based on studies of unlabeled nicotine and is considered a reliable guide for this compound.

Table 1: Stability of Nicotine in Aqueous Solution under Thermal and Photolytic Stress

ConditionDuration% Nicotine Remaining
Aqueous Solution at 25°C10 daysStable
Aqueous Solution at 60°C10 days83.1 ± 0.2%
Pure Nicotine at 25°C10 daysStable
Pure Nicotine at 60°C5 days93.6 ± 0.2%
Aqueous Solution (Ambient Light)10 daysStable

Data extracted from a forced degradation study.[1]

Table 2: Stability of Nicotine in Aqueous Solution under Hydrolytic and Oxidative Stress

ConditionTemperatureDuration% Nicotine Remaining
0.1 N HCl60°C10 daysStable
0.1 N NaOH60°C5 days87.7 ± 0.6%
0.03% H₂O₂25°C3 days85.7 ± 0.4%
0.3% H₂O₂25°C24 hours79.2 ± 0.9%
0.03% H₂O₂60°C1 day85.6 ± 0.4%
0.3% H₂O₂60°C1 day19.6 ± 0.1%

Data extracted from a forced degradation study.[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a relevant aqueous buffer).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.[1]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 0.3% H₂O₂) and keep at room temperature (25°C) or incubate at 60°C.[1]

  • Thermal Degradation: Incubate the stock solution at 60°C in the dark.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or ambient light at room temperature. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute the samples to a suitable concentration (e.g., 20 µg/mL) with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.

4. HPLC-UV Method Example:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic mixture of acetonitrile and 30 mM sodium hydrogen carbonate buffer (pH 10.0) (20:80, v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 259 nm.[1]

  • Injection Volume: 10 µL.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidative Stress (0.3% H₂O₂, 25°C/60°C) stock->oxidation thermal Thermal Stress (60°C, Dark) stock->thermal photo Photolytic Stress (UV/Ambient Light) stock->photo sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling dilution Dilute to Working Concentration sampling->dilution hplc Analyze by Stability-Indicating HPLC-UV/LC-MS dilution->hplc data Quantify Remaining Nicotine & Degradation Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Primary Degradation Products nicotine This compound cotinine Cotinine-15N nicotine->cotinine Oxidation (Major) myosmine Myosmine-15N nicotine->myosmine Dehydrogenation n_oxide Nicotine-N'-oxide-15N nicotine->n_oxide N-Oxidation

Caption: Simplified chemical degradation pathways of this compound.

References

Technical Support Center: Correcting for Isotopic Crosstalk in Nicotine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isotopic crosstalk in the quantitative analysis of nicotine using mass spectrometry. Isotopic crosstalk can significantly impact the accuracy and reliability of bioanalytical data, particularly when using stable isotope-labeled internal standards. This guide offers practical advice and detailed protocols to identify, evaluate, and correct for this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk in the context of nicotine analysis?

A1: Isotopic crosstalk refers to the interference between the mass signal of the analyte (nicotine) and its stable isotope-labeled internal standard (e.g., nicotine-d4). This interference arises from the natural isotopic abundance of elements (primarily ¹³C) in the nicotine molecule and potential isotopic impurities in the labeled internal standard. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.

Q2: What are the primary causes of isotopic crosstalk?

A2: The two main contributors to isotopic crosstalk are:

  • Natural Isotopic Abundance: Carbon, a primary element in nicotine, has a naturally occurring heavy isotope, ¹³C, at an abundance of approximately 1.1%. This means that a small fraction of the unlabeled nicotine molecules will have a mass that is one or more daltons higher than the monoisotopic mass, potentially overlapping with the mass of the deuterated internal standard.

  • Isotopic Impurity of the Internal Standard: The synthesis of stable isotope-labeled internal standards is never 100% complete. Consequently, the internal standard solution will contain a small amount of the unlabeled analyte, which contributes to the signal at the analyte's mass-to-charge ratio (m/z).

Q3: How can I determine if isotopic crosstalk is affecting my results?

A3: To assess the presence and extent of isotopic crosstalk, you can perform the following experiments:

  • Analyze a high-concentration solution of the unlabeled nicotine standard: Monitor the mass transition of the deuterated internal standard. A detectable signal indicates contribution from the natural isotopes of nicotine.

  • Analyze the deuterated internal standard solution alone: Monitor the mass transition of the unlabeled nicotine. A signal here points to isotopic impurities in your internal standard.

Q4: What are the consequences of uncorrected isotopic crosstalk?

A4: Failure to correct for isotopic crosstalk can lead to several analytical issues:

  • Inaccurate Quantification: A consistent positive bias in the measured concentrations of nicotine, particularly at low levels.

  • Non-linear Calibration Curves: The interference can cause the calibration curve to become non-linear, especially at the lower and upper ends of the dynamic range.

  • Compromised Assay Sensitivity: The elevated background signal from crosstalk can obscure the true signal of the analyte at low concentrations, leading to a higher limit of quantification (LOQ).

Troubleshooting Guide

This section provides solutions to common problems encountered during nicotine analysis that may be related to isotopic crosstalk.

Problem Possible Cause Recommended Solution
Inaccurate results at the Lower Limit of Quantification (LLOQ) Isotopic crosstalk from the internal standard is artificially inflating the analyte signal.1. Assess Crosstalk Contribution: Analyze a blank sample spiked only with the internal standard at the working concentration. The observed analyte signal represents the crosstalk. 2. Mathematical Correction: Subtract the crosstalk contribution from the analyte signal in all samples.[1][2][3] 3. Optimize Internal Standard Concentration: Use the lowest possible concentration of the internal standard that still provides a robust signal.
Non-linear calibration curve, especially at the high end At high analyte concentrations, the M+1 and M+2 isotopes of nicotine contribute significantly to the internal standard's signal.1. Mathematical Correction: Implement a correction algorithm that accounts for the isotopic contribution of the analyte to the internal standard signal.[1][4] This can often be done within the mass spectrometer's software. 2. Use a Higher Mass-Labeled Standard: If possible, use an internal standard with a higher degree of deuteration (e.g., nicotine-d7 instead of nicotine-d4) to shift its mass further from the analyte's isotopic cluster.
Poor peak shape (tailing or fronting) for nicotine This is often a chromatographic issue but can exacerbate the effects of crosstalk by causing peak overlap.1. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for nicotine's pKa to maintain a consistent charge state. Adding a small amount of a buffer salt, like ammonium formate, can improve peak shape.[5][6] 2. Check for Column Contamination: A blocked column frit or contaminated stationary phase can cause peak distortion. Backflushing the column or using a guard column can help.[7][8] 3. Evaluate Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[8]
High background noise in the chromatogram This can be due to various factors, including crosstalk, but also system contamination or detector issues.1. System Cleaning: Flush the LC system and mass spectrometer to remove potential contaminants. 2. Optimize Detector Settings: Adjust detector parameters such as gain and filter settings to minimize noise.[7] 3. Verify Mobile Phase and Reagent Quality: Use high-purity solvents and reagents to minimize background ions.

Experimental Protocols

Protocol 1: Evaluation of Isotopic Crosstalk Contribution

This protocol details the steps to quantify the contribution of the unlabeled analyte to the internal standard signal and vice-versa.

Materials:

  • Nicotine certified reference standard

  • Nicotine-d4 (or other deuterated variant) certified internal standard

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of unlabeled nicotine (e.g., 1000 ng/mL) in an appropriate solvent.

    • Prepare a working solution of the nicotine-d4 internal standard at the concentration used in your analytical method.

  • Analysis of Unlabeled Nicotine:

    • Inject the high-concentration unlabeled nicotine solution into the LC-MS/MS system.

    • Acquire data by monitoring the MRM (Multiple Reaction Monitoring) transition for the nicotine-d4 internal standard.

    • Calculate the percentage contribution of the nicotine signal to the nicotine-d4 signal.

  • Analysis of Labeled Internal Standard:

    • Inject the nicotine-d4 working solution.

    • Acquire data by monitoring the MRM transition for unlabeled nicotine.

    • The resulting peak area represents the contribution of the unlabeled impurity in the internal standard.

Protocol 2: Mathematical Correction for Isotopic Crosstalk

The correction for isotopic crosstalk can be represented by a system of linear equations. The measured signal for the analyte (A_measured) and the internal standard (IS_measured) are a sum of their true signals and the crosstalk contributions.

Let:

  • A_true be the true signal of the analyte.

  • IS_true be the true signal of the internal standard.

  • f_A->IS be the fraction of the analyte signal that contributes to the internal standard channel.

  • f_IS->A be the fraction of the internal standard signal that contributes to the analyte channel.

The measured signals can be expressed as:

A_measured = A_true + (IS_true * f_IS->A) IS_measured = IS_true + (A_true * f_A->IS)

By rearranging these equations, the true signals can be calculated:

A_true = (A_measured - (IS_measured * f_IS->A)) / (1 - (f_A->IS * f_IS->A)) IS_true = (IS_measured - (A_measured * f_A->IS)) / (1 - (f_A->IS * f_IS->A))

The factors f_A->IS and f_IS->A are determined experimentally as described in Protocol 1. Many modern mass spectrometry software packages have built-in algorithms to perform this correction automatically after the initial determination of the crosstalk factors.[1][3]

Visualizations

Isotopic_Crosstalk_Correction_Workflow Workflow for Isotopic Crosstalk Correction cluster_0 1. Initial Assessment cluster_1 2. Crosstalk Evaluation cluster_2 3. Correction & Final Analysis start Start Nicotine Analysis prep_standards Prepare Unlabeled Analyte and Labeled IS Solutions start->prep_standards analyze_analyte Analyze High Concentration Unlabeled Analyte prep_standards->analyze_analyte analyze_is Analyze Labeled IS Solution prep_standards->analyze_is check_analyte_contribution Monitor IS Channel for Analyte Contribution analyze_analyte->check_analyte_contribution check_is_contribution Monitor Analyte Channel for IS Contribution analyze_is->check_is_contribution decision Is Crosstalk Significant? check_analyte_contribution->decision check_is_contribution->decision calculate_correction Calculate Correction Factors (f_A->IS and f_IS->A) decision->calculate_correction Yes no_correction Proceed with Quantification (Crosstalk is Negligible) decision->no_correction No apply_correction Apply Mathematical Correction to Sample Data calculate_correction->apply_correction end End of Analysis apply_correction->end no_correction->end

Caption: Workflow for identifying, evaluating, and correcting isotopic crosstalk.

Logical_Relationship Logical Relationship of Isotopic Crosstalk cluster_analyte Analyte (Nicotine) cluster_is Internal Standard (Nicotine-d4) cluster_measured Measured Signals analyte_signal True Analyte Signal (A_true) measured_analyte Measured Analyte Signal analyte_signal->measured_analyte analyte_isotope Natural Isotope Contribution (e.g., M+1, M+2) measured_is Measured IS Signal analyte_isotope->measured_is Crosstalk (f_A->IS) is_signal True IS Signal (IS_true) is_signal->measured_is is_impurity Unlabeled Impurity is_impurity->measured_analyte Crosstalk (f_IS->A)

Caption: The components contributing to measured signals in the presence of crosstalk.

References

Technical Support Center: Synthesis and Purification of 15N-Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 15N-nicotine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of 15N-nicotine?

A1: The primary challenges in the synthesis of 15N-nicotine include ensuring the efficient incorporation of the 15N isotope, minimizing side reactions that can reduce yield and complicate purification, and handling the reagents and intermediates, some of which can be sensitive. For instance, in syntheses involving the Eschweiler-Clarke reaction for N-methylation, controlling the reaction conditions is crucial to prevent the formation of byproducts.[1][2][3] Similarly, in methods like the Hofmann-Löffler-Freytag reaction, the reactivity of intermediates can be a challenge to manage.

Q2: What is a common and cost-effective source for the 15N label?

A2: A common and inexpensive source for the 15N label is 15N-enriched ammonium chloride. This can be treated with a base, such as potassium hydroxide, to generate 15N-enriched ammonia in good yield, which can then be used in the synthesis.

Q3: What are the typical impurities encountered during 15N-nicotine purification?

A3: Impurities can arise from both the synthesis and degradation of nicotine. Synthesis-related impurities may include unreacted precursors (e.g., 15N-nornicotine), byproducts from side reactions, and residual solvents. Nicotine can also degrade to form products like cotinine, myosmine, and nicotine-N'-oxide, especially when exposed to heat, light, or oxygen.

Q4: Which analytical techniques are best suited for assessing the purity of 15N-nicotine?

A4: A combination of chromatographic and spectrometric techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying purity and separating nicotine from its related alkaloids.[4][5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive for identifying and quantifying trace-level impurities and degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for purity assessment. For confirming the incorporation and position of the 15N label, 15N NMR spectroscopy is essential.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of 15N-Nornicotine - Incomplete reaction during reductive aminocyclization.- Suboptimal pH for the reaction.- Inefficient generation of 15N-ammonia from 15N-ammonium chloride.- Ensure all reagents are fresh and anhydrous.- Optimize the reaction time and temperature.- Carefully control the pH of the reaction mixture.- Ensure complete conversion of 15N-ammonium chloride to 15N-ammonia before its use.
Low Yield in Eschweiler-Clarke Methylation Step - Insufficient excess of formaldehyde or formic acid.- Reaction temperature is too low or reaction time is too short.- Degradation of the product due to excessive heat.- Use a sufficient excess of both formaldehyde and formic acid.[1][3]- Heat the reaction mixture to around 80-100°C for several hours.[4][6]- Monitor the reaction progress to avoid prolonged heating after completion.
Formation of Quaternary Ammonium Salts - Although unlikely in a properly conducted Eschweiler-Clarke reaction, it can be a concern with other methylating agents.- The Eschweiler-Clarke reaction is self-limiting and stops at the tertiary amine, preventing the formation of quaternary salts.[1][6][7]
Side Product Formation (e.g., Pyrrole Derivatives) - In some synthetic routes, oxidation of intermediates can lead to undesired aromatic byproducts.- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.- Use appropriate reducing agents and control the reaction conditions carefully.
Purification Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Product Decomposition During Distillation - Excessive temperature leading to thermal degradation.- Presence of oxygen causing oxidation.- Use vacuum distillation to lower the boiling point of nicotine.[8]- Ensure the distillation apparatus is leak-free and maintain a high vacuum.- Introduce an inert gas like nitrogen or argon into the system.
"Bumping" or Uneven Boiling During Vacuum Distillation - Lack of boiling chips or inadequate stirring.- Too rapid heating.- Add boiling chips or use a magnetic stirrer to ensure smooth boiling.- Apply heat gradually and evenly to the distillation flask.
Peak Tailing in HPLC Purification - Secondary interactions between the basic nicotine molecule and residual silanol groups on the C18 column.- Inappropriate mobile phase pH.- Add a competing base or an ion-pairing agent to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid).[9]- Adjust the mobile phase to a pH where nicotine is consistently ionized.[9]- Use a column with end-capping to minimize exposed silanol groups.
Co-elution of Impurities with 15N-Nicotine in HPLC - Suboptimal mobile phase composition or gradient.- Column overloading.- Optimize the mobile phase gradient to improve the resolution between peaks.[9]- Reduce the sample load injected onto the column.[5][10]- Experiment with different column chemistries (e.g., phenyl-hexyl instead of C18).[9]
Low Recovery After Purification - Loss of product during transfer steps.- Incomplete extraction from the purification matrix (e.g., silica gel, HPLC column).- Adsorption of the isotopically labeled compound to surfaces.- Minimize the number of transfer steps.- Ensure complete elution from the column by using a sufficiently strong solvent.- Pre-treat glassware or use silanized vials to reduce adsorption.[5][11]

Quantitative Data Summary

Parameter Synthesis/Purification Method Reported Value Reference
Overall Yield Reductive aminocyclization & Eschweiler-Clarke26% (from 3-bromopyridine)[10]
Yield of Methylation Step Eschweiler-Clarke reaction of 15N-nornicotine87%
Overall Yield From ethyl nicotinate~31%[4]
Purity Vacuum Distillation>98%
Purity Two-step vacuum distillationHigh purity, colorless liquid

Experimental Protocols

Synthesis of [15N-pyrrolidinyl]-Nicotine

This protocol is based on the synthesis described by Vo-Thanh et al. (2001).

Step 1: Generation of 15N-Ammonia

  • In a flask equipped with a gas inlet tube, place commercially available 15N-enriched ammonium chloride.

  • Add potassium hydroxide pellets to the flask.

  • Gently heat the mixture to generate 15N-ammonia gas.

  • Bubble the generated 15N-ammonia gas through anhydrous methanol to create a methanolic ammonia solution.

Step 2: Synthesis of 15N-Nornicotine

  • To a solution of the precursor 1,4-ketoaldehyde in methanol, add the prepared 15N-methanolic ammonia solution in excess.

  • Add sodium cyanoborohydride to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., dichloromethane).

  • Purify the crude product by column chromatography to obtain 15N-nornicotine.

Step 3: N-Methylation of 15N-Nornicotine (Eschweiler-Clarke Reaction)

  • Dissolve the purified 15N-nornicotine in a mixture of formic acid (98%) and formaldehyde (37% aqueous solution).[6]

  • Heat the reaction mixture at 80-90°C for several hours (e.g., 15-18 hours).[4][6]

  • Cool the reaction to room temperature and make it alkaline by the addition of a base (e.g., NaOH solution).

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 15N-nicotine.

Purification of 15N-Nicotine by Vacuum Distillation
  • Apparatus Setup : Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation : Place the crude 15N-nicotine in the distillation flask with a magnetic stir bar or boiling chips.

  • Distillation Process :

    • Begin stirring the crude nicotine.

    • Gradually apply vacuum to the system, aiming for a pressure below 1 mmHg.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the appropriate temperature and pressure for nicotine (e.g., 75-76°C at 0.5 mmHg).[4]

    • Discard any initial lower-boiling fractions and any high-boiling residue.

  • Product Collection : Collect the purified, colorless 15N-nicotine in the receiving flask.

  • Shutdown : Once the distillation is complete, cool the system to room temperature before slowly releasing the vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Products & Intermediates 15N-NH4Cl 15N-Ammonium Chloride Generate_NH3 Generate 15N-Ammonia (KOH) 15N-NH4Cl->Generate_NH3 Ketoaldehyde 1,4-Ketoaldehyde Precursor Aminocyclization Reductive Aminocyclization (NaBH3CN) Ketoaldehyde->Aminocyclization Generate_NH3->Aminocyclization 15N-Ammonia 15N_Nornicotine 15N-Nornicotine Aminocyclization->15N_Nornicotine Methylation Eschweiler-Clarke Methylation (HCHO, HCOOH) 15N_Nicotine Crude 15N-Nicotine Methylation->15N_Nicotine 15N_Nornicotine->Methylation

Caption: Workflow for the synthesis of 15N-nicotine.

Purification_Workflow Crude_Nicotine Crude 15N-Nicotine Vacuum_Distillation Vacuum Distillation Crude_Nicotine->Vacuum_Distillation Impurity_Check Purity > 98%? Vacuum_Distillation->Impurity_Check HPLC_Purification Preparative HPLC Purity_Analysis Purity & Isotopic Analysis (LC-MS, NMR) HPLC_Purification->Purity_Analysis Pure_Product Pure 15N-Nicotine Purity_Analysis->Pure_Product Impurity_Check->HPLC_Purification No Impurity_Check->Pure_Product Yes

Caption: General workflow for the purification of 15N-nicotine.

Troubleshooting_Logic Start Low Final Yield Check_Synthesis Check Synthesis Yields Start->Check_Synthesis Check_Purification Check Purification Recovery Start->Check_Purification Synthesis_OK Synthesis Yields OK Check_Synthesis->Synthesis_OK Yes Synthesis_Low Low Synthesis Yield Check_Synthesis->Synthesis_Low No Purification_OK Purification Recovery OK Check_Purification->Purification_OK Yes Purification_Low Low Purification Recovery Check_Purification->Purification_Low No Troubleshoot_Synthesis Troubleshoot Synthesis: - Reagent Quality - Reaction Conditions Synthesis_Low->Troubleshoot_Synthesis Troubleshoot_Purification Troubleshoot Purification: - Product Decomposition - Adsorption Losses Purification_Low->Troubleshoot_Purification

Caption: Logic diagram for troubleshooting low yield issues.

References

achieving baseline resolution of nicotine enantiomers with 15N labeling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chiral Separation of Nicotine Enantiomers

Welcome to the technical support center for the analysis of nicotine enantiomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals. The focus is on achieving baseline chromatographic resolution of nicotine enantiomers, with clarification on the role of 15N isotopic labeling in quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for achieving baseline resolution of nicotine enantiomers?

A1: The primary and most effective method for separating nicotine enantiomers, (S)-(-)-nicotine and (R)-(+)-nicotine, is chiral chromatography.[1][2] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[1][3] Common chromatography techniques employed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[1][2][4]

Q2: What is the role of 15N labeling in the analysis of nicotine enantiomers?

A2: 15N labeling is not used to achieve or improve the chromatographic separation of nicotine enantiomers. Instead, 15N-labeled nicotine is primarily used as an internal standard for accurate quantification via isotope dilution mass spectrometry (IDMS).[5] Because the 15N-labeled standard is chemically identical to the analyte, it co-elutes with the unlabeled nicotine enantiomer and can correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[6] This ensures high precision and accuracy in determining the concentration of each enantiomer after they have been separated by chiral chromatography.

Q3: Why is 15N or 13C labeling preferred over deuterium (2H) labeling for internal standards in LC-MS?

A3: While deuterium labeling is common, it can sometimes cause a slight change in the retention time of the labeled compound compared to its unlabeled counterpart.[7] This phenomenon, known as the chromatographic isotope effect, can lead to partial separation of the analyte and the internal standard, potentially compromising quantification accuracy.[5] Using heavier isotopes like 15N or 13C minimizes this effect, ensuring that the internal standard and the analyte have nearly identical chromatographic behavior.[5]

Q4: What does "baseline resolution" mean in chromatography?

A4: Baseline resolution refers to the complete separation of two adjacent peaks in a chromatogram, where the signal returns to the baseline between the peaks. Quantitatively, it is generally accepted that a resolution factor (Rs) of 1.5 or greater indicates baseline resolution.[8] This level of separation is crucial for accurate and independent quantification of each compound.

Q5: What are common types of chiral stationary phases (CSPs) used for nicotine enantiomer separation?

A5: Polysaccharide-based CSPs are very common for this application. These include columns with stationary phases made of cellulose or amylose derivatives coated on a silica support, such as Chiralcel OJ and CHIRALPAK series columns.[2][8] Another class of effective CSPs are those based on macrocyclic glycopeptides.[2] The choice of column depends on the specific chromatographic technique (HPLC, SFC, etc.) and the desired separation conditions.

Troubleshooting Guide

Issue 1: Poor or No Separation of Enantiomer Peaks

Potential Cause Troubleshooting Steps
Incorrect Chiral Column Verify that you are using a chiral column specifically demonstrated to be effective for nicotine enantiomers (e.g., CHIRALPAK AGP, Lux Cellulose-2, Chiralcel OJ-3).[2][8] Not all chiral columns can resolve all enantiomeric pairs.
Inappropriate Mobile Phase The composition of the mobile phase is critical. For reversed-phase LC, ensure the correct ratio of aqueous buffer (e.g., ammonium formate) to organic solvent (e.g., methanol or acetonitrile).[8] For normal phase or SFC, ensure the correct modifier and additive concentrations are used.[4]
Incorrect Temperature Column temperature can significantly affect selectivity. Test temperatures slightly above and below your current setting (e.g., in 5 °C increments) to see if resolution improves.
Flow Rate Too High A high flow rate can reduce the interaction time between the enantiomers and the chiral stationary phase, leading to poor resolution. Try reducing the flow rate to allow for better equilibration and separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Secondary Interactions Nicotine is a basic compound. Unwanted interactions with acidic sites on the silica support can cause peak tailing. Add a basic additive to the mobile phase, such as ammonium hydroxide (NH₄OH) or diethylamine (DEA), to block these sites and improve peak shape.[4][8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Reduce the injection volume or dilute the sample and re-inject.
Column Contamination or Degradation If performance degrades over time, the column may be contaminated or the stationary phase may be damaged. Flush the column with a strong solvent recommended by the manufacturer. If this fails, the column may need to be replaced.

Issue 3: Excessively Long Retention Times

Potential Cause Troubleshooting Steps
Mobile Phase Too Weak The mobile phase may not have sufficient elution strength. Increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase to decrease retention times.[8]
Flow Rate Too Low While a lower flow rate can improve resolution, an excessively low rate will lead to long analysis times. Find a balance between resolution and run time by incrementally increasing the flow rate.
Incorrect Method (e.g., GC vs. LC) Some methods are inherently slower. For example, certain GC methods for nicotine enantiomers have been reported to have very long run times, prompting a switch to faster LC-MS/MS methods.[1][9]

Experimental Protocols & Data

Protocol 1: UPLC-MS/MS for Nicotine Enantiomers

This protocol is based on a method for the baseline separation of nicotine enantiomers using a chiral stationary phase with mass spectrometric detection.[8]

1. System and Materials:

  • Chromatography System: UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chiral Column: CHIRALPAK AGP (150 x 4 mm, 5 µm particle size).[8]

  • Internal Standard: 15N-labeled (S)-nicotine for quantification.

  • Sample Preparation: Dilute samples in the mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 90:10 (v/v) of 30 mM ammonium formate with 0.3% NH₄OH (A) and methanol (B).[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection Volume: 2 µL.[8]

3. Mass Spectrometer Settings (MRM Mode):

  • Ionization Mode: ESI Positive.

  • Source Temperature: 150 °C.[8]

  • Desolvation Temperature: 500 °C.[8]

  • MRM Transitions: Monitor appropriate precursor-to-product ion transitions for nicotine and the 15N-labeled internal standard.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the chiral separation of nicotine enantiomers. Baseline resolution is typically achieved with Rs > 1.5.

Parameter Method 1 (UPLC-MS/MS) [8]Method 2 (SFC) [4]Method 3 (HPLC-UV) [10]
Technique UPLC-MS/MSSFC-UVHPLC-UV
Column CHIRALPAK AGP (150 x 4 mm, 5 µm)CHIRALPAK IG-3AZYP Nicoshell (100 x 4.6 mm, 2.7 µm)
Mobile Phase / CO₂ Modifier 90:10 (v/v) 30 mM Ammonium Formate (0.3% NH₄OH) : MethanolCO₂ with Isopropanol (IPA) modifier and basic additiveIsocratic 0.2% Ammonium Formate in Methanol
Flow Rate 0.4 mL/minNot SpecifiedNot Specified
Resolution (Rs) > 1.5 (Baseline)Baseline Separation AchievedNot Specified

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of nicotine enantiomers using chiral chromatography and a 15N-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., e-liquid, biological matrix) Spike Spike with 15N-Nicotine Internal Standard Sample->Spike Extract Extraction & Dilution Spike->Extract Inject Inject into LC System Extract->Inject ChiralSep Chiral Column Separation Inject->ChiralSep Detect MS/MS Detection (MRM Mode) ChiralSep->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Quantify Quantification (Ratio to IS) Integrate->Quantify Report Final Report ([R] & [S] Conc.) Quantify->Report

Caption: Workflow for quantitative analysis of nicotine enantiomers.

Troubleshooting Logic

This diagram outlines the logical steps for troubleshooting poor peak resolution in a chiral separation experiment.

G Start Start: Poor Resolution (Rs < 1.5) CheckColumn Is the correct chiral column installed? Start->CheckColumn CheckMobilePhase Is the mobile phase composition correct? CheckColumn->CheckMobilePhase Yes Failure Consult Column Manufacturer CheckColumn->Failure No OptimizeFlow Optimize Flow Rate (e.g., decrease by 20%) CheckMobilePhase->OptimizeFlow Yes CheckMobilePhase->Failure No OptimizeTemp Optimize Temperature (e.g., test +/- 5 °C) OptimizeFlow->OptimizeTemp Success Resolution Achieved (Rs >= 1.5) OptimizeTemp->Success OptimizeTemp->Failure If no improvement

Caption: Troubleshooting logic for poor enantiomer resolution.

References

Validation & Comparative

Validation of an Analytical Method for Nicotine Quantification Using (S)-(-)-Nicotine-¹⁵N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an analytical method utilizing (S)-(-)-Nicotine-¹⁵N as an internal standard against alternative methods for the quantification of nicotine. The use of a stable isotope-labeled internal standard like (S)-(-)-Nicotine-¹⁵N in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for achieving high accuracy and precision in bioanalytical studies. This document outlines the performance characteristics of this method, details the experimental protocols, and provides visual representations of the underlying scientific principles.

Method Performance Comparison

The use of (S)-(-)-Nicotine-¹⁵N as an internal standard in LC-MS/MS methods for nicotine quantification offers significant advantages in terms of accuracy and reproducibility by effectively compensating for matrix effects and variations in sample processing. The following table summarizes the key performance metrics of a validated LC-MS/MS method using an isotopically labeled internal standard compared to other common analytical techniques.

Performance MetricLC-MS/MS with (S)-(-)-Nicotine-¹⁵N Internal StandardGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Limit of Detection (LOD) 0.05 - 1 ng/mL[1][2]0.1 - 5 ng/mL5 - 20 ng/mL
Limit of Quantification (LOQ) 0.27 - 2.5 ng/mL[1][2][3]0.5 - 10 ng/mL20 - 50 ng/mL
Linearity (R²) > 0.99[1][4]> 0.99> 0.98
Accuracy (% Bias) 0 - 10%[5]< 15%< 20%
Precision (% CV) 2 - 9%[5]< 15%< 15%
Specificity High (based on mass-to-charge ratio)High (based on mass spectrum)Moderate (potential for interferences)
Sample Throughput HighModerateModerate

Experimental Protocols

A robust and reliable analytical method is underpinned by a well-defined experimental protocol. The following sections detail the key steps for the quantification of nicotine in a biological matrix (e.g., plasma or urine) using LC-MS/MS with (S)-(-)-Nicotine-¹⁵N as an internal standard.

Sample Preparation and Extraction

A solid-phase extraction (SPE) method is commonly employed to isolate nicotine and the internal standard from the biological matrix, remove potential interferences, and concentrate the analytes.

  • Sample Pre-treatment: To a 1 mL aliquot of the biological sample (e.g., plasma or urine), add 50 µL of the (S)-(-)-Nicotine-¹⁵N internal standard solution (concentration to be optimized based on expected nicotine levels).

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analytes (nicotine and (S)-(-)-Nicotine-¹⁵N) with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The separation and detection of nicotine and its internal standard are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is employed.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. The precursor to product ion transitions for nicotine and (S)-(-)-Nicotine-¹⁵N are monitored. For example:

      • Nicotine: m/z 163.1 → 130.1

      • (S)-(-)-Nicotine-¹⁵N: m/z 164.1 → 131.1

Visualizing the Scientific Context

To better understand the experimental process and the biological target of nicotine, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma/Urine) add_is Add (S)-(-)-Nicotine-¹⁵N Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms Inject Reconstituted Sample data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of nicotine using (S)-(-)-Nicotine-¹⁵N.

nAChR_signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Activation cluster_downstream Downstream Signaling Nicotine Nicotine nAChR nAChR Nicotine->nAChR Binds to Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Signal Increased Intracellular Ca²⁺ Ion_Channel->Ca_Signal Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signal->MAPK_ERK Gene_Expression Altered Gene Expression PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression Cellular_Responses Cellular Responses (e.g., Proliferation, Survival) Gene_Expression->Cellular_Responses Leads to

Caption: Simplified signaling pathway of the nicotinic acetylcholine receptor (nAChR).[7][8][9][10][11]

References

A Comparative Guide to (S)-(-)-Nicotine-15N and Deuterated Nicotine Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis and pharmacokinetic studies, the precise quantification of nicotine is paramount. The use of stable isotope-labeled (SIL) internal standards in mass spectrometry-based methods is the gold standard for achieving accurate and reliable results.[1] This guide provides an objective comparison between two common types of SIL internal standards for nicotine analysis: (S)-(-)-Nicotine-15N and various deuterated nicotine standards (e.g., nicotine-d3, nicotine-d4).

The choice of an internal standard is critical as it directly impacts the quality of the analytical data. An ideal internal standard should co-elute with the analyte and experience identical ionization effects, thereby compensating for variations during sample preparation and analysis.[1] While both 15N-labeled and deuterated standards are designed to mimic the behavior of endogenous nicotine, subtle differences in their physicochemical properties can influence their performance.

Theoretical Performance Comparison

Stable isotope labeled internal standards are considered superior to using structural analogues because they behave nearly identically to the analyte during sample extraction, chromatography, and ionization.[1][2][3] However, the choice between different isotopes, such as ¹⁵N and deuterium (²H or D), can have implications for analytical accuracy.

FeatureThis compoundDeuterated Nicotine Standards (e.g., Nicotine-d3, -d4)
Isotopic Stability High. The ¹⁵N isotope is incorporated into the pyridine or pyrrolidine ring and is not susceptible to exchange.[2][3]Generally stable, but deuterium atoms, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent, which can compromise quantification.[3]
Chromatographic Co-elution Expected to have near-perfect co-elution with unlabeled nicotine due to the negligible effect of ¹⁵N substitution on the molecule's polarity and chemical properties.[3]May exhibit a slight chromatographic shift (isotope effect), leading to partial or complete separation from the unlabeled analyte. This can result in differential matrix effects and impact the accuracy of quantification.[4][5]
Mass Difference Provides a mass shift of +1 or +2 amu per ¹⁵N atom, depending on the labeling pattern.Typically provides a mass shift of +3 or +4 amu, which is a significant difference from the analyte, reducing the risk of isotopic cross-talk.
Potential for Isotopic Contribution Minimal risk of contribution to the analyte's signal due to the low natural abundance of ¹⁵N.Natural abundance of ¹³C in the deuterated standard can sometimes contribute to the signal of the unlabeled analyte, especially at high concentrations of the internal standard.
Cost Generally higher due to the more complex synthesis routes for introducing ¹⁵N.[3]Often more readily available and less expensive to synthesize.[3][4]

Experimental Data Summary

While a direct head-to-head experimental comparison between this compound and deuterated nicotine standards was not found in the reviewed literature, numerous validated methods utilizing deuterated nicotine standards demonstrate their suitability for routine analysis. These studies report acceptable linearity, accuracy, and precision for the quantification of nicotine in various biological matrices.

The following table summarizes typical performance data from validated LC-MS/MS methods using deuterated nicotine internal standards. It is anticipated that a method employing this compound would yield similar or potentially improved performance, particularly in complex matrices where chromatographic co-elution is critical for mitigating matrix effects.

ParameterNicotine-d3[6]Nicotine-d4
Matrix Human PlasmaHuman Plasma
Concentration Range 2-100 ng/mL0.50 - 35.0 ng/mL[7]
Linearity (r²) > 0.99> 0.995[7]
Accuracy (% Bias) Within ±15%87.7% to 105.8%[7]
Precision (% RSD) < 15%< 15%[7]

Experimental Protocols

Below are representative experimental protocols for the quantification of nicotine in human plasma using a deuterated internal standard. A similar protocol would be employed for this compound, with adjustments to the mass transitions monitored by the mass spectrometer.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • To 50 µL of human plasma, add 100 µL of ice-cold methanol containing the deuterated nicotine internal standard (e.g., nicotine-d4 at a specific concentration).[7]

  • Vortex the mixture for 30 seconds to precipitate proteins.[7]

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[7]

  • Transfer the supernatant to a new vial and dilute 1:1 with the aqueous mobile phase.[7]

  • Inject the resulting solution into the LC-MS/MS system.[7]

Sample Preparation: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects.

  • Fortify 1 mL of plasma or urine sample with 50 µL of a 1 µg/mL solution of the deuterated internal standard.[8]

  • For plasma samples, add 1 mL of 10% aqueous trichloroacetic acid to precipitate proteins, vortex, and centrifuge.[8] For urine samples, acidify with 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5).[8]

  • Load the supernatant (for plasma) or the acidified urine onto a conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or Phenyl-Hexyl column is commonly used.[7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[7]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for nicotine analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for nicotine and the internal standard are monitored.

Visualizations

Analytical Workflow for Nicotine Quantification

Figure 1. General workflow for nicotine quantification using a stable isotope-labeled internal standard. cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard (this compound or Deuterated Nicotine) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Peak Area Ratio) MS->Quant

Caption: General workflow for nicotine quantification.

Signaling Pathway of Nicotine Metabolism

Figure 2. Major metabolic pathway of nicotine. Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Caption: Major metabolic pathway of nicotine.

References

Cross-Validation of Nicotine Assays: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nicotine in biological matrices is paramount for a wide range of research, from pharmacokinetic studies and toxicological assessments to the development of smoking cessation therapies. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an appropriate internal standard (IS) to ensure accuracy and precision. The choice of internal standard is a critical method development parameter, as it can significantly impact the reliability of the results by compensating for variations in sample preparation, injection volume, and matrix effects.

This guide provides an objective comparison of the performance of different internal standards used in nicotine assays, supported by experimental data. We will delve into the experimental protocols for the validation of nicotine assays and visualize the key workflows and relationships.

Data Presentation: Comparison of Internal Standards

The ideal internal standard for LC-MS/MS analysis is a stable, isotopically labeled analog of the analyte, as it shares very similar chemical and physical properties, leading to comparable behavior during sample processing and analysis. For nicotine, the most commonly used internal standards are deuterated analogs, such as nicotine-d3 and nicotine-d4.

The following table summarizes the performance of nicotine-d4 as an internal standard for the quantification of nicotine, including a cross-validation with nicotine-d3 to assess precision and accuracy. The data is based on a validated method for nicotine analysis from various sample types by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS).[1]

ParameterNicotine-d4 as IS for NicotineNicotine-d4 as IS for Nicotine-d3 Spike
Linearity (R²) > 0.999Not Applicable
Concentration Range 5 - 2000 ng/mLLow, Medium, High Spikes
Precision (RSD%) - Low Level Varies by sample matrix10.8% (Sample A)
Precision (RSD%) - Medium Level Varies by sample matrix11.4% (Sample C)
Precision (RSD%) - High Level Varies by sample matrix3.8% (Sample B)
Accuracy (% Recovery) - Low Level Not specified98.7% (Sample A)
Accuracy (% Recovery) - Medium Level Not specified102.1% (Sample C)
Accuracy (% Recovery) - High Level Not specified105.6% (Sample B)

Data synthesized from a validated HILIC-MS/MS method for environmental nicotine exposure.[1] Sample A, B, and C represent different sample matrices.

The use of nicotine-d4 as an internal standard for the quantification of both native nicotine and a spiked nicotine-d3 standard demonstrates excellent performance, with high linearity, precision, and accuracy.[1] The choice between nicotine-d3 and nicotine-d4 often comes down to commercial availability and the potential for isotopic cross-contribution, which should be assessed during method development. While non-deuterated analogs can be used, they are generally not recommended due to differences in physicochemical properties that can lead to inadequate compensation for matrix effects and other sources of variability.

Experimental Protocols

A robust and reliable LC-MS/MS method for the quantification of nicotine requires a well-defined and validated experimental protocol. The following is a representative protocol synthesized from established methods.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Aliquoting: Take a precise volume of the biological sample (e.g., 100 µL of plasma, saliva, or urine).

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., nicotine-d4 at a final concentration of 20 ng/mL) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation (for plasma/serum): Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes), vortex, and centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the supernatant from the protein precipitation step or the diluted urine/saliva sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the nicotine and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a specific volume of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A HILIC column (e.g., for separating the polar nicotine molecule from matrix components) or a C18 reversed-phase column.[1]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nicotine: Precursor ion (m/z) 163.1 → Product ion (m/z) 132.1

      • Nicotine-d4: Precursor ion (m/z) 167.1 → Product ion (m/z) 136.1

    • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA) for the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra- and inter-day precision.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Mandatory Visualization

Nicotine Signaling Pathway

Nicotine primarily exerts its effects by binding to and activating nicotinic acetylcholine receptors (nAChRs). This activation leads to the opening of the ion channel and a cascade of downstream signaling events that influence a wide range of cellular processes, including neurotransmitter release, cell survival, and proliferation.

Nicotine_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR PLC PLC nAChR->PLC PI3K PI3K nAChR->PI3K Ras Ras nAChR->Ras IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Ca_release->PKC Cellular_Response Cellular Response (Neurotransmitter Release, Gene Expression, Cell Survival) PKC->Cellular_Response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Caption: Nicotine-induced nAChR signaling pathways.

Experimental Workflow for Nicotine Assay Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of different internal standards in a nicotine assay.

Experimental_Workflow cluster_prep Sample Preparation cluster_is Internal Standard Addition cluster_analysis Analysis and Validation Sample_Collection Biological Sample Collection Spike_Nicotine Spike with Known Concentrations of Nicotine Sample_Collection->Spike_Nicotine Aliquoting Aliquot Samples into Different Groups Spike_Nicotine->Aliquoting Spike_IS1 Spike Group 1 with Internal Standard 1 (e.g., Nicotine-d3) Aliquoting->Spike_IS1 Spike_IS2 Spike Group 2 with Internal Standard 2 (e.g., Nicotine-d4) Aliquoting->Spike_IS2 Spike_IS3 Spike Group 3 with Internal Standard 3 (e.g., Non-deuterated analog) Aliquoting->Spike_IS3 Extraction Sample Extraction (e.g., SPE) Spike_IS1->Extraction Spike_IS2->Extraction Spike_IS3->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Validation Performance Evaluation (Accuracy, Precision, Matrix Effect) Data_Processing->Validation Comparison Comparative Analysis of Internal Standard Performance Validation->Comparison

Caption: Workflow for nicotine assay cross-validation.

Logical Relationships in Internal Standard Comparison

The selection of an internal standard is based on a set of logical relationships that aim to ensure the reliability of the analytical method.

Logical_Relationships cluster_properties Ideal Internal Standard Properties cluster_performance Performance Metrics Physicochemical Similar Physicochemical Properties to Analyte Accuracy High Accuracy Physicochemical->Accuracy Precision High Precision Physicochemical->Precision Coelution Co-elution with Analyte Matrix_Effect_Comp Effective Matrix Effect Compensation Coelution->Matrix_Effect_Comp No_Interference No Isotopic Cross-Interference No_Interference->Accuracy Stable Stable Isotope Label Stable->Precision Reliable_Quantification Reliable Nicotine Quantification Accuracy->Reliable_Quantification Precision->Reliable_Quantification Matrix_Effect_Comp->Reliable_Quantification

Caption: Logic for internal standard selection.

References

A Comparative Guide to Nicotine Quantification: Evaluating Linearity and Range with ¹⁵N-Nicotine and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nicotine is paramount. This guide provides a comparative analysis of the linearity and range of various analytical methods for nicotine quantification, with a special focus on the use of ¹⁵N-nicotine as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate method for your research needs.

The quantification of nicotine, a key psychoactive component of tobacco and a primary analyte in pharmacology and toxicology studies, demands high precision and accuracy. The use of a stable isotope-labeled internal standard, such as ¹⁵N-nicotine, in conjunction with LC-MS/MS is considered a gold-standard approach due to its ability to correct for matrix effects and variations in sample preparation and instrument response. This guide will compare the performance of this method with other commonly employed techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison of Nicotine Quantification Methods

The following table summarizes the linearity and quantification range for nicotine analysis using different analytical techniques. The data presented is a synthesis from various validation studies.

Analytical MethodInternal StandardMatrixLinearity (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
LC-MS/MS ¹⁵N-Nicotine (or other isotopic labels e.g., Nicotine-d4) Human Plasma>0.990.15 ng/mL[1]35 ng/mL[1]
Urine≥0.995[2]0.4 ng/mL[2]1,000 ng/mL[2]
E-liquids>0.999[3]50 pg on-column[3]20 ng on-column[3]
GC-MS QuinolineE-liquids>0.99990.01 mg/mL1 mg/mL
8-hydroxyquinolineE-liquids0.99946 ng/mL13,792 ng/mL
HPLC-UV None (External Standard)E-liquids0.9994100 µg/mL1,000 µg/mL

Experimental Protocols

Nicotine Quantification in Human Plasma using LC-MS/MS with ¹⁵N-Nicotine Internal Standard

This protocol is a representative example for the quantification of nicotine in a biological matrix.

a. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (containing ¹⁵N-nicotine).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nicotine: Precursor ion (m/z) 163.1 → Product ion (m/z) 132.1.

      • ¹⁵N-Nicotine: Precursor ion (m/z) 165.1 → Product ion (m/z) 134.1.

c. Calibration Curve:

Prepare a series of calibration standards by spiking known concentrations of nicotine into blank plasma. Process these standards alongside the unknown samples. The concentration range for nicotine in this example is 0.1 ng/mL to 50 ng/mL.

Nicotine Quantification in E-liquids using GC-MS

a. Sample Preparation:

  • Dilute the e-liquid sample with methanol to bring the nicotine concentration within the calibration range. A typical dilution is 1:1000.

  • Add an internal standard (e.g., quinoline) to the diluted sample.

  • Vortex the sample to ensure homogeneity.

b. GC-MS Conditions:

  • Gas Chromatography:

    • Column: A suitable capillary column for amine analysis (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for target ions of nicotine and the internal standard.

Workflow for Nicotine Quantification using ¹⁵N-Nicotine by LC-MS/MS

Nicotine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add ¹⁵N-Nicotine Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Nicotine / ¹⁵N-Nicotine) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Experimental workflow for nicotine quantification using ¹⁵N-nicotine.

Discussion

The choice of an analytical method for nicotine quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

LC-MS/MS with ¹⁵N-Nicotine: This method offers the highest sensitivity and selectivity, making it ideal for the analysis of nicotine in complex biological matrices such as plasma and urine, where concentrations can be very low. The use of a stable isotope-labeled internal standard like ¹⁵N-nicotine effectively compensates for any sample loss during preparation and for matrix-induced ion suppression or enhancement, leading to highly accurate and precise results. The linearity of this method is excellent over a wide dynamic range.

GC-MS: GC-MS is a robust and reliable technique, particularly for less complex matrices like e-liquids. It provides good sensitivity and selectivity. While not as sensitive as LC-MS/MS for trace-level analysis in biological fluids, it is a cost-effective and widely available technique for quality control of nicotine-containing products.

HPLC-UV: HPLC-UV is the most accessible of the three techniques. However, it has lower sensitivity and is more susceptible to interference from other compounds in the sample matrix that may absorb UV light at the same wavelength as nicotine. Therefore, it is best suited for the analysis of samples with relatively high concentrations of nicotine and a simple matrix, such as pharmaceutical formulations or some e-liquids.

References

Navigating Nicotine Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nicotine is paramount for a wide range of studies, from pharmacokinetic assessments to monitoring tobacco exposure. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the gold standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with stable isotope dilution analysis.

While the principles of stable isotope dilution are broadly applicable, the scientific literature predominantly features the use of deuterated (e.g., nicotine-d₄) internal standards for nicotine analysis. ¹⁵N-labeled internal standards, while functionally equivalent in providing a mass shift for detection, are less commonly reported in published methodologies for this specific application. This guide will use data from methods employing deuterated internal standards as a robust representation of the stable isotope dilution technique.

Performance Benchmarks: A Comparative Overview

The choice of analytical method significantly impacts the sensitivity and accuracy of nicotine quantification. Below is a summary of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for nicotine using various techniques.

Analytical MethodInternal Standard (IS) TypeMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Citation(s)
LC-MS/MS Stable Isotope (Deuterated) Plasma Not Reported0.15[1]
LC-MS/MS Stable Isotope (Deuterated) Plasma 0.04Not Reported, but linearity from 2[2]
LC-MS/MS Stable Isotope (Deuterated) Urine Not Reported2.0 - 10.0 (for various metabolites)[3][4]
GC-MS Structural Analog (Quinoline) E-liquid Not specified, but linear from 10Not specified, but linear from 10[5]
GC-MS None specified Tobacco Not specifiedNot specified, but validated[6]
RP-HPLC None specified Tobacco 0.41 (µg/mL)1.23 (µg/mL)[7]

As the data indicates, LC-MS/MS with stable isotope dilution consistently offers the highest sensitivity, enabling the detection and quantification of nicotine at sub-nanogram per milliliter levels in biological matrices.

The Workflow of Choice: Stable Isotope Dilution with LC-MS/MS

The superior accuracy and precision of using a stable isotope-labeled internal standard, such as a ¹⁵N-labeled or more commonly a deuterated analog, stems from its ability to compensate for variations in sample preparation and instrument response. The internal standard behaves almost identically to the analyte of interest (nicotine) throughout the extraction and ionization process, but is distinguishable by its mass.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with 15N- or Deuterated-Nicotine IS Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Integration Peak Area Integration (Nicotine & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Nicotine/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Fig 1. General workflow for nicotine quantification using LC-MS/MS with a stable isotope-labeled internal standard.

Methodological Deep Dive: A Representative LC-MS/MS Protocol

The following is a representative experimental protocol for the quantification of nicotine in human plasma, adapted from validated methods using deuterated internal standards.[1]

1. Materials and Reagents:

  • Nicotine standard

  • Nicotine-d₃ or Nicotine-d₄ (as internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Human plasma (blank)

2. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of nicotine and the internal standard in methanol.

  • Create a series of calibration standards by spiking blank human plasma with known concentrations of nicotine.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • To 50 µL of plasma sample, standard, or QC, add 5 µL of the internal standard solution (e.g., at a concentration of 100 ng/mL).[2]

  • Add 500 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex mix and centrifuge the samples.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

4. LC-MS/MS Conditions:

  • LC System: Agilent or equivalent HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate nicotine from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Nicotine transition: e.g., m/z 163.2 -> 130.1

    • Nicotine-IS transition: e.g., m/z 167.2 -> 134.1 (for Nicotine-d₄)

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of nicotine to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.

A Logical Comparison of Quantification Strategies

The use of an internal standard is critical for reliable quantification. The choice of internal standard, however, influences the robustness of the assay.

comparison cluster_ideal Ideal Method cluster_alternative Alternative Methods SIL_IS Stable Isotope-Labeled IS (15N or Deuterated) Adv_SIL Advantages: - Corrects for matrix effects - Corrects for extraction variability - Co-elutes with analyte - High accuracy and precision SIL_IS->Adv_SIL Analog_IS Structural Analog IS Dis_Analog Disadvantages: - Different physicochemical properties - May not co-elute perfectly - May have different ionization efficiency - Prone to inaccuracies Analog_IS->Dis_Analog No_IS No Internal Standard Dis_No_IS Disadvantages: - Highly susceptible to matrix effects - No correction for sample loss - Poor precision and accuracy - Not suitable for complex matrices No_IS->Dis_No_IS

Fig 2. Logical comparison of internal standard strategies for nicotine quantification.

References

Inter-Laboratory Comparison of Nicotine Measurements: A Guide to Best Practices Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance for the quantification of nicotine, emphasizing the use of stable isotope-labeled internal standards such as ¹⁵N-nicotine. While a direct, publicly available inter-laboratory study exclusively utilizing ¹⁵N-nicotine standards across all participating laboratories is not documented, this guide synthesizes data from a comprehensive proficiency study and details a state-of-the-art analytical methodology to provide a benchmark for accurate and reproducible nicotine measurement.

Data Presentation: Inter-Laboratory Proficiency in Nicotine Measurement

The following table summarizes the results of the CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco) E-Liquid Preliminary Proficiency Study, which involved nine laboratories analyzing ten commercial e-liquid samples and one control sample for nicotine content.[1] Although the specific internal standards were not mandated for all participants, the high degree of accuracy and low variability observed are indicative of robust analytical methods, such as isotope dilution mass spectrometry, being employed.[1]

The study found that the percent error for nicotine was less than 5% for all participating laboratories, demonstrating a high level of accuracy and consistency even without a common mandated method.[1] The precision for each laboratory was also high, with percent relative standard deviations (%RSD) of less than 5%.[1]

Table 1: Summary of Nicotine Measurement Performance in a Nine-Laboratory Proficiency Study

ParameterFindingImplication for Researchers
Number of Participating Laboratories 9Demonstrates a broad comparison across different analytical setups.
Number of Samples Analyzed 10 commercial e-liquids, 1 control sampleComprehensive testing across a range of matrices and concentrations.
Overall Accuracy (Percent Error) < 5% for all laboratoriesHigh accuracy is achievable across different laboratories.
Intra-Laboratory Precision (%RSD) < 5%Methods used demonstrate good repeatability.
Key Takeaway Even with varied internal methods, results were broadly consistent, of low variability, and highly accurate.[1]Emphasizes the importance of robust, well-validated methods for reliable data.

Experimental Protocols: A Gold Standard for Nicotine Quantification

The following is a detailed experimental protocol for the quantification of nicotine in a liquid matrix (e.g., e-liquid, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotopically labeled internal standard. This method is representative of a "gold standard" approach that would be employed in a rigorous inter-laboratory comparison.

1. Objective: To accurately quantify the concentration of nicotine in a liquid sample using the stable isotope dilution method.

2. Materials and Reagents:

  • Nicotine standard (certified reference material)

  • ¹⁵N-Nicotine or Nicotine-d4 (isotopically labeled internal standard)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • Sample vials and caps

  • Pipettes and tips

  • Volumetric flasks

3. Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column)

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of nicotine and the ¹⁵N-nicotine internal standard in methanol at a concentration of, for example, 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the nicotine stock solution. Each calibration standard should be spiked with a constant, known concentration of the ¹⁵N-nicotine internal standard. The concentration range of the calibration curve should encompass the expected nicotine concentrations in the samples.

  • Sample Preparation:

    • Accurately weigh or pipette a known volume of the liquid sample into a volumetric flask or sample tube.

    • Add a precise amount of the ¹⁵N-nicotine internal standard solution.

    • Dilute the sample with the initial mobile phase or an appropriate solvent to a final volume. The dilution factor should be chosen to ensure the nicotine concentration falls within the range of the calibration curve.

    • Vortex the sample to ensure homogeneity.

    • If necessary, centrifuge the sample to pellet any particulates and transfer the supernatant to a clean vial for analysis.

5. LC-MS/MS Analysis:

  • LC Method:

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

    • Mobile Phase B: Methanol with 0.1% formic acid or 10 mM ammonium acetate

    • Gradient: A suitable gradient program should be developed to ensure the separation of nicotine from other matrix components.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • MS/MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both nicotine and ¹⁵N-nicotine. For example:

      • Nicotine: m/z 163.1 → 132.1

      • ¹⁵N-Nicotine: The exact m/z will depend on the labeling pattern.

    • Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.

6. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both nicotine and the ¹⁵N-nicotine internal standard.

  • Calculate the ratio of the peak area of nicotine to the peak area of the ¹⁵N-nicotine internal standard for all calibration standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of nicotine in the samples by interpolating their peak area ratios on the calibration curve.

  • Apply the dilution factor to calculate the original concentration of nicotine in the undiluted sample.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of an inter-laboratory comparison study.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock_std Prepare Nicotine Stock Standard cal_stds Create Calibration Curve Standards stock_std->cal_stds stock_is Prepare 15N-Nicotine Internal Standard (IS) stock_is->cal_stds sample_prep Prepare Unknown Samples stock_is->sample_prep lc_separation LC Separation cal_stds->lc_separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Area Ratios peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve concentration_calc Calculate Sample Concentrations cal_curve->concentration_calc final_report Final Report concentration_calc->final_report interlab_comparison cluster_organization Study Organization cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting cluster_evaluation Central Evaluation coordinator Coordinating Body (e.g., CORESTA) sample_prep Preparation & Homogenization of Test Samples coordinator->sample_prep sample_dist Distribution of Blinded Samples sample_prep->sample_dist lab1 Lab 1 sample_dist->lab1 lab2 Lab 2 sample_dist->lab2 lab_n Lab ...n sample_dist->lab_n analysis Analysis using Internal Validated Methods lab1->analysis lab2->analysis lab_n->analysis results_submission Submission of Results to Coordinator analysis->results_submission stat_analysis Statistical Analysis of All Results results_submission->stat_analysis performance_eval Evaluation of Laboratory Performance (Accuracy, Precision) stat_analysis->performance_eval final_report Final Proficiency Report performance_eval->final_report

References

¹⁵N vs. ¹³C Labeling for Nicotine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of drug metabolism and pharmacokinetic studies, isotopic labeling stands as a cornerstone technique for tracing the fate of molecules within biological systems. For researchers investigating nicotine, the choice between nitrogen-15 (¹⁵N) and carbon-13 (¹³C) labeling is a critical decision that can significantly impact experimental outcomes and analytical strategies. This guide provides an objective comparison of ¹⁵N and ¹³C labeling for nicotine, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific research needs.

Principles of ¹⁵N and ¹³C Isotopic Labeling

Isotopic labeling involves the substitution of an atom in a molecule with its heavier, stable isotope. This substitution allows the labeled molecule to be distinguished from its unlabeled counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Both ¹⁵N and ¹³C are stable isotopes, meaning they do not decay radioactively, making them safe for use in a wide range of in vitro and in vivo studies.

The primary distinction between ¹⁵N and ¹³C labeling lies in the atom being replaced. Nicotine (C₁₀H₁₄N₂) contains two nitrogen atoms and ten carbon atoms, offering multiple sites for isotopic incorporation. The choice of labeling strategy depends on the specific research question, the metabolic pathways being investigated, and the analytical instrumentation available.

Quantitative Data Comparison

Direct, head-to-head quantitative comparisons of ¹⁵N and ¹³C labeled nicotine are scarce in the published literature. However, by compiling data from various studies, we can provide an overview of the typical analytical performance for each labeling strategy. It is important to note that these values can be highly dependent on the specific analytical method and instrumentation used.

Parameter¹⁵N-Labeled Nicotine¹³C-Labeled NicotineAnalytical TechniqueReference
Isotopic Enrichment >98%>98%Mass Spectrometry(--INVALID-LINK--)
Typical Use Metabolic fate studies, Mass spectrometry internal standardNMR structural analysis, Metabolic flux analysisMS, NMR(1--INVALID-LINK--
Kinetic Isotope Effect Generally considered smaller for nitrogen in many biological reactions.Can be significant in reactions involving C-H bond cleavage, potentially altering metabolic rates.[2](2)Not specified for nicotine

Benefits of ¹⁵N Labeling

The primary advantage of ¹⁵N labeling for nicotine lies in its application for metabolic studies using mass spectrometry. Since nitrogen is a less common element in many endogenous molecules compared to carbon, ¹⁵N labeling can provide a clearer background in complex biological matrices.

  • Specificity in Mass Spectrometry: In mass spectrometry, the fragmentation of nicotine often yields nitrogen-containing ions. Labeling with ¹⁵N results in a predictable mass shift in these fragments, allowing for unambiguous identification and quantification of nicotine and its nitrogen-containing metabolites. This is particularly useful in distinguishing drug-derived molecules from the endogenous metabolic background.

  • Lower Potential for Kinetic Isotope Effects: While not extensively studied for nicotine specifically, kinetic isotope effects (KIEs) are generally less pronounced for heavier atoms like nitrogen compared to carbon, especially when not directly involved in bond-breaking steps of a rate-determining reaction. A lower KIE means that the labeled nicotine is more likely to behave identically to the unlabeled drug, providing a more accurate representation of its true metabolic fate.

  • Tracing Nitrogen-Specific Metabolic Pathways: ¹⁵N labeling is indispensable for studying metabolic pathways that directly involve the nitrogen atoms of nicotine, such as N-demethylation to nornicotine or the formation of nicotine-N'-oxide.

Benefits of ¹³C Labeling

Carbon-13 labeling is a versatile tool with significant advantages, particularly in the realm of NMR spectroscopy and metabolic flux analysis.

  • Detailed Structural Information with NMR: ¹³C NMR spectroscopy is a powerful technique for elucidating the structure of molecules.[3](3) Labeling specific carbon atoms in the nicotine molecule can help in assigning NMR signals and studying conformational changes upon binding to receptors or enzymes.

  • Metabolic Flux Analysis: In studies aiming to understand the broader impact of nicotine on cellular metabolism, ¹³C labeling allows researchers to trace the flow of carbon atoms from nicotine into various metabolic pathways.

  • Established Synthesis Protocols: A wide variety of ¹³C-labeled precursors are commercially available, and numerous synthetic routes for incorporating ¹³C into organic molecules have been established.[4](4)

Experimental Protocols

Synthesis of [¹⁵N-pyrrolidinyl]-Nicotine

A common method for the synthesis of ¹⁵N-labeled nicotine involves the reductive aminocyclization of a suitable precursor with a ¹⁵N-labeled nitrogen source, followed by methylation.(--INVALID-LINK--)

  • Preparation of ¹⁵N-labeled nornicotine: A ketoaldehyde precursor is treated with an excess of ¹⁵N-enriched ammonia in the presence of a reducing agent like sodium cyanoborohydride to yield ¹⁵N-labeled nornicotine.

  • Methylation of ¹⁵N-nornicotine: The resulting ¹⁵N-nornicotine is then methylated using a procedure such as the Eschweiler-Clarke reaction, which involves formaldehyde and formic acid, to produce the final [¹⁵N-pyrrolidinyl]-nicotine.(--INVALID-LINK--)

Synthesis of ¹³C-Labeled Nicotine

The synthesis of ¹³C-labeled nicotine can be achieved through various routes depending on the desired position of the label. For example, to label the methyl group:

  • Preparation of nornicotine: Nornicotine is either synthesized or obtained from natural sources.

  • Methylation with a ¹³C source: Nornicotine is then methylated using a ¹³C-labeled methylating agent, such as [¹³C]formaldehyde, in a reaction similar to the one described for the ¹⁵N-synthesis.[5](5)

Analytical Methodology: Mass Spectrometry

For both ¹⁵N and ¹³C-labeled nicotine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive analytical technique.

  • Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared using protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate nicotine and its metabolites.

  • Chromatographic Separation: The extracted analytes are separated using a suitable HPLC or UPLC column to resolve nicotine from its metabolites and other endogenous compounds.

  • Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer. Multiple reaction monitoring (MRM) is often used for quantification, where specific precursor-to-product ion transitions are monitored for both the labeled internal standard and the unlabeled analyte.

Analytical Methodology: NMR Spectroscopy

NMR spectroscopy is particularly powerful for analyzing ¹³C-labeled compounds.

  • Sample Preparation: The labeled nicotine or its metabolites are purified and dissolved in a suitable deuterated solvent.

  • Data Acquisition: ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Various NMR experiments, such as ¹H-¹³C HSQC, can be used to correlate carbon atoms with their attached protons, aiding in signal assignment.

  • Data Analysis: The chemical shifts and coupling constants of the ¹³C-labeled positions provide detailed information about the molecular structure and environment.[3](3)

Visualizing Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis of Labeled Nicotine cluster_analysis Analysis precursor Precursor Molecule synthesis Chemical Synthesis precursor->synthesis labeling_reagent ¹⁵N or ¹³C Reagent labeling_reagent->synthesis labeled_nicotine Labeled Nicotine synthesis->labeled_nicotine sample_prep Sample Preparation labeled_nicotine->sample_prep Dosing & Sampling separation Chromatographic Separation sample_prep->separation detection MS or NMR Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: General experimental workflow for studies using isotopically labeled nicotine.

nicotine_metabolism cluster_15N ¹⁵N Labeling Advantage cluster_13C ¹³C Labeling Advantage nicotine Nicotine cotinine Cotinine nicotine->cotinine CYP2A6 nornicotine Nornicotine nicotine->nornicotine N-demethylation nicotine_n_oxide Nicotine-N'-oxide nicotine->nicotine_n_oxide Oxidation

Caption: Simplified metabolic pathways of nicotine highlighting where ¹⁵N and ¹³C labeling are particularly advantageous.

Conclusion

The choice between ¹⁵N and ¹³C labeling for nicotine research is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific aims of the study and the analytical tools available.

¹⁵N labeling is the preferred method for:

  • Metabolic fate studies using mass spectrometry , where its specificity can provide clearer results with less background interference.

  • Investigating nitrogen-specific metabolic transformations , such as N-demethylation and N-oxidation.

  • Minimizing the potential for kinetic isotope effects , leading to a more accurate representation of the in vivo behavior of nicotine.

¹³C labeling is the ideal choice for:

  • Detailed structural analysis using NMR spectroscopy , providing invaluable information on molecular conformation and interactions.

  • Metabolic flux analysis , to trace the carbon skeleton of nicotine through interconnected metabolic networks.

  • When leveraging the wide availability of ¹³C-labeled precursors and established synthetic protocols.

By carefully considering these factors, researchers can select the most appropriate isotopic labeling strategy to unlock a deeper understanding of the complex pharmacology and toxicology of nicotine.

References

Comparative Stability of 15N-Labeled vs. Unlabeled Nicotine: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, a primary alkaloid in tobacco, is extensively studied for its pharmacological and toxicological effects. Stable isotope-labeled nicotine, particularly with ¹⁵N, is a crucial tool in metabolic and pharmacokinetic studies, allowing researchers to trace its fate in biological systems. While it is often assumed that the isotopic label does not significantly alter the molecule's chemical behavior, the presence of a heavier isotope can, in theory, lead to a kinetic isotope effect (KIE). A ¹⁵N KIE could potentially influence the rates of chemical degradation and enzymatic metabolism, thereby affecting the compound's stability and pharmacokinetic profile. This guide outlines the theoretical considerations and experimental approaches for a comparative stability analysis of ¹⁵N-labeled and unlabeled nicotine.

Theoretical Framework: The Kinetic Isotope Effect

The substitution of an atom with its heavier isotope can lead to a decrease in the vibrational frequency of the chemical bond involving that atom. This can result in a higher activation energy for bond-breaking reactions, potentially slowing down the reaction rate. In the case of ¹⁵N-labeled nicotine, the C-N bonds will have a slightly higher bond energy. While this effect is generally small for heavier atoms like nitrogen compared to hydrogen (deuterium), it could manifest in differences in both chemical and metabolic stability. Studies have shown that ¹⁵N labeling can impact metabolic processes and growth rates in organisms like E. coli, underscoring the importance of experimentally verifying the stability of isotopically labeled compounds.

Comparative Stability Analysis: Experimental Protocols

A comprehensive comparison of the stability of ¹⁵N-labeled and unlabeled nicotine should encompass both chemical stability under various stress conditions and metabolic stability in relevant biological systems.

Chemical Stability Assessment

This involves subjecting both labeled and unlabeled nicotine to forced degradation under conditions that mimic potential storage and handling scenarios.

Experimental Protocol:

  • Sample Preparation: Prepare stock solutions of both ¹⁵N-labeled and unlabeled nicotine of known concentration in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Stress Conditions: Aliquot the stock solutions into separate vials for each stress condition:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solutions to a controlled light source (e.g., a photostability chamber).

    • Thermal Stress: Incubate the solutions at an elevated temperature (e.g., 60°C) in the dark.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).

  • Sample Analysis: Neutralize the samples if necessary and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC-UV or LC-MS method. The method should be able to separate the parent nicotine from its degradation products.

  • Data Analysis: Quantify the remaining percentage of nicotine at each time point for both the labeled and unlabeled forms. Calculate the degradation rate constants and half-lives.

Metabolic Stability Assessment

This evaluates the susceptibility of the compounds to enzymatic degradation, typically using in vitro systems.

Experimental Protocol:

  • Incubation System: Utilize human liver microsomes (HLMs) or S9 fractions, which contain the primary enzymes responsible for nicotine metabolism, most notably Cytochrome P450 2A6 (CYP2A6).

  • Reaction Mixture: Prepare an incubation mixture containing:

    • Phosphate buffer (pH 7.4)

    • ¹⁵N-labeled or unlabeled nicotine (at a concentration below the enzyme's Km for the initial rate determination)

    • HLMs or S9 fraction

    • NADPH regenerating system (as a source of cofactors for CYP enzymes)

  • Incubation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound (nicotine) and the appearance of the primary metabolite, cotinine.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for both ¹⁵N-labeled and unlabeled nicotine.

Illustrative Data Presentation

The following tables present hypothetical data that could be generated from the described experiments.

Table 1: Illustrative Chemical Stability Data - Percentage of Nicotine Remaining after 72 hours

Stress ConditionUnlabeled Nicotine (%)15N-Labeled Nicotine (%)
0.1 M HCl, 60°C98.5 ± 1.298.8 ± 1.1
0.1 M NaOH, 60°C85.3 ± 2.586.1 ± 2.3
3% H₂O₂, 25°C92.1 ± 1.892.5 ± 1.7
Thermal, 60°C99.1 ± 0.999.3 ± 0.8
Photostability97.4 ± 1.597.6 ± 1.4

Table 2: Illustrative Metabolic Stability Data in Human Liver Microsomes

CompoundIn Vitro Half-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Unlabeled Nicotine25.8 ± 3.126.9 ± 3.2
15N-Labeled Nicotine27.2 ± 3.525.5 ± 3.3

Visualizing Nicotine Metabolism and Experimental Workflow

Nicotine Metabolism Pathway

The primary metabolic pathway of nicotine involves its conversion to cotinine, a reaction catalyzed mainly by the CYP2A6 enzyme.[[“]][2][3][4] Approximately 70-80% of nicotine is metabolized to cotinine.[2][4] The ¹⁵N label is typically on one or both of the nitrogen atoms in the nicotine molecule.

Nicotine_Metabolism Nicotine Nicotine (or 15N-Nicotine) Iminium Nicotine-Δ1'(5')-iminium ion Nicotine->Iminium CYP2A6 Cotinine Cotinine (or 15N-Cotinine) Iminium->Cotinine Aldehyde Oxidase

Caption: Primary metabolic pathway of nicotine to cotinine.

Experimental Workflow for Comparative Stability

The following diagram outlines the logical flow of a comparative stability study.

Stability_Workflow cluster_compounds Test Compounds cluster_stability Stability Assessment cluster_analysis Analysis Unlabeled Unlabeled Nicotine Chemical Chemical Stability (Forced Degradation) Unlabeled->Chemical Metabolic Metabolic Stability (In Vitro) Unlabeled->Metabolic Labeled 15N-Labeled Nicotine Labeled->Chemical Labeled->Metabolic HPLC HPLC / LC-MS Analysis Chemical->HPLC Metabolic->HPLC Data Data Comparison (Degradation Rate, Half-life, Clearance) HPLC->Data Conclusion Conclusion on Comparative Stability Data->Conclusion

Caption: Workflow for comparing nicotine stability.

Conclusion

Based on the principles of the kinetic isotope effect, it is plausible that ¹⁵N-labeled nicotine may exhibit slightly enhanced stability compared to its unlabeled counterpart, although this difference is expected to be minor. The provided experimental protocols offer a robust framework for researchers to empirically test this hypothesis. Such studies are crucial for validating the use of ¹⁵N-labeled nicotine as a reliable tracer in quantitative pharmacological and toxicological research, ensuring that any observed differences in metabolic profiles are not artifacts of altered stability of the labeled compound itself. The generation of direct comparative data will be a valuable contribution to the fields of drug metabolism and analytical chemistry.

References

Safety Operating Guide

Safe Disposal of (S)-(-)-Nicotine-15N: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of (S)-(-)-Nicotine-15N, ensuring the safety of laboratory personnel and the protection of our environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a stable isotope-labeled form of nicotine. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

(S)-(-)-Nicotine, in its pure form or as the sole active ingredient in a commercial product, is classified by the Environmental Protection Agency (EPA) as an acute hazardous waste.[1][2][3] The designated Resource Conservation and Recovery Act (RCRA) hazardous waste code for nicotine and its salts is P075.[1][3] It is critical to note that the stable isotope 15N in this compound is not radioactive.[4][5] Consequently, its disposal does not necessitate special precautions for radioactivity but must strictly follow the guidelines for its chemical hazardous nature.[4][]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor. Improper disposal, such as drain disposal, is strictly prohibited.[3][8][9][10][11]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.

    • This waste must be segregated from non-hazardous and other types of chemical waste to prevent cross-contamination.

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and sealable hazardous waste container for collecting all this compound waste.

    • The container must be clearly labeled as "Hazardous Waste - Nicotine" and should include the P075 waste code.

    • For liquid waste, use a container compatible with the solvent used. For solid waste, such as contaminated gloves and wipes, double-bagging in clear plastic bags is a recommended practice to allow for visual inspection.[12]

  • Labeling:

    • Properly label the waste container with a hazardous waste tag provided by your institution's EH&S department. The label must include:

      • The words "Hazardous Waste"

      • The chemical name: "this compound"

      • The concentration of the nicotine waste

      • The accumulation start date

      • The associated hazards (e.g., "Acutely Toxic")

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible chemicals.

  • Disposal Request and Pickup:

    • Once the container is full or the accumulation time limit set by your institution is reached, arrange for disposal through your EH&S department.

    • Do not attempt to transport the hazardous waste off-site yourself. All shipments must be accompanied by a hazardous waste manifest and handled by a certified hazardous waste transporter.

Quantitative Data Summary

ParameterGuidelineSource
RCRA Waste Code P075[1][3]
Acute Hazardous Waste Accumulation Limit Do not accumulate more than 1 kilogram (2.2 pounds) of acute hazardous waste on site to avoid becoming a Large Quantity Generator (LQG).[3]
Waste Storage Time Limit Wastes may be stored on-site for one year or less, but it is recommended to send for disposal more frequently (e.g., every 90 days) to avoid exceeding accumulation limits.[2]
Record Keeping Copies of the hazardous waste manifest must be maintained on file for at least three years from the date the shipment was received by the disposal facility.

Experimental Workflow for Disposal

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: This compound & Contaminated Materials ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize label Attach Hazardous Waste Tag (Name, Code: P075, Date) containerize->label store Store in Designated Satellite Accumulation Area label->store request Request Disposal Pickup via EH&S Department store->request end End: Compliant Disposal by Certified Vendor request->end

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationship of Disposal Regulations

RegulationRelationship substance This compound nicotine Chemical: Nicotine substance->nicotine isotope Isotope: 15N (Stable) substance->isotope hazardous_waste RCRA Acute Hazardous Waste (P075) nicotine->hazardous_waste non_radioactive Non-Radioactive Waste isotope->non_radioactive disposal_protocol Disposal Protocol hazardous_waste->disposal_protocol Governs non_radioactive->disposal_protocol Informs ehs Institutional EH&S Guidelines disposal_protocol->ehs Must Comply With epa EPA Regulations disposal_protocol->epa Must Comply With dot DOT Regulations (Transportation) disposal_protocol->dot Must Comply With

Caption: Regulatory framework governing the disposal of this compound.

References

Essential Safety and Logistical Information for Handling (S)-(-)-Nicotine-15N

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(-)-Nicotine-15N , an isotopically labeled form of nicotine, requires stringent safety protocols due to its high toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

Hazard and Exposure Data

Proper handling of this compound necessitates an understanding of its potential hazards and exposure limits. The following table summarizes key quantitative data, primarily based on the properties of nicotine.

ParameterValue
Chemical Formula C₁₀H₁₄¹⁵N₂
Appearance Pale yellow to brown oily liquid
Odor Characteristic amine-like
Boiling Point 247 °C (477 °F)
Flash Point 101 °C (214 °F) - Closed Cup
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection : Wear chemical safety goggles and a face shield if there is a splashing hazard.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for pinhole leaks before each use and replace them immediately if compromised.[2]

  • Body Protection : A lab coat or chemical-resistant apron is required. For larger quantities or in case of potential splashing, a chemical-protection suit should be considered.

  • Respiratory Protection : Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are not feasible or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Experimental Protocol: Safe Handling and a Step-by-Step Guide

Adherence to a strict protocol is essential for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Ensure a dedicated, well-ventilated workspace, preferably a chemical fume hood, is clean and uncluttered.
  • Verify that an emergency eyewash station and safety shower are readily accessible.[2]
  • Assemble all necessary materials, including PPE, handling equipment (e.g., calibrated pipettes, sealed containers), and waste containers before starting work.
  • Review the Safety Data Sheet (SDS) for nicotine.

2. Handling the Compound:

  • Don the appropriate PPE as outlined above.
  • Carefully open the container containing this compound inside the chemical fume hood to avoid inhalation of any vapors.
  • Use appropriate tools to handle the compound, minimizing the creation of aerosols.
  • If dilution is necessary, add the nicotine solution to the solvent slowly.
  • Keep all containers with this compound tightly sealed when not in use.

3. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
  • Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of as hazardous waste.
  • Wash hands thoroughly with soap and water after handling is complete.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated as hazardous chemical waste.[4]

  • Waste Containers : Use designated, clearly labeled, and leak-proof containers for hazardous waste.[4] For sharps contaminated with the compound, use a designated sharps container.[4]

  • Labeling : The hazardous waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Environmental Hazard").[4]

  • Disposal Procedure : Follow your institution's guidelines for the disposal of acutely hazardous waste (P-listed waste), as nicotine is categorized as such.[5] This typically involves collection by a certified hazardous waste disposal company.[4] Do not dispose of nicotine waste down the drain or in regular trash.[2]

Workflow and Logical Relationships

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_open Open Container prep_workspace->handling_open handling_use Use in Experiment handling_open->handling_use handling_seal Seal Container handling_use->handling_seal disp_segregate Segregate Waste handling_use->disp_segregate Contaminated Materials post_decon Decontaminate handling_seal->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_label Label Waste disp_segregate->disp_label disp_collect Hazardous Waste Collection disp_label->disp_collect

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.